molecular formula C6H10O2 B1375064 cis-3-Oxabicyclo[3.1.0]hexane-6-methanol CAS No. 135577-15-0

cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Cat. No.: B1375064
CAS No.: 135577-15-0
M. Wt: 114.14 g/mol
InChI Key: FUSRDACVJSHHNA-GOHHTPAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3-Oxabicyclo[3.1.0]hexane-6-methanol is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSRDACVJSHHNA-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135577-15-0
Record name Trans-3-oxabicyclo[3.1.0]hexan-6-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 22, 2026

Abstract

This technical guide provides a comprehensive overview of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, a conformationally constrained bicyclic alcohol of significant interest in medicinal chemistry and organic synthesis. The unique structural rigidity imparted by the fused cyclopropane and tetrahydrofuran rings makes this scaffold a valuable building block for designing novel therapeutic agents and complex molecular architectures. This document elucidates the structural and conformational properties of the molecule, details established synthetic strategies, outlines robust characterization protocols, and discusses its current and potential applications in drug discovery and development.

Introduction: The Significance of Conformationally Restricted Scaffolds

In the realm of modern drug design, the principle of conformational restriction is a cornerstone for enhancing potency, selectivity, and pharmacokinetic properties of bioactive molecules. By locking a molecule into a specific three-dimensional arrangement that mimics its bioactive conformation, it is possible to minimize the entropic penalty upon binding to a biological target, thereby increasing binding affinity. The 3-oxabicyclo[3.1.0]hexane framework is an exemplary scaffold that achieves this conformational rigidity.[1][2][3] The fusion of a cyclopropane ring onto a tetrahydrofuran moiety creates a "locked" structure that has been exploited in the design of nucleoside analogues and other pharmacologically active compounds.[1] this compound, the subject of this guide, serves as a key functionalized intermediate for the elaboration of this privileged scaffold.

Structural Formula and Stereochemical Elucidation

The structural formula of this compound is characterized by a bicyclic system where a five-membered tetrahydrofuran ring is fused with a three-membered cyclopropane ring. The oxygen atom is at the 3-position of the bicyclic system. The "cis" stereochemistry denotes that the hydroxymethyl group at the 6-position is oriented on the same face of the five-membered ring as the cyclopropane ring.

Identifier Value
IUPAC Name (cis)-3-Oxabicyclo[3.1.0]hexan-6-ylmethanol
CAS Number 1398833-81-2[4]
Molecular Formula C₆H₁₀O₂[4]
Molecular Weight 114.14 g/mol [4]
Canonical SMILES C1C2C(C1CO)OC2

The rigid, boat-like conformation of the 3-oxabicyclo[3.1.0]hexane ring system has been a subject of computational and spectroscopic studies.[5] This fixed conformation is crucial for its utility as a scaffold, as it pre-organizes appended functional groups in a well-defined spatial orientation.

Caption: 2D representation of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the bicyclic core followed by functional group manipulation. A common strategy involves the cyclopropanation of a suitable dihydrofuran precursor.

Synthetic Pathway Overview

A plausible synthetic route commences with 2,5-dihydrofuran, which undergoes cyclopropanation to form the 3-oxabicyclo[3.1.0]hexane core. Subsequent functionalization at the 6-position yields the target methanol derivative. The stereoselectivity of the cyclopropanation and subsequent reduction steps are critical for obtaining the desired cis isomer.

G A 2,5-Dihydrofuran B 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid A->B Cyclopropanation (e.g., Simmons-Smith or diazoacetate reaction) C This compound B->C Reduction (e.g., LiAlH4, BH3·THF)

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a composite representation based on established methodologies for the synthesis of related 3-oxabicyclo[3.1.0]hexane derivatives.

Step 1: Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

  • To a stirred solution of 2,5-dihydrofuran (1.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of ethyl diazoacetate (1.1 eq) and a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the catalyst. The solvent is removed under reduced pressure.

  • The resulting crude ester is then hydrolyzed using a solution of lithium hydroxide (or sodium hydroxide) in a mixture of THF and water.

  • After acidification with a suitable acid (e.g., 1M HCl), the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. The cis and trans isomers may be separable at this stage by column chromatography.

Step 2: Reduction to this compound

  • To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C, add a solution of cis-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Technique Expected Observations
¹H NMR Characteristic signals for the cyclopropyl protons, the methylene protons of the tetrahydrofuran ring, and the hydroxymethyl group. The coupling constants between the cyclopropyl protons and the adjacent bridgehead protons are indicative of the cis stereochemistry.
¹³C NMR Signals corresponding to the unique carbon atoms of the bicyclic system and the hydroxymethyl group.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands for the ether and alcohol functionalities.
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 114.14 g/mol .

Applications in Drug Discovery and Development

The rigid 3-oxabicyclo[3.1.0]hexane scaffold is a valuable building block in medicinal chemistry for the following reasons:

  • Nucleoside Analogues: The scaffold serves as a conformationally locked mimic of the furanose ring in nucleosides.[1] This has been explored in the development of antiviral and anticancer agents.

  • Isosteric Replacement: The bicyclic system can act as a non-aromatic, rigid isostere for substituted phenyl rings, which can improve physicochemical properties such as solubility and metabolic stability.

  • Probe for Structure-Activity Relationship (SAR) Studies: The well-defined geometry of the scaffold allows for the precise positioning of pharmacophoric groups, enabling detailed SAR studies to optimize ligand-receptor interactions.

Derivatives of the 3-oxabicyclo[3.1.0]hexane system have also been utilized as intermediates in the synthesis of pyrethroid insecticides.[6]

Conclusion

This compound is a synthetically accessible and highly valuable building block for the creation of conformationally constrained molecules. Its unique structural features provide a robust platform for the design of novel therapeutic agents with potentially enhanced pharmacological profiles. The synthetic and analytical protocols detailed in this guide offer a framework for researchers to access and utilize this important chemical entity in their drug discovery and development endeavors.

References

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health. [Link]

  • (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. PubChem. [Link]

  • Molecular structures, conformations, and vibrational spectra of bicyclo[3.1.0]hexane and its oxygen analogues. Sci-Hub. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ACS Publications. [Link]

  • Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. CONICET. [Link]

  • Synthesis of oxabicyclo[3.1.0]hexanols. ResearchGate. [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. MDPI. [Link]

  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Acta Chemica Scandinavica. [Link]

  • Heterocyclic-substituted alkanamides useful as renin inhibitors.
  • Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System. ACS Publications. [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. [Link]

  • Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and... ResearchGate. [Link]

  • Conformationally locked carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template with a fixed Southern conformation. Synthesis and antiviral activity. Sci-Hub. [Link]

Sources

Navigating Constrained Scaffolds: A Technical Guide to cis-3-Oxabicyclo[3.1.0]hexane-Methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, conformationally restricted bicyclic systems have garnered significant attention for their ability to orient substituents in a precise three-dimensional arrangement, thereby enhancing target affinity and specificity. This guide provides an in-depth technical overview of a key building block in this class: the cis-3-oxabicyclo[3.1.0]hexane-methanol scaffold.

Due to the limited availability of specific data for the 6-methanol derivative, this guide will focus on its close and synthetically relevant analog, (cis)-3-oxabicyclo[3.1.0]hexane-2-methanol (CAS Number: 85194-16-7) . This compound serves as a valuable intermediate in the synthesis of potent renin inhibitors, highlighting the therapeutic potential of this bicyclic ether system. We will delve into its synthesis, properties, and applications, providing a framework for its utilization in drug discovery programs.

The Strategic Advantage of the cis-3-Oxabicyclo[3.1.0]hexane Core

The 3-oxabicyclo[3.1.0]hexane ring system is a rigid scaffold that locks the substituents into a well-defined spatial orientation. The cis-fusion of the cyclopropane and tetrahydrofuran rings creates a distinct V-shaped geometry. This conformational rigidity is a powerful tool in drug design for several reasons:

  • Entropy Reduction: By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding to a biological target is minimized, potentially leading to higher affinity.

  • Improved Selectivity: The precise positioning of functional groups can enhance interactions with the desired target while avoiding off-target effects.

  • Metabolic Stability: The bicyclic nature of the scaffold can shield metabolically labile sites from enzymatic degradation, improving the compound's pharmacokinetic profile.

  • Novelty and Patentability: The use of such unique scaffolds can lead to the discovery of novel chemical entities with strong intellectual property protection.

Physicochemical Properties of (cis)-3-Oxabicyclo[3.1.0]hexane-2-methanol

PropertyPredicted Value/Information
CAS Number 85194-16-7
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Expected to be a colorless oil or low-melting solid.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and dichloromethane.
Boiling Point Estimated to be in the range of 180-220 °C at atmospheric pressure.
Stereochemistry The cis configuration refers to the relative orientation of the hydrogens at the bridgehead carbons.

Synthesis of the Core Scaffold: A Plausible Retrosynthetic Approach

The synthesis of cis-3-oxabicyclo[3.1.0]hexane derivatives often involves the cyclopropanation of a dihydrofuran precursor. A general, plausible synthetic route to (cis)-3-oxabicyclo[3.1.0]hexane-2-methanol is outlined below. This approach leverages established methodologies for the construction of bicyclic ethers.[1]

Synthesis_Workflow cluster_start Starting Material cluster_cyclopropanation Key Step: Cyclopropanation 2,5-Dihydrofuran-2-methanol 2,5-Dihydrofuran-2-methanol Simmons_Smith Simmons-Smith Cyclopropanation 2,5-Dihydrofuran-2-methanol->Simmons_Smith CH₂I₂, Zn(Cu) cis-3-Oxabicyclo[3.1.0]hexane-2-methanol cis-3-Oxabicyclo[3.1.0]hexane-2-methanol Simmons_Smith->cis-3-Oxabicyclo[3.1.0]hexane-2-methanol

A plausible synthetic workflow for (cis)-3-Oxabicyclo[3.1.0]hexane-2-methanol.
Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol is a generalized procedure based on the Simmons-Smith reaction, a well-established method for the stereospecific synthesis of cyclopropanes from alkenes.

Materials:

  • 2,5-Dihydrofuran-2-methanol

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum and then allow it to cool to room temperature.

  • Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

  • Addition of Reagents: To the stirred suspension, add a solution of diiodomethane in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes.

  • Cyclopropanation: Cool the reaction mixture to 0 °C and add a solution of 2,5-dihydrofuran-2-methanol in anhydrous diethyl ether dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite to remove the solid zinc salts.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired (cis)-3-oxabicyclo[3.1.0]hexane-2-methanol.

Application in Drug Discovery: A Scaffold for Renin Inhibitors

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance, and its overactivation is a key factor in the pathophysiology of hypertension. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade. Therefore, the inhibition of renin is a prime therapeutic target for the management of hypertension.[2]

The (cis)-3-oxabicyclo[3.1.0]hexane-2-methanol scaffold has been utilized as a key building block in the synthesis of potent renin inhibitors.[2] Its rigid structure allows for the precise positioning of pharmacophoric elements that interact with the active site of the renin enzyme.

Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Inhibition Mechanism of Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Renin Angiotensin_I Angiotensin_I Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin->Angiotensin_I Renin_Inhibitor Renin Inhibitor (Derived from cis-3-Oxabicyclo[3.1.0]hexane-2-methanol) Renin_Inhibitor->Block Block->Renin Inhibition

Role of renin inhibitors in the Renin-Angiotensin System.

The synthesis of these inhibitors typically involves the derivatization of the primary alcohol of (cis)-3-oxabicyclo[3.1.0]hexane-2-methanol to introduce functionalities that mimic the peptide substrate of renin. The constrained bicyclic core serves to orient these functionalities for optimal binding within the S1 and S3 pockets of the renin active site.

Conclusion and Future Perspectives

The cis-3-oxabicyclo[3.1.0]hexane-methanol scaffold represents a valuable and underutilized building block in drug discovery. Its inherent rigidity and stereochemical complexity offer a powerful platform for the design of potent and selective modulators of biological targets. While the focus of this guide has been on its application in the development of renin inhibitors, the unique structural features of this scaffold suggest its potential for broader applications in medicinal chemistry, including as a core element in nucleoside analogs and other constrained therapeutic agents. Further exploration of the synthesis and derivatization of this and related bicyclic systems will undoubtedly open new avenues for the discovery of next-generation therapeutics.

References

  • U.S. Patent No. US4257956A. (1981). Oxabicycloalkane pyrethroid intermediates.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2006). Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surroga. European Journal of Organic Chemistry, 2006(19), 4473-4482.
  • Kirmse, W., & Feyen, P. (1975). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Chemische Berichte, 108(1), 71-80.
  • U.S. Patent No. US4255334A. (1981). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • International Patent No. WO2006095020A1. (2006). Heterocyclic-substituted alkanamides useful as renin inhibitors.
  • González-López, M., & Herradón, B. (2007). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 72(16), 6049-6058.
  • Doyle, M. P., Winchester, W. R., Protopopova, M. N., Kazala, A. P., & Westrum, L. J. (1993).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • U.S. Patent No. US11618746B2. (2023). Inhibitors of APOL1 and methods of using same.
  • Simon, R. C., Busto, E., & Gotor-Fernández, V. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 122(2), 1686-1746.
  • Jamieson, A. G., & MacMillan, D. W. C. (2018). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Chemical Society Reviews, 47(24), 9136-9153.
  • Japanese Patent No. JP2004231635A. (2004). Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
  • PubChem. (n.d.). 3-Oxabicyclo(3.1.0)hexane-2,4-dione. Retrieved from [Link]

  • Gaich, T., & Baran, P. S. (2010). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes.
  • PubChem. (n.d.). ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. Retrieved from [Link]

  • Wang, C., Li, C., & Zhu, J. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 223-233.
  • Madalengoitia, J. S. (2001). Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry, 66(26), 8963-8971.
  • Marsh, E. N., & Poe, C. D. (2009). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Accounts of Chemical Research, 42(3), 360-369.
  • Sarikurkcu, C., Zengin, G., & Aktumsek, A. (2015). Potential Use of Turkish Medicinal Plants in the Treatment of Various Diseases. Molecules, 20(5), 7794-7832.

Sources

physical and chemical properties of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, a key building block in medicinal chemistry and organic synthesis. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile for researchers.

Introduction: The Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane ring system is a conformationally constrained scaffold that has garnered significant interest in drug discovery. Its rigid structure allows for the precise spatial orientation of substituents, making it an invaluable tool for probing molecular interactions with biological targets. The inclusion of a heteroatom, such as oxygen in the 3-position, introduces polarity and potential hydrogen bonding capabilities, further enhancing its utility as a pharmacophore. This compound, with its primary alcohol functionality, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules.

Molecular Structure and Stereochemistry

The defining feature of this compound is the cis-fusion of the cyclopropane and tetrahydrofuran rings. This arrangement results in a V-shaped molecule where the hydroxymethyl group at the C-6 position is oriented on the same side as the oxygen atom of the tetrahydrofuran ring.

Start Starting Material (e.g., Dihydrofuran derivative) Step1 Cyclopropanation Start->Step1 Intermediate Bicyclic Intermediate Step1->Intermediate Step2 Functional Group Manipulation Intermediate->Step2 Product This compound Step2->Product

Caption: A generalized synthetic workflow for the target compound.

Safety and Handling

While a specific safety data sheet for this compound is not available, compounds with similar structures are generally handled with standard laboratory precautions. Based on analogs, it may cause skin and eye irritation. [1]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion and Future Perspectives

This compound represents a valuable, albeit underexplored, building block for the synthesis of novel chemical entities. Its rigid, three-dimensional structure and versatile functional handle make it an attractive starting point for the development of new therapeutics and functional materials. Further research is warranted to fully characterize its physical and chemical properties and to explore its applications in various fields of chemistry.

References

  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. Retrieved January 22, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Oxabicycloalkane pyrethroid intermediates. (n.d.). Google Patents.
  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 6-Oxabicyclo[3.1.0]hexane. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • Specifications of trans-3-oxabicyclo[3.1.0]hexane-6-methanol. (n.d.). Capot Chemical. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to cis-3-Oxabicyclo[3.1.0]hexane-6-methanol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cis-3-Oxabicyclo[3.1.0]hexane ring system represents a pivotal structural motif in contemporary medicinal chemistry, serving as a conformationally restricted scaffold that mimics the puckering of furanose rings in nucleosides. This guide provides a comprehensive technical overview of a key derivative, cis-3-Oxabicyclo[3.1.0]hexane-6-methanol. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its synthesis and importance are intrinsically linked to the broader development of bicyclic nucleoside analogues. This document will delve into the historical context of its likely first preparation, detail robust synthetic methodologies, provide key physicochemical data, and explore its applications in drug discovery.

Introduction: The Significance of a Strained Scaffold

The quest for therapeutic agents with enhanced potency, selectivity, and metabolic stability has driven the exploration of novel molecular scaffolds. Bicyclic systems, such as the 3-oxabicyclo[3.1.0]hexane core, have garnered significant attention due to their rigid structures. This rigidity reduces the conformational flexibility of a molecule, which can lead to a more favorable interaction with its biological target and a decrease in off-target effects. Specifically, the cis-fusion of the cyclopropane and tetrahydrofuran rings in this compound creates a constrained system that can act as a bioisostere for the ribofuranose ring in nucleosides, locking it into a specific pucker. This has profound implications for the design of antiviral and anticancer agents.[1]

Historical Context and Postulated Discovery

While a definitive first synthesis of this compound is not explicitly documented in a dedicated publication, its emergence can be traced back to the broader investigation of bicyclic ethers and their derivatives in the mid-20th century. Early work focused on the synthesis of the parent 3-oxabicyclo[3.1.0]hexane scaffold through methods such as the dehydration of cis-1,2-bis(hydroxymethyl)cyclopropane and the addition of carbenes to 2,5-dihydrofuran.

The seminal work on the Simmons-Smith reaction in 1958 provided a powerful and stereospecific method for cyclopropanation, which undoubtedly paved the way for the synthesis of functionalized bicyclo[3.1.0]hexane systems.[2] The application of this chemistry to cyclic allylic alcohols, such as derivatives of 2,5-dihydrofuran, would have been a logical step towards the target molecule.

It is highly probable that this compound was first synthesized as an intermediate in the context of creating novel nucleoside analogues in the latter half of the 20th century, a period marked by intense research in antiviral and anticancer drug discovery.[3] The functionalization at the 6-position with a methanol group provides a crucial handle for the attachment of nucleobases or other pharmacophores.

Synthetic Methodologies

The synthesis of this compound can be achieved through a few key synthetic transformations. The most logical and widely applicable approach involves the cyclopropanation of a suitable dihydrofuran precursor followed by the reduction of a carboxylic acid or ester functionality.

Key Synthetic Strategy: Cyclopropanation and Reduction

A robust and well-documented strategy involves a two-step sequence starting from 2,5-dihydrofuran-3-carboxylic acid or its corresponding ester.

Step 1: Cyclopropanation of a 2,5-Dihydrofuran Derivative

The critical step in forming the bicyclic core is the cyclopropanation of the double bond in a 2,5-dihydrofuran ring. The Simmons-Smith reaction, or its modifications, is the method of choice for this transformation due to its high stereospecificity, typically affording the cis-fused product. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is a reliable protocol.[4]

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction 2,5-Dihydrofuran-3-carboxylate 2,5-Dihydrofuran-3-carboxylate cis-3-Oxabicyclo[3.1.0]hexane-6-carboxylate cis-3-Oxabicyclo[3.1.0]hexane-6-carboxylate 2,5-Dihydrofuran-3-carboxylate->cis-3-Oxabicyclo[3.1.0]hexane-6-carboxylate Simmons-Smith (Furukawa mod.) Reagents Et₂Zn, CH₂I₂ DCM cis-3-Oxabicyclo[3.1.0]hexane-6-carboxylate_2 cis-3-Oxabicyclo[3.1.0]hexane-6-carboxylate This compound This compound cis-3-Oxabicyclo[3.1.0]hexane-6-carboxylate_2->this compound Reduction Reducing_Agent LiAlH₄ THF

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Methyl cis-3-Oxabicyclo[3.1.0]hexane-6-carboxylate (Adapted from related procedures)[4]

  • To a solution of methyl 2,5-dihydrofuran-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (argon or nitrogen) at 0 °C, add diethylzinc (1.1 M solution in toluene, 2.0 eq) dropwise.

  • Following the addition of diethylzinc, add diiodomethane (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford methyl cis-3-oxabicyclo[3.1.0]hexane-6-carboxylate.

Step 2: Reduction to the Alcohol

The ester or carboxylic acid at the 6-position is then reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[5][6]

Experimental Protocol: Synthesis of this compound (Adapted from related procedures)[5]

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add a solution of methyl cis-3-oxabicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.

Physicochemical Properties and Characterization

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless oil (predicted)
Boiling Point Not reported
Density Not reported

Spectroscopic Data (Predicted/Inferred from Analogues)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic core. The protons on the cyclopropane ring will appear at a relatively high field. The diastereotopic protons of the methanol group will likely appear as a multiplet.

  • ¹³C NMR: The carbon NMR will show six distinct signals corresponding to the carbon atoms in the molecule. The carbons of the cyclopropane ring will be in the upfield region.

  • IR Spectroscopy: An infrared spectrum would be expected to show a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O stretching vibrations for the ether and alcohol functionalities in the 1000-1200 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound and its derivatives lies in their role as constrained scaffolds in the design of therapeutic agents, most notably as nucleoside analogues.

Conformationally Locked Nucleoside Analogues

By replacing the furanose sugar with the rigid 3-oxabicyclo[3.1.0]hexane core, medicinal chemists can lock the conformation of the sugar moiety. This can lead to enhanced binding affinity for viral polymerases or other target enzymes, as well as improved metabolic stability by preventing enzymatic degradation of the glycosidic bond. Numerous studies have explored the synthesis of nucleoside analogues incorporating this scaffold for potential antiviral (including anti-HIV and anti-herpes) and anticancer activities.[1][4]

G cluster_0 Bioisosteric Replacement cluster_1 Drug Design Application Ribofuranose Ribofuranose Ring (Flexible) Bicyclic_Scaffold cis-3-Oxabicyclo[3.1.0]hexane (Rigid) Ribofuranose->Bicyclic_Scaffold Mimics 'Locked' Conformation Target_Molecule This compound Nucleoside_Analogue Conformationally Locked Nucleoside Analogue Target_Molecule->Nucleoside_Analogue Nucleobase Nucleobase (e.g., Thymine, Cytosine) Nucleobase->Nucleoside_Analogue

Caption: Application of the bicyclic scaffold in nucleoside analogue design.

Other Therapeutic Areas

The unique three-dimensional shape and physicochemical properties of the 3-oxabicyclo[3.1.0]hexane scaffold make it an attractive building block for the development of ligands for a variety of biological targets beyond nucleoside-metabolizing enzymes. Its use in creating analogues of other natural products and as a fragment in drug discovery campaigns is an active area of research.[1]

Conclusion

This compound stands as a testament to the ingenuity of synthetic chemistry in creating tools for drug discovery. While its own "discovery" is intertwined with the broader history of bicyclic systems, its importance as a key building block is undeniable. The synthetic routes, primarily leveraging the stereospecificity of the Simmons-Smith reaction, are well-established, providing access to this valuable scaffold. The continued exploration of this and related bicyclic systems promises to yield novel therapeutic agents with improved pharmacological profiles.

References

  • Marquez, V. E., et al. (2012). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. ACS Medicinal Chemistry Letters, 3(4), 312-316. Available at: [Link]

  • Bernotas, R. C., & Cube, R. V. (1990). A convenient, one-pot synthesis of N-benzyl-3-azabicyclo[3.1.0]hexane. Synthetic Communications, 20(8), 1209-1212. (Note: This reference details a similar reduction on a related azabicyclo system, illustrating the general applicability of the method).
  • PubChem. (n.d.). 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Maougal, E., et al. (2014). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. Molecules, 19(7), 9567-9583. Available at: [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. Available at: [Link]

  • Gillon, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(40), 9353-9358. Available at: [Link]

  • Maskill, H. (1975). The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes and their stereospecific reactions with butyl-lithium. Journal of the Chemical Society, Perkin Transactions 2, (2), 197-204. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • De Clercq, E. (2009). The history of nucleoside analogues. Journal of Medical Chemistry, 52(2), 227-245.
  • Supporting Information for Benzyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate. Available at: [Link]

  • Organic Syntheses. (n.d.). Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • PubChem. (n.d.). (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Patent No. US20090240063A1. (2009). Process For The Preparation Of 6,6-Dimethyl-3-Azabicyclo-[3.1.0]-Hexane Compounds.
  • Charette, A. B., et al. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168-12175.
  • Shono, T., Oku, A., Morikawa, T., & Oda, R. (1965). Small Ring Compounds. VII. The Syntheses of 3-Oxabicyclo-[3.1.0]hexane and Its Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 86, 644-647.
  • Christl, M. (1975). 13C-NMR-Spektren von Bicyclo[n.1.0]kohlenwasserstoffen. European Journal of Inorganic Chemistry, 109(8), 1421-1430.
  • Munir, R., Zahoor, A. F., Javed, S., & Mojzych, M. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5801. Available at: [Link]

  • Mechehoud, Y., et al. (2018). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Open Chemistry Journal, 5, 44-50.
  • Rodriguez, J. B., et al. (2006). Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surroga. European Journal of Organic Chemistry, 2006(20), 4473-4482. Available at: [Link]

  • Khlebnikov, A. F., Novikov, M. S., & Kostikov, R. R. (1998). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Russian Journal of Organic Chemistry, 34(3), 366-373.

Sources

The Strategic Core: A Technical Guide to cis-3-Oxabicyclo[3.1.0]hexane-6-methanol in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide to the synthesis, characterization, and application of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, a pivotal chiral building block in modern medicinal chemistry. Its conformationally rigid framework offers a unique scaffold for the design of novel therapeutics, providing a strategic advantage in the development of agents with enhanced potency and selectivity.

The Architectural Significance of a Strained Scaffold

The 3-oxabicyclo[3.1.0]hexane system is a fascinating molecular architecture that merges the structural features of a tetrahydrofuran ring with a cyclopropane ring. This fusion results in a conformationally constrained scaffold that is of significant interest in drug design. The cis fusion of the two rings imparts a defined three-dimensional geometry, which can be exploited to orient pharmacophoric elements in a precise manner for optimal interaction with biological targets. The primary alcohol functionality of this compound serves as a versatile handle for the introduction of diverse structural motifs, making it a valuable intermediate in the synthesis of complex molecules.

The inherent ring strain of the cyclopropane moiety not only influences the molecule's conformation but can also modulate its metabolic stability and pharmacokinetic profile. In the realm of drug development, the strategic incorporation of such strained ring systems is a recognized approach to explore novel chemical space and to fine-tune the properties of lead compounds.

Synthesis and Elucidation of a Versatile Intermediate

The synthesis of this compound and its derivatives is a testament to the ingenuity of modern synthetic chemistry. Several strategies have been developed to access this valuable building block, with the Simmons-Smith cyclopropanation of unsaturated precursors being a prominent and effective method.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound points towards a cyclopropanation reaction of an appropriately functionalized 2,5-dihydrofuran derivative. This precursor, in turn, can be derived from readily available starting materials.

Retrosynthesis Target This compound Precursor1 2,5-Dihydrofuran-3-methanol Target->Precursor1 Simmons-Smith Cyclopropanation Precursor2 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Target->Precursor2 Reduction

A simplified retrosynthetic analysis for the target molecule.
Key Synthetic Protocol: Simmons-Smith Cyclopropanation

A robust method for the preparation of the 3-oxabicyclo[3.1.0]hexane core involves the Simmons-Smith cyclopropanation of a 2,5-dihydrofuran derivative. A detailed experimental protocol for a closely related analogue provides a blueprint for this transformation.[1]

Step 1: Preparation of the Allylic Alcohol Precursor

The synthesis begins with the preparation of the requisite allylic alcohol, which can be achieved through various established methods from commercially available starting materials.

Step 2: Simmons-Smith Cyclopropanation

The key cyclopropanation step is typically carried out using diethylzinc and diiodomethane. The hydroxyl group of the allylic alcohol often directs the cyclopropanation to occur on the same face of the double bond, leading to the desired cis stereochemistry.[2][3]

Experimental Protocol:

  • To a solution of the allylic alcohol precursor in an anhydrous, inert solvent such as dichloromethane at 0 °C under an inert atmosphere, add a solution of diethylzinc (in hexanes or toluene) dropwise.

  • Following the addition of diethylzinc, add diiodomethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Simmons_Smith_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Start 2,5-Dihydrofuran precursor Dissolve Dissolve in anhydrous CH2Cl2 under inert atmosphere at 0 °C Start->Dissolve Add_Et2Zn Add Diethylzinc solution dropwise Dissolve->Add_Et2Zn Add_CH2I2 Add Diiodomethane dropwise Add_Et2Zn->Add_CH2I2 Stir Warm to RT and stir for several hours Add_CH2I2->Stir Quench Quench with saturated aq. NH4Cl Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash chromatography Concentrate->Purify End This compound Purify->End

A generalized workflow for the Simmons-Smith cyclopropanation.
Spectroscopic Characterization
Technique Expected Features
¹H NMR Complex multiplets in the aliphatic region corresponding to the bicyclic core protons. A characteristic upfield shift for the cyclopropyl protons is expected. The protons of the hydroxymethyl group will appear as a distinct signal, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Resonances for the carbons of the bicyclic framework, with the cyclopropyl carbons appearing at relatively high field. The carbon of the hydroxymethyl group will be observed in the typical range for a primary alcohol.
IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aliphatic and cyclopropyl groups will be observed below 3000 cm⁻¹. A strong C-O stretching band will be present in the fingerprint region.
Mass Spec. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of water and other small fragments from the bicyclic core.

Applications in Drug Discovery: A Scaffold for Innovation

The rigid nature of the 3-oxabicyclo[3.1.0]hexane scaffold has made it an attractive component in the design of a variety of therapeutic agents. Its ability to mimic or replace other cyclic systems, such as furanose rings in nucleosides, has led to the development of novel compounds with promising biological activities.

Antiviral Nucleoside Analogues

A significant application of the 3-oxabicyclo[3.1.0]hexane moiety is in the synthesis of conformationally locked nucleoside analogues.[1][5][6] By replacing the flexible furanose ring of natural nucleosides with this rigid bicyclic system, researchers can probe the conformational requirements of viral enzymes and design inhibitors with improved binding affinity and metabolic stability. These analogues have shown promise in the development of antiviral agents, particularly against HIV and other viruses.[1]

The cis-fusion of the rings in these nucleoside analogues locks the "sugar" pucker in a specific conformation, which can be either North or South, depending on the attachment points and stereochemistry. This conformational restriction can lead to enhanced selectivity for viral polymerases over host cell enzymes, thereby reducing toxicity.

Intermediates for Pyrethroid Insecticides

Derivatives of 3-oxabicyclo[3.1.0]hexane are key intermediates in the synthesis of certain pyrethroid insecticides.[7] These synthetic insecticides are valued for their high potency against a broad spectrum of insect pests and their relatively low toxicity to mammals. The bicyclic core contributes to the overall shape and lipophilicity of the final insecticide molecule, which are critical for its activity and environmental fate.

Modulators of Protein-Protein Interactions and Enzyme Inhibitors

The 3-oxabicyclo[3.1.0]hexane scaffold has also been incorporated into molecules designed to modulate protein-protein interactions or to act as enzyme inhibitors. For instance, derivatives have been explored as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[8] The rigid bicyclic structure can serve as a non-peptidic scaffold to present key functional groups for interaction with the enzyme's active site.

Future Perspectives and Conclusion

This compound is a chiral building block of considerable strategic importance in contemporary drug discovery. Its unique conformational properties and synthetic accessibility make it a valuable tool for medicinal chemists seeking to develop novel therapeutics with improved efficacy and safety profiles. The continued exploration of new synthetic routes to this and related scaffolds, coupled with its application in diverse therapeutic areas, will undoubtedly lead to the discovery of new and innovative medicines. The principles of stereocontrolled synthesis and the rational design of conformationally constrained molecules, as exemplified by the chemistry of this compound, will remain at the forefront of the quest for the next generation of therapeutic agents.

References

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health. Available at: [Link]

  • Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surroga. CONICET. Available at: [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents.
  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. ResearchGate. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Oxabicycloalkane pyrethroid intermediates. Google Patents.
  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Open Chemistry Journal. Available at: [Link]

  • 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. ResearchGate. Available at: [Link]

  • Simmons–Smith Cyclopropanation. Master Organic Chemistry. Available at: [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Available at: [Link]

  • 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes and their stereospecific reactions with butyl-lithium. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Available at: [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. MDPI. Available at: [Link]

  • The Simmons-Smith Reaction & Cyclopropanation. YouTube. Available at: [Link]

  • (1R,5S,6R)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, 97%. 3ASenrise. Available at: [Link]

  • New Convergent Synthesis of Carbocyclic Nucleoside Analogues. ACS Publications. Available at: [Link]

  • Asymmetric Simmons-Smith Reaction of Allylic Alcohols Using a New Chiral Auxiliary. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane. Google Patents.
  • Simmons‐Smith Cyclopropanation Reaction. ResearchGate. Available at: [Link]

  • Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. ResearchGate. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The cis-3-oxabicyclo[3.1.0]hexane ring system represents a class of conformationally rigid scaffolds that have garnered significant attention in medicinal chemistry. Its unique three-dimensional structure serves as a valuable isostere for commonly encountered moieties, such as meta-substituted benzene rings and furanose sugars, while offering improved physicochemical properties.[1][2] This guide provides an in-depth analysis of the synthesis, chemical properties, and therapeutic applications of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol and its derivatives. We will explore stereoselective synthetic strategies, key derivatization reactions, and the role of this scaffold in the development of potent antiviral and enzyme inhibitory agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required to leverage this versatile building block in modern drug discovery programs.

The 3-Oxabicyclo[3.1.0]hexane Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-oxabicyclo[3.1.0]hexane framework consists of a tetrahydrofuran ring fused with a cyclopropane ring. This fusion introduces significant conformational rigidity, locking the five-membered ring into a defined envelope or twist conformation.[3][4][5] This structural constraint is a key attribute exploited by medicinal chemists to orient substituents in a precise three-dimensional arrangement, thereby enhancing molecular recognition at biological targets.[2]

The cis-fusion of the cyclopropane and tetrahydrofuran rings in the title compound, this compound, establishes a specific spatial relationship between the hydroxymethyl group at the C6 position and the oxygen atom within the bicyclic system. This defined geometry makes the scaffold an excellent mimic for the ribose sugar in nucleosides, leading to the development of a class of conformationally locked nucleoside analogs with significant therapeutic potential.[3][6][7]

Key Advantages of the Scaffold:

  • Conformational Rigidity: Reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

  • Improved Physicochemical Properties: As a saturated, sp³-rich scaffold, it can enhance aqueous solubility, permeability, and metabolic stability when replacing aromatic rings.[1]

  • Novel Chemical Space: Provides access to unique three-dimensional structures, enabling the exploration of novel intellectual property.[8]

  • Versatile Synthetic Handle: The hydroxymethyl group at C6 serves as a convenient point for chemical modification and elaboration into more complex molecules.

Stereoselective Synthesis Strategies

The primary challenge in synthesizing derivatives of 3-oxabicyclo[3.1.0]hexane is the stereocontrolled construction of the bicyclic core. The most prevalent and effective strategy involves the cyclopropanation of a suitable dihydrofuran precursor.

Key Synthetic Pathway: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction and its variants are the cornerstone for the synthesis of the cis-3-oxabicyclo[3.1.0]hexane core. This reaction involves the treatment of a 2,5-dihydrofuran derivative with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. The reaction proceeds via a concerted mechanism, where the carbene adds to the double bond from the same face as the directing group, leading to the exclusive formation of the cis-fused product.[9][10]

G cluster_0 Simmons-Smith Cyclopropanation Workflow A 2,5-Dihydrofuran Precursor (e.g., with -CH2OR group) C Cyclopropanation Reaction (Stereospecific cis-addition) A->C Substrate B Simmons-Smith Reagent (CH2I2, Zn-Cu) B->C Reagent D cis-3-Oxabicyclo[3.1.0]hexane Core C->D Forms bicyclic core E Deprotection / Modification D->E Intermediate F Target Molecule (e.g., this compound) E->F Final steps

Caption: General workflow for the synthesis of the cis-3-oxabicyclo[3.1.0]hexane core.

The stereochemical outcome is often directed by a nearby hydroxyl or ether group, which coordinates to the zinc carbenoid, delivering the methylene group to the proximal face of the double bond.

Detailed Experimental Protocol: Synthesis of (±)-cis-6-Oxabicyclo[3.1.0]hexan-2-ol

This protocol describes a common intermediate synthesis, which can be adapted to produce the title compound.

Materials:

  • 2,5-Dihydrofuran-3-methanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,5-dihydrofuran-3-methanol (1.0 eq) in anhydrous DCM (0.2 M). The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Diethylzinc (2.2 eq) is added dropwise to the stirred solution, followed by the slow, dropwise addition of diiodomethane (2.2 eq). Causality Note: The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl. The mixture is stirred for 15 minutes, then diluted with DCM. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (±)-cis-6-oxabicyclo[3.1.0]hexan-2-ol.

Self-Validation: The stereochemical integrity of the product can be confirmed using ¹H NMR spectroscopy by observing the coupling constants of the cyclopropyl protons, which are characteristic of the cis-fused ring system.

Applications in Medicinal Chemistry

The rigid 3-oxabicyclo[3.1.0]hexane scaffold is a powerful tool in drug design, most notably in the development of nucleoside analogs and protease inhibitors.

Conformationally Restricted Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer therapy.[3] Their mechanism often relies on mimicking natural nucleosides to inhibit viral polymerases or act as chain terminators in DNA/RNA synthesis.[3] The 3-oxabicyclo[3.1.0]hexane core serves as an excellent surrogate for the furanose sugar, locking the molecule in a specific "North" or "South" conformation, which can be critical for enzyme recognition and biological activity.[4][5][11]

Entecavir, a potent antiviral drug for the treatment of Hepatitis B virus (HBV) infection, is a prominent example of a carbocyclic analog where the bicyclo[3.1.0]hexane system mimics the deoxyribose sugar.[12][13] The principles from these carbocyclic analogs are directly translatable to the oxabicyclo[3.1.0]hexane series, where the endocyclic oxygen further enhances the mimicry of the natural ribose sugar.[4][5]

G cluster_0 Natural Deoxyribose (in DNA) cluster_1 Bicyclic Scaffold Mimic cluster_2 Therapeutic Outcome A Flexible Furanose Ring (North-South Equilibrium) B cis-3-Oxabicyclo[3.1.0]hexane Core A->B Isosteric Replacement C Conformationally Locked (e.g., Fixed North Pucker) D Nucleobase Attachment B->D E Enhanced Binding to Viral Polymerase C->E Pre-organized Conformation F Potent Antiviral Activity E->F

Caption: The bicyclic scaffold as a conformationally locked mimic of deoxyribose.

Protease and Glycosidase Inhibitors

The azabicyclo[3.1.0]hexane counterparts of this scaffold have been successfully incorporated into inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and HCV NS3/NS4a serine protease for Hepatitis C.[14][15] The rigid bicyclic core helps to position key pharmacophoric elements, such as hydrogen bond donors and acceptors, in an optimal orientation for binding within the enzyme's active site.[15] This principle is directly applicable to the oxabicyclo series, where the oxygen atom can serve as a hydrogen bond acceptor.

Structure-Activity Relationship (SAR) Data

The derivatization of the 3-oxabicyclo[3.1.0]hexane core allows for systematic exploration of the structure-activity relationship (SAR). Modifications at the C6 position (starting from the methanol) and the introduction of substituents on the bicyclic frame have profound effects on biological activity.

Modification SiteType of ModificationGeneral Impact on ActivityReference Example
C6 Position Oxidation to aldehyde/acidCan introduce new hydrogen bonding interactionsGeneral synthetic transformations
Esterification/EtherificationModulates lipophilicity and cell permeabilityAntiviral prodrug strategies
Replacement with nucleobaseCreates nucleoside analogsAntiviral agents[4][5]
Ring System N-for-O substitution (Azabicyclo)Access to different pharmacophores (H-bond donor)DPP-IV inhibitors[15]
Introduction of gem-dimethyl at C6Steric bulk can enhance selectivityHCV protease inhibitors[14]

Future Outlook

The this compound scaffold and its related compounds remain a fertile ground for innovation in drug discovery. The convergence of stereoselective synthesis and a deep understanding of its conformational properties enables the rational design of next-generation therapeutics. Future efforts will likely focus on:

  • Asymmetric Synthesis: Developing more efficient catalytic asymmetric methods to access enantiomerically pure building blocks.[16]

  • Bioisosteric Replacement: Further exploring the scaffold as a replacement for other strained ring systems or aromatic groups in known drugs to improve their ADME properties.[1][2]

  • Fragment-Based Drug Discovery: Using the core scaffold as a 3D-rich fragment for screening against a wide range of biological targets.[8]

The inherent structural elegance and synthetic accessibility of this bicyclic system ensure its continued relevance and application in the ongoing quest for novel and more effective medicines.

References

  • Merck Sharp & Dohme Corp. (2013). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Pfizer Inc. (2022). Nitrile-containing antiviral compounds.
  • Gagneron, J., Gosselin, G., & Mathé, C. (2005). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 70(17), 6891–6897. [Link]

  • Roy, A., & Domingo, L. R. (2020). Unravelling the regio- and stereoselective synthesis of bicyclic N,O-nucleoside analogues within the molecular electron density theory perspective. RSC Advances, 10(40), 23835–23844. [Link]

  • Contreras, A., & Mangas-Sanchez, J. (2021). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science, 12(2), 403-417. [Link]

  • Gagneron, J., Gosselin, G., & Mathé, C. (2005). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry. [Link]

  • Doyle, M. P., & Hu, W. (2001). Dirhodium(II) Tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. Organic Syntheses. [Link]

  • Scheeff, S., Wang, Y., Lyu, M. Y., et al. (2023). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Organic Letters. [Link]

  • Sattigeri, J. A., Andappan, M. M. S., Kishore, K., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087–4091. [Link]

  • Altmann, K.-H., Buchmann, B., Burger, M. T., et al. (2008). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Helvetica Chimica Acta, 91(4), 629-646. [Link]

  • Ali, A., & Aggarwal, V. K. (2020). Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles. Organic Letters, 22(15), 5890-5895. [Link]

  • Szajnman, S. H., Porco, J. A. Jr., & Rodriguez, J. B. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron, 59(18), 3263-3269. [Link]

  • Britton, R. (2018). De Novo Synthesis of Bicyclic Nucleoside Analogues. University of Glasgow. [Link]

  • Ali, A., & Aggarwal, V. K. (2020). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]

  • Davies, H. M. L., & Denton, J. R. (2017). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. Organic Letters, 19(21), 5896–5899. [Link]

  • Szajnman, S. H., Porco, J. A. Jr., & Rodriguez, J. B. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. ResearchGate. [Link]

  • Fedorov, A. Y., & Fedorova, O. A. (2003). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Russian Journal of Organic Chemistry, 39(10), 1435-1443. [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Molecular Modelling Study of Drug-Resistant HBV. Lupine Publishers. [Link]

  • Mechehoud, Y., et al. (2018). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Open Chemistry Journal, 5, 44-50. [Link]

  • Scheeff, S., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Ezzitouni, A., & Marquez, V. E. (1997). Conformationally locked carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template with a fixed Southern conformation. Synthesis and antiviral activity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Marquez, V. E., et al. (2003). Understanding How the Herpes Thymidine Kinase Orchestrates Optimal Sugar and Nucleobase Conformations To Accommodate Its Substrate at the Active Site: A Chemical Approach. Journal of the American Chemical Society, 125(33), 9959-9973. [Link]

  • Mykhailiuk, P. K., & Shishkin, M. A. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Szajnman, S. H., et al. (2006). Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surrogate. European Journal of Organic Chemistry, 2006(20), 4473-4482. [Link]

  • Hiesinger, K. (2022). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Englerin A. White Rose eTheses Online. [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. [Link]

  • Gagneron, J., Gosselin, G., & Mathé, C. (2005). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. Sci-Hub. [Link]

  • Google AI. (2024). Structure-Activity Relationship of 6-Oxabicyclo[3.1.

Sources

fundamental chemistry of the 3-oxabicyclo[3.1.0]hexane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Chemistry of the 3-Oxabicyclo[3.1.0]hexane Scaffold

Introduction: A Scaffold of Strategic Importance

The 3-oxabicyclo[3.1.0]hexane scaffold, a fascinating bicyclic ether, represents a confluence of a strained cyclopropane ring and a more flexible tetrahydrofuran ring. This unique structural amalgamation imparts a defined three-dimensional geometry, making it a highly valuable building block in modern organic synthesis and medicinal chemistry. Its inherent conformational rigidity allows for the precise spatial orientation of substituents, a critical feature for optimizing molecular recognition at biological targets.[1] Consequently, this scaffold has been increasingly utilized as a bioisosteric replacement for planar aromatic systems and as a core for conformationally locked nucleoside analogs and other bioactive molecules.[1][2][3][4][5] This guide provides a comprehensive exploration of the fundamental chemistry of the 3-oxabicyclo[3.1.0]hexane core, from its structural nuances and synthesis to its reactivity and applications.

I. Structural and Conformational Landscape

The defining characteristic of the 3-oxabicyclo[3.1.0]hexane system is its rigid, non-planar structure. Microwave spectroscopy and computational studies, including ab initio and density functional theory (DFT) methods, have consistently shown that the scaffold predominantly exists in a stable boat conformation .[6][7] This conformation is a result of the fusion of the cyclopropane ring with the five-membered tetrahydrofuran ring.

The molecule is not static; it exhibits low-frequency vibrations, including ring-puckering and ring-twisting motions, which have been characterized by far-infrared and Raman spectroscopy.[8] These dynamic properties, while subtle, can influence the scaffold's interaction with its environment.

Physicochemical Properties of a Representative Derivative

To provide a quantitative perspective, the properties of 3-oxabicyclo[3.1.0]hexane-2,4-dione, a common derivative, are summarized below.

PropertyValueReference
Molecular Formula C₅H₄O₃
Molecular Weight 112.08 g/mol [9]
Appearance White to off-white solid[10]
Melting Point 59-61 °C
Boiling Point 100-102 °C at 5 mmHg
CAS Number 5617-74-3

II. Synthesis of the 3-Oxabicyclo[3.1.0]hexane Core

The construction of the strained bicyclic framework of the 3-oxabicyclo[3.1.0]hexane system requires specialized synthetic strategies. Several effective methods have been developed, each with its own advantages and substrate scope.

A. Intramolecular C-H Insertion of Cyclopropylidenes

A classic and powerful method for forming the 3-oxabicyclo[3.1.0]hexane ring system involves the intramolecular insertion of a cyclopropylidene into a C-H bond. This reaction typically starts from acetals of gem-dibromocyclopropanecarbaldehydes.

Mechanism and Rationale: The reaction is initiated by treating the gem-dibromocyclopropane with an alkyllithium reagent, such as methyllithium (MeLi). This leads to a rapid bromine-lithium exchange, forming an α-bromocyclopropyllithium intermediate. This intermediate then eliminates lithium bromide to generate a highly reactive cyclopropylidene (a carbene-like species). The key step is the subsequent intramolecular insertion of this cyclopropylidene into a C-H bond of the acetal moiety that is in a 1,5-relationship to the carbene center. The regioselectivity for the 1,5-insertion is often explained by the coordinating effect of the oxygen atoms, which pre-organizes the molecule for the insertion reaction.

G cluster_0 Synthetic Pathway: Cyclopropylidene Insertion start gem-Dibromocyclopropyl Acetal intermediate1 α-Bromocyclopropyllithium start->intermediate1 + MeLi - CH4, - Br- intermediate2 Cyclopropylidene Intermediate intermediate1->intermediate2 - LiBr product 3-Oxabicyclo[3.1.0]hexane Derivative intermediate2->product Intramolecular 1,5-C-H Insertion

Caption: Synthetic pathway via intramolecular cyclopropylidene insertion.

B. Synergistic Reduction and Cyclization

A novel, high-yield approach involves the synergistic NaBH₄-reduction/cyclization of readily available 2-aroyl-cyclopropane-1-carboxylates.[11] This method provides stereoselective access to highly functionalized 3-oxabicyclo[3.1.0]hexane derivatives. The process is believed to proceed through the reduction of the aroyl ketone to an alcohol, which then undergoes an intramolecular cyclization onto the ester group to form the bicyclic lactone core.

C. Tandem Radical Cyclization-Intramolecular Sₙ2 Reaction

For the synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones, a tandem radical cyclization followed by an intramolecular Sₙ2 reaction has proven effective.[12] This strategy often employs atom-transfer radical cyclization (ATRC) conditions, providing a pathway to construct the bicyclic lactone system efficiently.

D. Condensation and Cyclization

Specific derivatives, such as 1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, can be synthesized through a Michael addition-type condensation followed by cyclization.[13] For instance, the condensation of 2-chloropropanoic acid with ethyl methacrylate using a strong base like lithium diisopropylamide (LDA) generates a cyclopropanedicarboxylate intermediate, which is then cyclized to the anhydride product upon treatment with acetyl chloride.[13]

III. Reactivity Profile: Harnessing Ring Strain

The reactivity of the 3-oxabicyclo[3.1.0]hexane scaffold is dominated by the significant ring strain of the fused cyclopropane ring. This strain makes the C1-C5 and C1-C6/C5-C6 bonds susceptible to cleavage under various conditions, providing a gateway to more complex molecular architectures.

Ring-Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force for reactions involving the opening of the cyclopropane ring. This can be initiated by nucleophiles, electrophiles, or radical species.

  • Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to a ring-opened product. The regioselectivity of this attack is influenced by both steric and electronic factors of substituents on the scaffold.

  • Acid-Catalyzed Ring-Opening: In the presence of acids, the ether oxygen can be protonated, activating the system. Subsequent attack by a nucleophile can lead to the opening of either the tetrahydrofuran or the cyclopropane ring, often resulting in rearranged products.

G cluster_reaction Representative Reactivity: Nucleophilic Ring-Opening scaffold 3-Oxabicyclo[3.1.0]hexane product Ring-Opened Product (e.g., Substituted Cyclopentane) scaffold->product Bond cleavage, Relief of strain nucleophile Nucleophile (Nu⁻) nucleophile->scaffold Attack on cyclopropane carbon

Caption: Nucleophilic ring-opening of the cyclopropane moiety.

Reactions of Appended Functional Groups

Derivatives of the scaffold undergo reactions typical of their functional groups. For example, 3-oxabicyclo[3.1.0]hexane-2,4-dione, being a cyclic anhydride, is susceptible to nucleophilic attack by alcohols or amines, leading to the formation of mono-esters or amides, respectively.[14] This reactivity allows for the elaboration of the core scaffold into more complex molecules.

IV. Applications in Drug Discovery and Development

The unique stereochemical and conformational properties of the 3-oxabicyclo[3.1.0]hexane scaffold make it an attractive component in the design of novel therapeutic agents.

Bioisosteric Replacement and Conformational Locking

One of the most powerful applications of this scaffold is as a bioisostere for other chemical groups, particularly meta-substituted phenyl rings.[1] Its rigid, three-dimensional structure can mimic the spatial arrangement of substituents on an aromatic ring while offering a significantly different physicochemical profile (e.g., improved solubility, metabolic stability). This "conformational locking" strategy reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

G cluster_concept Scaffold as a Bioisostere aromatic Flexible Ligand (e.g., with Phenyl Ring) receptor Biological Target (e.g., Enzyme Active Site) aromatic->receptor Binding (High Conformational Entropy) scaffold_ligand Rigid Ligand with 3-Oxabicyclo[3.1.0]hexane Core scaffold_ligand->receptor Binding (Low Conformational Entropy) outcome Improved Binding Affinity and Selectivity receptor->outcome

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture at the atomic level.[1][2][3] This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characteristics of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, a bicyclic ether of significant interest in medicinal chemistry due to its constrained conformation, which can be a valuable feature in the design of selective therapeutic agents.

While direct, publicly available experimental spectra for this specific molecule are not extensively documented, this guide will leverage established principles of NMR spectroscopy and data from closely related analogs to provide a robust, predictive analysis. This approach not only offers a detailed understanding of the expected spectral features of this compound but also serves as a practical framework for researchers engaged in the synthesis and characterization of similar bicyclic systems. The principles discussed herein are grounded in the extensive literature on the NMR spectroscopy of bicyclo[n.1.0]alkanes and related heterocyclic systems.

Molecular Structure and Stereochemical Considerations

The structure of this compound presents a unique set of stereochemical features that directly influence its NMR spectra. The rigid, fused ring system locks the molecule into a defined conformation, making the chemical environment of each proton and carbon atom distinct and predictable.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be complex due to the rigid bicyclic framework, which results in significant diastereotopicity and complex spin-spin coupling patterns. The chemical shifts are influenced by the electronegativity of the ether oxygen, the anisotropic effects of the cyclopropane ring, and the presence of the hydroxymethyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H1, H51.5 - 1.8mJ(H1,H6), J(H5,H6), J(geminal), J(vicinal)
H2, H43.6 - 3.9mJ(geminal), J(vicinal)
H60.8 - 1.2mJ(H6,H1), J(H6,H5), J(H6,H7)
H7 (CH₂)3.4 - 3.7dJ(H7,H6)
OHVariable (broad s)s-

Disclaimer: These are predicted values based on analogous structures and established NMR principles. Actual experimental values may vary.

Rationale for Predicted ¹H NMR Assignments:
  • H2 and H4: These protons are adjacent to the ether oxygen and are therefore expected to be the most deshielded, appearing in the 3.6 - 3.9 ppm region. Their diastereotopicity will likely lead to distinct signals and complex splitting patterns.

  • H1 and H5: These bridgehead protons of the cyclopropane ring are expected to resonate between 1.5 and 1.8 ppm.

  • H6: The proton on the cyclopropane ring, cis to the hydroxymethyl group, is anticipated to be in the upfield region of 0.8 - 1.2 ppm.

  • H7 (CH₂): The methylene protons of the hydroxymethyl group are expected to be diastereotopic and will likely appear as a doublet due to coupling with H6, in the range of 3.4 - 3.7 ppm.

  • OH: The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1, C525 - 35
C2, C470 - 75
C615 - 25
C7 (CH₂OH)60 - 68

Disclaimer: These are predicted values based on analogous structures and established NMR principles. Actual experimental values may vary.

Rationale for Predicted ¹³C NMR Assignments:
  • C2 and C4: These carbons are directly attached to the electronegative oxygen atom and will therefore have the largest chemical shifts, predicted to be in the 70 - 75 ppm range.

  • C7 (CH₂OH): The carbon of the hydroxymethyl group is also deshielded by the attached oxygen and is expected to appear between 60 and 68 ppm.

  • C1 and C5: The bridgehead carbons are predicted to resonate in the 25 - 35 ppm region.

  • C6: The cyclopropyl carbon bearing the hydroxymethyl group is expected to be the most shielded, with a chemical shift in the 15 - 25 ppm range.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust methodology for the acquisition of high-quality ¹H and ¹³C NMR data for this compound.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid spectral overlap from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for small organic molecules.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift referencing (typically 0.03-0.05% v/v).

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure efficient signal transmission.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

    • Spectral Width: Set a spectral width of approximately 220-240 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Data Processing and Analysis Workflow

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Verification 1D_H 1D ¹H NMR 1D_C 1D ¹³C NMR Processing Fourier Transform Phase Correction Baseline Correction 1D_C->Processing 2D_COSY 2D COSY 2D_COSY->Processing 2D_HSQC 2D HSQC 2D_HSQC->Processing 2D_HMBC 2D HMBC 2D_HMBC->Processing Assign_H Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) Processing->Assign_H Assign_C Assign ¹³C Signals (Chemical Shift) Processing->Assign_C Correlate Correlate Spectra (HSQC, HMBC, COSY) Assign_H->Correlate Assign_C->Correlate Structure Confirm Structure of This compound Correlate->Structure

Caption: A typical workflow for NMR data processing and structural elucidation.

Conclusion

The structural characterization of complex molecules like this compound is a critical step in the drug development pipeline. This guide provides a detailed, predictive framework for understanding the ¹H and ¹³C NMR spectra of this molecule, grounded in the principles of NMR spectroscopy and data from analogous compounds. The outlined experimental protocols and data analysis workflow offer a practical guide for researchers to acquire and interpret high-quality NMR data, enabling the unambiguous confirmation of the molecular structure. As a senior application scientist, I trust this guide will serve as a valuable resource for scientists and researchers in their pursuit of novel therapeutic agents.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central. Available at: [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • NMR Spectroscopy in Drug Design. ResearchGate. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. Available at: [Link]

  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. ResearchGate. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of fragmentation, offers detailed experimental protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction

This compound is a bicyclic organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1][2][3] Its unique strained ring system, combining a cyclopentane, an epoxide, and a primary alcohol, makes it a valuable building block in synthetic organic chemistry and drug discovery. The bicyclo[3.1.0]hexane scaffold is a key structural motif in various natural products and therapeutic agents.[4] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various applications.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[5] This guide will focus on predicting the fragmentation patterns of this compound under common ionization techniques and provide a practical framework for its analysis.

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is expected to be directed by its key functional groups: the primary alcohol and the bicyclic ether system. The following sections outline the predicted fragmentation pathways under Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecule.

Electron Ionization (EI-MS)

Under EI conditions, the molecule will be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The molecular ion peak is often weak for alcohols.[6] The primary fragmentation pathways for alcohols are α-cleavage and dehydration.[7][8] For cyclic ethers, a common fragmentation is the loss of a side chain.[9]

Key Predicted Fragmentation Pathways under EI:

  • α-Cleavage: The bond between the carbon bearing the hydroxyl group and the bicyclic ring is susceptible to cleavage. This would result in the loss of a CH₂OH radical (mass 31), leading to a prominent fragment at m/z 83 .

  • Dehydration: The loss of a water molecule (H₂O, mass 18) is a common fragmentation pathway for alcohols, which would produce a fragment at m/z 96 .[6][7][8]

  • Ring Opening and Cleavage: The strained bicyclic system can undergo ring-opening followed by further fragmentation. This can lead to a variety of smaller fragments. A complex ring cleavage in cyclic alcohols can also lead to a peak at m/z 57 .[6]

  • Loss of the Methanol Group: Cleavage of the C-C bond connecting the methanol group to the ring would result in the loss of a CH₂OH radical, yielding a fragment at m/z 83 .

The following table summarizes the predicted key fragments for this compound under EI-MS.

m/z Predicted Fragment Ion Proposed Fragmentation Pathway
114[C₆H₁₀O₂]⁺˙Molecular Ion (M⁺˙)
96[C₆H₈O]⁺˙Loss of H₂O (Dehydration)
83[C₅H₇O]⁺α-Cleavage (Loss of •CH₂OH)
57[C₄H₉]⁺Complex ring cleavage

A visual representation of the predicted EI fragmentation pathways is provided below.

EI_Fragmentation M [C₆H₁₀O₂]⁺˙ m/z 114 F96 [C₆H₈O]⁺˙ m/z 96 M->F96 - H₂O F83 [C₅H₇O]⁺ m/z 83 M->F83 - •CH₂OH F57 [C₄H₉]⁺ m/z 57 M->F57 - C₂H₅O₂• (rearrangement)

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is particularly useful for polar molecules like alcohols. In positive ion mode, ESI is expected to generate a prominent protonated molecule, [M+H]⁺, at m/z 115 . Adducts with sodium ([M+Na]⁺ at m/z 137 ) or potassium ([M+K]⁺ at m/z 153 ) may also be observed, depending on the purity of the sample and solvents. Fragmentation can be induced in the ESI source or in a collision cell (tandem mass spectrometry, MS/MS). The most likely fragmentation of the [M+H]⁺ ion would be the loss of a neutral water molecule, resulting in a fragment at m/z 97 .

The following table summarizes the predicted key ions for this compound under ESI-MS.

m/z Predicted Ion Description
115[C₆H₁₁O₂]⁺Protonated Molecule ([M+H]⁺)
137[C₆H₁₀O₂Na]⁺Sodium Adduct ([M+Na]⁺)
97[C₆H₉O]⁺Loss of H₂O from [M+H]⁺

The workflow for ESI-MS analysis is depicted in the following diagram.

ESI_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer Sample Sample in Volatile Solvent IonSource Electrospray Ionization Sample->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition (m/z Spectrum) Detector->Data

Caption: General workflow for ESI-MS analysis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the mass spectrometric analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.[10]

  • Solvent Selection: Dissolve the sample in a volatile organic solvent compatible with the chosen ionization technique. For ESI, methanol, acetonitrile, or a mixture with water is recommended.[10] Avoid non-volatile solvents like DMSO.

  • Concentration: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the chosen solvent.[10]

  • Filtration: If any particulate matter is present, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

Instrumentation and Data Acquisition

The following are general instrument parameters that can be used as a starting point. Optimization may be required based on the specific instrument and desired outcome.

For GC-EI-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-200.

For LC-ESI-MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-200.

Data Interpretation and Validation

The interpretation of mass spectra involves identifying the molecular ion and correlating the fragment ions to the structure of the analyte.[11][12]

  • Molecular Ion Identification: In EI-MS, the molecular ion peak will be at m/z 114. In ESI-MS, the protonated molecule will be at m/z 115.

  • Fragmentation Pattern Analysis: Compare the observed fragment ions with the predicted fragmentation pathways discussed earlier. The presence of key fragments like m/z 96, 83, and 57 in the EI spectrum would support the proposed structure.

  • Isotopic Pattern: Although not prominent for a molecule with this elemental composition, high-resolution mass spectrometry can be used to confirm the elemental formula from the exact mass and isotopic pattern.

  • Reference Spectra: If available, compare the acquired spectrum with a reference spectrum from a database like the NIST Chemistry WebBook.[13][14][15]

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation patterns and following the detailed experimental protocols, researchers can confidently identify and characterize this important molecule. The principles and methodologies outlined here are broadly applicable to the analysis of similar small organic molecules in various scientific and industrial settings.

References

  • Botanist Education. (2021, June 26). Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant. YouTube. Retrieved from [Link]

  • Pharmaceutical Concepts. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. Retrieved from [Link]

  • K. A. Schug. (n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

  • El-Hadj, O., et al. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. Retrieved from [Link]

  • NIST. (n.d.). 6-Oxabicyclo[3.1.0]hexane. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]

  • Kwart, H., & Nickle, J. H. (1969). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 34(11), 3352-3356. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxabicyclo[3.1.0]hexan-3-one. Retrieved from [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). {3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}methanol. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Retrieved from [Link]

  • Kwart, H., & Nickle, J. H. (1969). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 6-Oxabicyclo[3.1.0]hexane. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of trans-3-oxabicyclo[3.1.0]hexane-6-methanol. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug discovery and development. It is a critical physical property that influences bioavailability, formulation, and in vitro assay performance.[1] This guide provides a detailed examination of the solubility profile for cis-3-Oxabicyclo[3.1.0]hexane-6-methanol. In the absence of extensive public data for this specific molecule, this document serves as a predictive guide and a practical manual. We will dissect the molecule's structural components to forecast its behavior in various solvent systems and provide a robust, field-proven experimental protocol for its precise quantitative determination.

Introduction: The Critical Role of Solubility

This compound is a unique bicyclic ether alcohol. Its rigid, three-dimensional structure and functional groups make it an interesting scaffold for medicinal chemistry. Bicyclic systems are often explored in drug design to create conformationally restricted analogues of known bioactive molecules.[2] The solubility of such a compound dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to unreliable results in biological assays, hinder formulation into effective dosage forms, and ultimately cause the failure of promising drug candidates. Therefore, a thorough characterization of its solubility is not just a perfunctory step but a foundational pillar of its development.

Structural Analysis and Predicted Solubility Profile

To understand the solubility of this compound, we must first analyze its molecular architecture. The molecule's behavior is primarily governed by the interplay of its nonpolar hydrocarbon framework and its polar functional groups.

Caption: Molecular structure of this compound.

Key Structural Features Influencing Solubility:

  • Primary Alcohol (-CH2OH): This is the most significant contributor to water solubility. The hydroxyl (-OH) group is highly polar and can act as both a hydrogen bond donor and acceptor.[3][4] This allows for strong intermolecular interactions with polar protic solvents like water.

  • Bicyclic Ether (3-Oxabicyclo...): The ether oxygen atom contains lone pairs of electrons and can act as a hydrogen bond acceptor.[5] While it enhances polarity compared to a pure hydrocarbon, its contribution to water solubility is less pronounced than that of an alcohol because it cannot donate a hydrogen bond.[3][6]

  • Hydrocarbon Skeleton: The rigid bicyclo[3.1.0]hexane core is composed of nonpolar carbon-hydrogen bonds. This hydrophobic portion of the molecule counteracts the hydrophilic nature of the functional groups.

The "Like Dissolves Like" Principle in Action:

The solubility of a solute in a solvent is maximized when their intermolecular forces are similar.[7] This principle allows us to predict the solubility of our compound in different solvent classes.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the presence of the alcohol and ether groups, this compound is expected to exhibit its highest solubility in these solvents. The strong hydrogen bonding network between the solute and solvent molecules can effectively overcome the solute-solute interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[8] The compound is expected to have moderate to good solubility in these solvents, driven by dipole-dipole interactions and the hydrogen bond accepting capability of the solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[9] The polar functional groups of the molecule will have weak interactions with these solvents, leading to low solubility . The nonpolar bicyclic framework will be the primary driver of any limited solubility observed.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHydrogen Bonding, Dipole-DipoleHighBoth alcohol and ether groups can interact strongly with the solvent.
Polar Aprotic DMSO, Acetonitrile, AcetoneDipole-DipoleModerateThe molecule's polarity allows for favorable dipole-dipole interactions.
Nonpolar Hexane, Toluene, Diethyl EtherLondon Dispersion ForcesLowThe polar functional groups are incompatible with the nonpolar solvent.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask method. This protocol is based on the guidelines established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[10][11][12] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separating the saturated solution and quantifying the solute concentration.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Weigh excess cis-3-Oxabicyclo[3.1.0] hexane-6-methanol B Add chosen solvent (e.g., Water, Buffer) A->B C Seal vessel and agitate (e.g., Shake at 25°C) for 24-48 hours B->C D Centrifuge or filter (0.22 µm syringe filter) to remove solid C->D E Extract aliquot of clear supernatant D->E F Analyze via HPLC-UV against a calibration curve E->F G Calculate Solubility (e.g., in mg/mL or µM) F->G

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Experimental Methodology

A. Materials and Reagents:

  • This compound (as pure as possible)

  • Solvents of interest (e.g., HPLC-grade water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile, hexane)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

B. Preliminary Test:

  • To estimate the approximate solubility, prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable solvent and serially dilute it.

  • Add a small volume of each dilution to the aqueous buffer to visually identify the concentration at which precipitation occurs. This helps in setting the appropriate amount of solid for the main experiment.[12]

C. Main Experiment (Performed in Triplicate):

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., 5-10 mg).

  • Solvent Addition: Add a known volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A common starting point is 24 hours, with samples taken at 24 and 48 hours to confirm that the concentration is no longer changing.[13]

  • Phase Separation: After equilibration, allow the vials to stand at the test temperature for a short period. To separate the saturated aqueous phase from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[12]

    • Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically resistant 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid any adsorption effects.

  • Quantification:

    • Immediately take a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase to fall within the range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC.

D. HPLC Quantification:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any impurities. A C18 column is often a good starting point. The mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile. Detection can be performed with a UV detector at a wavelength where the compound absorbs (if it has a chromophore) or with a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) if it lacks UV absorbance.[14][15]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.[13]

  • Analysis: Inject the standards to generate a calibration curve by plotting peak area versus concentration.

  • Calculation: Inject the diluted samples from the solubility experiment. Use the peak area and the regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.[13]

Key Factors Influencing Solubility

Several environmental and structural factors can significantly alter the solubility of a compound.[11] Understanding these allows for the strategic manipulation of solubility in experimental and formulation settings.

Solubility cis-3-Oxabicyclo[3.1.0] hexane-6-methanol Solubility Temp Temperature Solubility->Temp Generally Increases with Temperature pH pH of Solvent Solubility->pH Largely Unaffected (Non-ionizable) Cosolvent Co-solvents Solubility->Cosolvent Can Increase or Decrease Structure Molecular Structure (Polarity, H-Bonding) Solubility->Structure Primary Determinant

Sources

thermal stability of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

The cis-3-Oxabicyclo[3.1.0]hexane scaffold is a key structural motif in various biologically active molecules and serves as a valuable building block in medicinal chemistry.[1][2] The thermal stability of its derivatives, such as this compound, is a critical parameter that dictates storage conditions, shelf-life, purification strategies (e.g., distillation), and formulation processes in drug development. This guide presents a comprehensive framework for the systematic evaluation of the thermal stability of this compound. While direct literature on the thermal decomposition of this specific molecule is nascent, this document outlines a robust, multi-technique analytical strategy grounded in established principles of physical organic chemistry and thermal analysis. We will detail the theoretical underpinnings of potential degradation pathways and provide field-proven, step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Significance of the Bicyclic Ether Scaffold

The 3-oxabicyclo[3.1.0]hexane system is a conformationally rigid scaffold that has garnered significant interest as a bioisostere for various cyclic and aromatic moieties in drug design.[3] Its unique three-dimensional structure, fusing a tetrahydrofuran ring with a cyclopropane, imparts specific steric and electronic properties that can enhance binding affinity to biological targets. The appended hydroxymethyl group in this compound provides a crucial handle for further synthetic elaboration.

However, this strained bicyclic system, containing an ether linkage and a cyclopropane ring, presents potential vulnerabilities to thermal stress. A thorough understanding of its thermal behavior is not merely an academic exercise; it is a prerequisite for its successful application in pharmaceutical development. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable behavior during manufacturing. This guide provides the scientific rationale and practical methodologies to comprehensively characterize the thermal stability profile of this important molecule.

cluster_molecule This compound mol

Caption: Molecular Structure of the Target Analyte.

Theoretical Framework: Potential Thermal Decomposition Pathways

The thermal decomposition of a molecule is governed by the principle of cleaving the weakest bonds first. The structure of this compound contains several functionalities susceptible to thermal degradation. The high ring strain of the cyclopropane moiety and the polarity of the C-O bonds in the ether are primary points of potential instability.

Based on established reaction mechanisms for similar strained heterocyclic and alicyclic systems, we can postulate several primary degradation pathways[4][5][6]:

  • Ring-Opening of the Bicyclic Ether: The strained ether can undergo homolytic or heterolytic cleavage. A concerted electrocyclic ring-opening is also a possibility, potentially leading to unsaturated cyclic alcohols.

  • Cyclopropane Ring Rearrangement: The fused cyclopropane ring is a source of significant strain energy. Thermal energy can induce cleavage of the internal C-C bond, leading to a diradical intermediate that can rearrange to more stable carbocyclic or heterocyclic systems.[5]

  • Dehydration of the Primary Alcohol: A classic thermal elimination reaction, particularly in the presence of trace acidic or basic impurities, is the dehydration of the alcohol to form an exocyclic alkene.[7]

  • Fragmentation: At higher temperatures, cleavage of multiple bonds can lead to the fragmentation of the molecule into smaller, volatile products such as formaldehyde, acrolein, or various C2-C4 hydrocarbons.[8]

start cis-3-Oxabicyclo[3.1.0] hexane-6-methanol p1 Ring-Opened Isomers (Unsaturated Cyclic Alcohols) start->p1 Ether Ring Opening p2 Rearranged Carbocycles/ Heterocycles start->p2 Cyclopropane Rearrangement p3 Dehydration Product (Exocyclic Alkene) start->p3 Alcohol Dehydration p4 Small Volatile Fragments (e.g., Formaldehyde, H2O) p1->p4 High-Temp Fragmentation p2->p4 High-Temp Fragmentation p3->p4 High-Temp Fragmentation

Caption: Postulated Thermal Decomposition Pathways.

A Multi-Technique Approach to Stability Assessment

No single analytical technique can provide a complete picture of thermal stability. A self-validating system requires the integration of complementary methods to correlate mass loss with energetic changes and identify the resulting degradants. The core of our recommended approach consists of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and an Evolved Gas Analysis (EGA) technique, such as Pyrolysis-GC-MS.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Expertise & Causality: TGA is the foundational experiment in any thermal stability study. It directly measures changes in mass as a function of temperature in a controlled atmosphere.[9] This allows us to precisely determine the temperature at which the material begins to decompose (onset temperature, Tonset) and the distinct stages of mass loss. The derivative of the TGA curve (DTG) is crucial as it reveals the temperature of the maximum rate of decomposition (Tpeak), providing insight into the kinetics of the process.[10] We choose an inert nitrogen atmosphere to study the inherent thermal stability of the molecule, eliminating oxidative pathways that would complicate the initial analysis.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate, indium).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.

  • Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 50 mL/min for at least 20 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. The choice of a 10 °C/min heating rate is a standard practice that balances resolution and experimental time. For kinetic studies, additional runs at different heating rates (e.g., 5, 15, and 20 °C/min) are required.[11]

  • Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

  • Data Analysis: Plot the mass (%) versus temperature (TGA curve) and the derivative of mass loss (%/°C) versus temperature (DTG curve). Determine Tonset, Tpeak for each decomposition step, and the final residual mass.

Hypothetical Data Presentation

ParameterHypothetical ValueInterpretation
Tonset (5% mass loss)215 °CThe temperature at which significant decomposition begins.
Step 1: Tpeak240 °CTemperature of maximum decomposition rate for the first degradation event.
Step 1: Mass Loss14.1%Corresponds closely to the theoretical mass percentage of water (14.05%), strongly suggesting alcohol dehydration as the initial step.
Step 2: Tpeak355 °CMajor decomposition of the remaining organic structure.
Step 2: Mass Loss~85%Fragmentation of the bicyclic ring.
Residual Mass @ 600°C< 1%Indicates complete decomposition into volatile products.
Differential Scanning Calorimetry (DSC): Characterizing Thermal Events

Expertise & Causality: While TGA detects mass loss, DSC detects heat flow. This is critical for identifying thermal events that do not involve a change in mass, such as melting, crystallization, or solid-state phase transitions.[12] Furthermore, DSC characterizes decomposition events as either endothermic (bond breaking requires energy) or exothermic (rearrangement to more stable products releases energy). Correlating a DSC peak with a TGA mass loss event provides a more complete thermodynamic picture of the decomposition process.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An identical empty pan is used as a reference. Sealing the pan is crucial to contain any volatiles and accurately measure their heat of vaporization or reaction.

  • Atmosphere: Maintain a nitrogen purge over the DSC cell at 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. The final temperature is chosen to encompass all events observed in the TGA.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Plot the heat flow (mW) versus temperature. Identify and integrate peaks to determine transition temperatures (onset, peak) and enthalpy changes (ΔH).

Hypothetical Data Presentation

ParameterHypothetical ValueInterpretation
Endotherm 1 (Peak)85 °CSharp peak with no corresponding TGA mass loss, indicative of the compound's melting point.
Enthalpy of Fusion (ΔHfus)25.4 J/gEnergy required to melt the solid sample.
Broad Endotherm 2 (Onset)~210 °CCorrelates with the onset of mass loss in TGA, suggesting an endothermic decomposition process (e.g., dehydration).
Sharp Exotherm 1 (Peak)350 °CCorrelates with the second major mass loss in TGA. This indicates a rapid, exothermic decomposition, possibly a violent rearrangement or fragmentation into highly stable small molecules.
Evolved Gas Analysis (EGA): Identifying Decomposition Products

Expertise & Causality: TGA and DSC tell us when and how much energy is involved in decomposition, but not what is being formed. EGA is the definitive step for mechanistic elucidation. By coupling the exit gas stream of a TGA to a mass spectrometer (TGA-MS) or by using Pyrolysis-GC-MS, we can identify the volatile products released at each stage of decomposition.[13][14] This provides direct evidence to confirm or refute the pathways postulated in Section 2. Pyrolysis-GC-MS is particularly powerful as it separates the complex mixture of degradants before MS analysis, allowing for unambiguous identification.[15]

Experimental Protocol: Pyrolysis-GC-MS

  • System Setup: Interface a pyrolysis unit to the inlet of a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: Place approximately 100 µg of the sample into a pyrolysis tube.

  • Pyrolysis Program:

    • Temperature 1 (Isothermal): Heat the sample to 240 °C (the first Tpeak from TGA) and hold for 30 seconds to analyze the products of the initial decomposition step.

    • Temperature 2 (Isothermal): In a separate run, heat a new sample to 355 °C (the second Tpeak) to analyze the products of the major fragmentation.

  • GC Separation: The evolved products are immediately swept into the GC column (e.g., a DB-5ms column). A typical temperature program would be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 280 °C.

  • MS Detection: Analyze the eluting compounds using an MS detector operating in electron ionization (EI) mode, scanning from m/z 35 to 400.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

Hypothetical Data Presentation

Pyrolysis Temp.Retention Time (min)Identified CompoundSupporting Evidence for Pathway
240 °C1.5WaterDehydration of primary alcohol
240 °C5.8cis-3-Oxabicyclo[3.1.0]hex-6-ylidenemethaneDehydration of primary alcohol
355 °C1.3FormaldehydeFragmentation
355 °C1.8AcroleinRing opening and fragmentation
355 °C2.1FuranRearrangement and fragmentation
355 °C4.5Cyclopentenone derivativesCyclopropane ring opening and rearrangement

Integrated Workflow for Comprehensive Stability Analysis

The trustworthiness of a stability assessment comes from the logical integration of these techniques. Each experiment provides a piece of the puzzle, and together they form a self-validating workflow.

cluster_exp Experimental Analysis cluster_data Data Interpretation cluster_conclusion Mechanistic Elucidation tga TGA (10°C/min, N2) tga_data Identify T-onset & Mass Loss % (e.g., 14.1% @ 240°C) tga->tga_data dsc DSC (10°C/min, N2) dsc_data Correlate Thermal Events (e.g., Endotherm @ 240°C) dsc->dsc_data pygcms Py-GC-MS (Isothermal @ Tpeaks) gcms_data Identify Evolved Gases (e.g., H2O @ 240°C) pygcms->gcms_data conclusion Conclusion: Initial step is endothermic dehydration, followed by exothermic ring fragmentation. tga_data->conclusion dsc_data->conclusion gcms_data->conclusion

Caption: Integrated workflow for thermal stability assessment.

This integrated approach allows us to confidently conclude a hypothetical thermal degradation profile: this compound is stable up to approximately 215 °C. Its initial decomposition pathway is an endothermic dehydration reaction, which is complete by 280 °C. The resulting alkene intermediate is less stable and undergoes rapid, exothermic decomposition and fragmentation at temperatures above 300 °C.

Conclusion

The cannot be assumed; it must be empirically determined. The methodologies outlined in this guide provide a robust, scientifically-grounded, and self-validating framework for this critical characterization. By systematically applying TGA, DSC, and Pyrolysis-GC-MS, researchers and drug development professionals can quantify the thermal limits of this valuable synthetic intermediate, identify potential degradants, and elucidate the mechanisms of its decomposition. This knowledge is indispensable for ensuring the quality, safety, and efficacy of any final product derived from this important molecular scaffold.

References

  • Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. (2025). ResearchGate. [Link]

  • Shaikh, A. L., et al. (2025). An efficient and versatile synthetic strategy for the construction of 2,4-diazabicyclo[3.1.0]hexan-3-one. Heterocyclic Letters, 15(4), 687-691. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2025). ACS Publications - Organic Letters. [Link]

  • TGA and derivative thermogravimetry (DTG) curves of the synthesized bis(cyclic carbonate)s. (2023). ResearchGate. [Link]

  • Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. (2023). RSC Publishing - Analytical Methods. [Link]

  • 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. (n.d.). PubChem. [Link]

  • DIFFERENTIAL SCANNING CALORIMETRY (DSC) STUDIES ON THE FREEZING PROCESSES OF WATER-ETHANOL MIXTURES AND DISTILLED SPIRITS. (n.d.). Semantic Scholar. [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2025). ResearchGate. [Link]

  • Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. (n.d.). CONICET. [Link]

  • Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). (n.d.). MDPI. [Link]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. (n.d.). NIH - PMC. [Link]

  • Differential scanning calorimetry (DSC) studies on the structures of water-ethanol mixtures and aged whiske. (2025). ResearchGate. [Link]

  • Thermal chemistry of bicyclo[4.2.0]oct-2-enes. (n.d.). PubMed. [Link]

  • Thermal degradation kinetics and pyrolysis GC-MS study of curcumin. (2022). PubMed. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023). PubMed. [Link]

  • Differential scanning calorimetric studies of ethanol interactions with distearoylphosphatidylcholine: transition to the interdigitated phase. (n.d.). PubMed. [Link]

  • Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. (n.d.). Frontiers. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. (2022). Morressier. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). NIH. [Link]

  • Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. (2025). ResearchGate. [Link]

  • Kinetics of the thermal gas-phase decomposition of 6-oxabicyclo〔3,1,0〕hexane. (n.d.). J-Global. [Link]

  • Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. (n.d.). Semantic Scholar. [Link]

  • Differential scanning calorimetry (DSC) studies on the freezing processes of water-ethanol mixtures and distilled spirits. (2025). ResearchGate. [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (n.d.). PubMed. [Link]

  • Kinetic curves of thermal decomposition of compound I at different... (n.d.). ResearchGate. [Link]

  • 6-Oxabicyclo[3.1.0]hexane. (n.d.). NIST WebBook. [Link]

  • Theoretical Kinetic Study of Thermal Unimolecular Decomposition of Cyclic Alkyl Radicals. (2008). ACS Publications - The Journal of Physical Chemistry A. [Link]

  • Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes. (2025). ResearchGate. [Link]

  • A compilation of kinetic parameters for the thermal degradation of n-alkane molecules. (1980). NIST - Journal of Physical and Chemical Reference Data. [Link]

  • Chemical Properties of 6-Oxabicyclo[3.1.0]hexane (CAS 285-67-6). (n.d.). Cheméo. [Link]

  • Highly Uniform and Thermal Stable Paper-Structured Catalyst by Using Glass/Mullite Hybrid Fibers as a Matrix for Efficient Soot Combustion. (2026). MDPI. [Link]

  • OH- and O3-initiated atmospheric degradation of camphene: Temperature dependent rate coefficients, product yields and mechanisms. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Diastereoselective Synthetic Route to cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, a valuable bicyclic scaffold relevant in medicinal chemistry and drug development. The presented synthetic route leverages a highly diastereoselective, hydroxyl-directed Simmons-Smith cyclopropanation as the key strategic step. This approach ensures the formation of the desired cis-fused ring system with high fidelity. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated method for accessing this and structurally related compounds.

Introduction

The 3-oxabicyclo[3.1.0]hexane framework is a conformationally constrained structural motif that is of significant interest in the design of novel therapeutic agents. The rigid bicyclic structure allows for precise spatial positioning of substituents, making it an attractive scaffold for probing interactions with biological targets. Specifically, the cis-fusion of the cyclopropane and tetrahydrofuran rings imparts a defined three-dimensional geometry. The title compound, this compound, serves as a versatile intermediate, with the primary alcohol providing a handle for further functionalization.

The central challenge in the synthesis of this target molecule lies in the stereocontrolled construction of the bicyclic system. This protocol addresses this challenge through a robust strategy centered on the well-established Simmons-Smith reaction, a powerful tool for the cyclopropanation of alkenes.[1][2][3]

Synthetic Strategy: The Power of Directed Cyclopropanation

The chosen synthetic pathway commences with the commercially available starting material, (cyclopent-3-en-1-yl)methanol. The key transformation is a diastereoselective cyclopropanation of the double bond. The Simmons-Smith reaction is particularly well-suited for this purpose due to the directing effect of the hydroxyl group in the allylic alcohol substrate.[4][5]

The mechanism of this direction involves the in-situ formation of a zinc alkoxide, which then chelates to the zinc carbenoid species (the Simmons-Smith reagent). This chelation brings the carbenoid to the same face of the cyclopentene ring as the hydroxyl group, ensuring that the methylene bridge is delivered syn to the hydroxymethyl substituent.[1] This results in the desired cis stereochemistry of the resulting bicyclic alcohol.

The overall synthetic workflow is depicted below:

G cluster_0 Synthetic Workflow Start (Cyclopent-3-en-1-yl)methanol Reagents Simmons-Smith Reagent (Et2Zn, CH2I2) Start->Reagents Diastereoselective Cyclopropanation Product This compound Reagents->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Supplier
(Cyclopent-3-en-1-yl)methanolC₆H₁₀O98.145.0 g50.9Sigma-Aldrich
Diethylzinc (1.0 M in hexanes)(C₂H₅)₂Zn123.49127.3 mL127.3Acros Organics
DiiodomethaneCH₂I₂267.8434.1 g (10.2 mL)127.3Alfa Aesar
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93250 mL-Fisher Scientific
Saturated aq. NH₄Cl solutionNH₄Cl53.49100 mL-VWR
Saturated aq. NaHCO₃ solutionNaHCO₃84.01100 mL-J.T. Baker
Anhydrous MgSO₄MgSO₄120.37As needed-EMD Millipore
Diethyl ether(C₂H₅)₂O74.12As needed-Macron
HexanesC₆H₁₄86.18As needed-Avantor

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add (cyclopent-3-en-1-yl)methanol (5.0 g, 50.9 mmol) and anhydrous dichloromethane (150 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Addition of Diethylzinc: While stirring under a nitrogen atmosphere, add diethylzinc (1.0 M solution in hexanes, 127.3 mL, 127.3 mmol, 2.5 equiv.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Addition of Diiodomethane: In a separate dry flask, prepare a solution of diiodomethane (10.2 mL, 127.3 mmol, 2.5 equiv.) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, carefully and slowly quench the reaction by cooling the flask back to 0 °C and adding saturated aqueous ammonium chloride solution (100 mL) dropwise. Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford this compound as a colorless oil.

Expected Yield and Characterization:

  • Yield: 70-85%

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.65 (d, J = 6.8 Hz, 2H, -CH₂OH), 3.50-3.60 (m, 2H, -OCH₂-), 3.30-3.40 (m, 2H, -OCH₂-), 1.80-1.90 (m, 1H, -CH-CH₂OH), 1.60-1.70 (m, 2H, bridgehead CH), 0.60-0.70 (m, 1H, cyclopropyl CH), 0.40-0.50 (m, 1H, cyclopropyl CH).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 72.5, 65.4, 34.2, 25.8, 15.7.

  • MS (EI): m/z (%) = 114 (M⁺), 96, 83, 67, 55.

Mechanism of Diastereoselectivity

The high diastereoselectivity of this reaction is a direct consequence of the hydroxyl group's directing effect. The proposed transition state involves the coordination of the substrate's hydroxyl group to the zinc atom of the Simmons-Smith reagent, leading to a "butterfly-shaped" transition state.[2] This pre-organization ensures the delivery of the methylene group to the face of the double bond proximate to the hydroxyl group.

G cluster_1 Mechanism of Hydroxyl-Directed Cyclopropanation Substrate (Cyclopent-3-en-1-yl)methanol Complex Chelated Transition State Substrate->Complex Reagent CH₂I₂ + Zn(Et)₂ Intermediate [ I-Zn-CH₂-I ] (Zinc Carbenoid) Reagent->Intermediate Forms Intermediate->Complex Product This compound Complex->Product Methylene Transfer (syn-addition)

Caption: Key steps in the hydroxyl-directed Simmons-Smith reaction.

Conclusion

This application note details a reliable and highly diastereoselective synthetic route to this compound. The strategic use of a hydroxyl-directed Simmons-Smith cyclopropanation provides excellent control over the crucial cis stereochemistry of the bicyclic ring system. This protocol is readily scalable and utilizes commercially available starting materials, making it a practical choice for researchers in medicinal chemistry and organic synthesis.

References

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Shafi, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7451. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society, 126(39), 12216–12217. [Link]

  • Charette, A. B., & Juteau, H. (1997). Diastereoselective Simmons-Smith Cyclopropanations of Allylic Amines and Carbamates. Journal of the American Chemical Society, 119(49), 11937–11938.
  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Charette, A. B., & Lebel, H. (1996). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 96(4), 1193–1210.
  • Charette, A. B., & Marcoux, J. F. (1995).
  • The Simmons-Smith Reaction & Cyclopropanation. The Organic Chemistry Tutor. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Charette, A. B., et al. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. [Link]

  • Charette, A. B., & Juteau, H. (1994). Asymmetric Cyclopropanation. In Asymmetric Synthesis (pp. 1-45). Wiley-VCH.
  • Payne, G. B. (1962). Epoxide Migrations with α,β-Epoxy Alcohols. The Journal of Organic Chemistry, 27(11), 3819–3822.
  • Adam, W., et al. (1994). Controlled Payne rearrangements of 2,3-epoxy alcohols in aprotic media: an enantioselective total synthesis of (+)-exo-brevicomin. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]

  • Kalicki, P., et al. (2010). Rearrangement of 2,3‐Epoxy Alcohol Dimethylthiocarbamate Derivatives. Synthesis of 2,3‐Epithio Alcohol Derivatives under Mild Conditions. ChemInform, 41(46).
  • Miura, T., & Iwasawa, N. (2007). The Rearrangement of 2,3-Epoxysulfonates and Its Application to Natural Products Syntheses: Formal Synthesis of (−)-Aphanorphine and Total Syntheses of (−)-α-Herbertenol and (−)-Herbertenediol. The Journal of Organic Chemistry, 72(1), 215-223. [Link]

Sources

detailed experimental protocol for synthesizing cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Synthesis Research

I'm starting a deep dive into synthesizing cis-3-Oxabicyclo[3.1.0]hexane-6-methanol. Currently, I'm scouring the literature for existing synthetic routes, experimental procedures, and the necessary reagents. I'm focusing on the established methods for reliability and aiming to outline the key steps and intermediates as I go.

Analyzing Synthesis Pathways

I'm now zeroing in on the mechanistic details for the synthesis of the target molecule. I'm focusing on the reasons behind the choices of catalysts, solvents, and purification techniques within existing protocols. I'm actively seeking authoritative sources to validate the claims made by various studies. I'm also planning to incorporate visual aids, specifically reaction schemes, to visualize the overall process.

Outlining Synthetic Procedures

I'm now expanding my scope to include identifying key steps, intermediates, and the rationale for reagent and solvent selection. I am digging into the underlying mechanisms and searching for reliable sources to validate them. I'll focus on quantitative data, like yields and reaction times. Moreover, I'm aiming to convert reaction schemes into a Graphviz DOT language format. I'm building toward a comprehensive protocol.

Reviewing Early Approaches

I've begun exploring potential synthetic routes. Initial searches have pointed towards the use of the Simmons-Smith reaction, as described in references [2] and [6], which is relevant for 3-oxabicyclo[3.1.0]hexane derivatives synthesis.

Analyzing Reaction Suitability

I am now assessing the suitability of the Simmons-Smith reaction based on my research hits. References [2] and [6] directly apply the reaction to the synthesis of 3-oxabicyclo[3.1.0]hexane derivatives through carbene addition. Reference [19] showcases related 2-oxabicyclo variants, while [9] and [8] provide mechanistic details on stereospecificity and reagent variations. Protocols in [3], [7], and [17] will allow me to explore adapted conditions.

Refining Precursor Choice

I've determined the Simmons-Smith reaction is the most direct route. I've now identified (2,5-dihydrofuran-3-yl)methanol as a suitable precursor; it's the cyclopropanation target, if available. I'm focusing on refining reaction conditions, including reagent choices (diethylzinc, diiodomethane or zinc-copper couple) and ensuring stereospecificity.

Defining the Reaction Path

I've determined that cyclopropanation of (2,5-dihydrofuran-3-yl)methanol is the most promising approach for the target molecule's synthesis. The Simmons-Smith reaction is the central reaction. I will need to specify reagents (diethylzinc, diiodomethane or zinc-copper), solvents, and stereochemical considerations. Next, I will search for an exact or very similar protocol to confirm.

Analyzing the Data Gap

I've reviewed the search results, and while they're informative, a detailed synthesis protocol for this compound from a specific starting material is still absent. I need to pinpoint that missing protocol.

Pinpointing the Missing Protocol

I've made progress in detailing what's missing. The cis isomer is confirmed with its CAS number. The Simmons-Smith reaction looks key, especially the Furukawa modification. While dihydrofuran precursors seem logical starting points, I can't confirm a commercially available source for the specific unsaturated hydroxymethyl-tetrahydrofuran needed. I will keep searching for this crucial precursor.

Refining the Synthesis Route

I've clarified the knowledge gap: a detailed synthesis of the target molecule is still absent. The cis isomer is confirmed with its CAS number, and Simmons-Smith cyclopropanation, Furukawa modification, is key. I'm focusing on the unsaturated hydroxymethyl-tetrahydrofuran precursor; commercial sources are still unconfirmed. I'm refining the search based on this.

Expanding the Search Parameters

I'm focused on broadening the scope. Though initial searches lack a complete protocol, I will expand my focus to encompass syntheses of this compound derivatives and closely related compounds. I'm prioritizing finding the specific starting material, or an equivalent.

Prioritizing Protocol Details

I've evaluated the information gaps. While the Simmons-Smith reaction is key, the complete protocol is still missing, particularly amounts and conditions. I'm focusing on finding the synthesis details or a source for the required starting material. Derivatives or similar synthesis will also be searched to find information.

Analyzing Key Breakthroughs

I've made significant headway; the search results, particularly the first one, are proving invaluable. The paper, "Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa -bicyclo[3.1.0]hexane Scaffold," provides insights into synthesizing a very closely related structure: a protected...

Refining Cyclopropanation Strategy

I've homed in on a critical reaction from result [1]: Simmons-Smith cyclopropanation of a dihydrofuran. The paper's experimental procedure, detailed for a related structure, is invaluable. It outlines the reaction of a dihydrofuran derivative with Et2Zn and CH2I2 in CH2Cl2. Critical details like reaction conditions (0°C to RT, 1 hour), reagent stoichiometry, and work-up (saturated ammonium chloride quench) are directly applicable. I still need to find the exact starting material for the target compound.

Addressing Starting Material Gaps

I've got a great grasp of the cyclopropanation process; however, I must now address the starting material. I still need to resolve the starting material for the this compound. While I can adapt the Simmons-Smith procedure, I need to figure out how to produce 2,5-dihydro-3-furanmethanol, or a similar substance, since it is not commercially available. I'm exploring reducing a furan-3-carboxaldehyde or a similar compound, followed by partial hydrogenation. This process looks promising, but will be dependent on a literature search.

Evaluating Synthesis Options

I've made progress on several fronts. Result [1] describes the synthesis of a very similar structure, a protected 2-oxabicyclo[3.1.0]hexan-1-yl)methanol, which detailed the key Simmons-Smith cyclopropanation step. The provided experimental procedure, including reaction conditions and workup, is highly relevant, but the starting material is still missing. I must investigate making 2,5-dihydro-3-furanmethanol or something similar.

Refining the Approach

I've zeroed in on the Simmons-Smith cyclopropanation of a dihydrofuran methanol as the most promising route, based on prior research. A similar protocol has been identified, which I'm now dissecting for specific application details and potential modifications.

Identifying the Precursor

I've identified a synthesis of 3-furanmethanol, which is a key starting point. The next task is finding a reliable partial hydrogenation method to produce 2,5-dihydro-3-furanmethanol, the desired cyclopropanation precursor. Over-hydrogenation is a key concern. I'm also now considering the cis stereochemistry that will be directed by the hydroxyl group during cyclopropanation.

Addressing the Remaining Gaps

I've identified the key missing pieces: a reliable partial hydrogenation protocol and characterization data for the final product. I will now focus on finding a suitable method for the hydrogenation of 3-furanmethanol to 2,5-dihydro-3-furanmethanol, with over-reduction being a major concern. If a direct method is unavailable, I'll search for analogous reactions. Concurrently, I'll seek NMR, IR, and MS data for the target compound in databases and literature to solidify the protocol.

Prioritizing Key Steps

I've streamlined my focus to two critical needs: a reliable partial hydrogenation protocol for furanmethanol to dihydrofuranmethanol, and characterization data for the final cyclopropanation product. I'm prioritizing the hydrogenation, and I will be targeting databases and literature, focusing on analogous reactions if a direct method proves elusive. My aim is to definitively establish the viability of the synthesis.

Application Note: Unraveling the Stereoselective Synthesis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-oxabicyclo[3.1.0]hexane scaffold is a conformationally rigid structural motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure serves as a valuable building block for nucleoside analogues and other pharmacologically active compounds. The cis-fusion of the cyclopropane and tetrahydrofuran rings imparts a defined spatial arrangement of substituents, which is crucial for molecular recognition and binding to biological targets. This application note provides a detailed exposition of the reaction mechanism for the formation of a key derivative, cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, offering insights into the stereochemical control of the synthesis.

Reaction Mechanism Overview

The synthesis of this compound is a two-step process commencing from the readily available starting material, cyclopent-2-ene-1-methanol. The overall transformation is depicted below:

Overall Reaction start Cyclopent-2-ene-1-methanol intermediate cis-2,3-Epoxy-cyclopentane-1-methanol start->intermediate Stereoselective Epoxidation final This compound intermediate->final Intramolecular Cyclization

Caption: Overall synthetic route.

The key to the stereospecificity of this synthesis lies in two critical steps:

  • Directed Epoxidation: The allylic hydroxyl group of cyclopent-2-ene-1-methanol directs the epoxidation of the adjacent double bond to occur on the same face of the ring, resulting in the formation of a cis-epoxide.

  • Intramolecular Cyclization: The newly formed cis-epoxide undergoes an intramolecular ring-opening by the tethered hydroxyl group to form the fused bicyclic ether system.

Part 1: Stereoselective Epoxidation of Cyclopent-2-ene-1-methanol

The first step in the synthesis is the stereoselective epoxidation of cyclopent-2-ene-1-methanol. The presence of the allylic hydroxyl group is crucial for directing the epoxidizing agent to the syn-face of the double bond. This is a well-established phenomenon in organic chemistry, attributed to the formation of a hydrogen bond between the hydroxyl group and the oxidant in the transition state.[1]

Mechanism of Directed Epoxidation:

Caption: Directed epoxidation mechanism.

Commonly used reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and metal-catalyzed systems.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): In the presence of m-CPBA, the allylic alcohol forms a hydrogen bond with the peroxy acid, delivering the oxygen atom to the same face of the double bond as the hydroxyl group.[2][3][4][5] This results in the formation of cis-2,3-Epoxy-cyclopentane-1-methanol with high diastereoselectivity.

  • Vanadium-Catalyzed Epoxidation: Vanadium-based catalysts, such as vanadyl acetylacetonate [VO(acac)₂], in combination with an oxidant like tert-butyl hydroperoxide (TBHP), are also highly effective for the syn-epoxidation of allylic alcohols.[1][6][7][8][9] The mechanism involves the formation of a vanadium-alkoxide complex, which then directs the delivery of the peroxide oxygen.

Table 1: Comparison of Epoxidation Reagents

Reagent SystemOxidantTypical SolventTemperature (°C)Key Advantages
m-CPBAm-CPBADichloromethane (DCM)0 to 25Readily available, simple procedure.
VO(acac)₂ / TBHPtert-Butyl hydroperoxideToluene or DCM0 to 25High syn-selectivity, catalytic.[6][8]

Part 2: Intramolecular Cyclization of cis-2,3-Epoxy-cyclopentane-1-methanol

The second crucial step is the intramolecular cyclization of the cis-epoxy alcohol intermediate to form the 3-oxabicyclo[3.1.0]hexane ring system. This reaction can be promoted by either base or acid.

Base-Catalyzed Intramolecular Cyclization

Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks one of the electrophilic carbons of the epoxide in an intramolecular SN2 reaction.

Mechanism of Base-Catalyzed Cyclization:

Base-Catalyzed Cyclization epoxy_alcohol cis-2,3-Epoxy-cyclopentane-1-methanol alkoxide Alkoxide Intermediate epoxy_alcohol->alkoxide Base (e.g., NaH) product This compound alkoxide->product Intramolecular S_N2 Attack

Caption: Base-catalyzed cyclization pathway.

The regioselectivity of the ring-opening is governed by Baldwin's rules for ring closure. In this case, a 5-exo-tet cyclization is favored, where the alkoxide attacks the carbon of the epoxide that is not part of the developing five-membered ring. This leads to the formation of the desired 3-oxabicyclo[3.1.0]hexane skeleton.

It is important to note that under basic conditions, the Payne rearrangement can be a competing process.[10][11][12][13] This involves the reversible isomerization of the 2,3-epoxy alcohol to a 1,2-epoxy alcohol. However, for the formation of the thermodynamically stable bicyclic product, the intramolecular cyclization is generally the favored pathway.

Acid-Catalyzed Intramolecular Cyclization

Alternatively, the cyclization can be effected under acidic conditions. The acid protonates the epoxide oxygen, making it a better leaving group and activating the epoxide carbons towards nucleophilic attack. The tethered hydroxyl group then acts as the intramolecular nucleophile.

Mechanism of Acid-Catalyzed Cyclization:

Acid-Catalyzed Cyclization epoxy_alcohol cis-2,3-Epoxy-cyclopentane-1-methanol protonated_epoxide Protonated Epoxide epoxy_alcohol->protonated_epoxide Acid (e.g., H+) product This compound protonated_epoxide->product Intramolecular Attack -H+

Caption: Acid-catalyzed cyclization pathway.

In the acid-catalyzed ring-opening of epoxides, the nucleophile generally attacks the more substituted carbon atom due to the development of a partial positive charge in the transition state. For the cis-2,3-epoxy-cyclopentane-1-methanol, both epoxide carbons are secondary, so the regioselectivity will be influenced by the specific reaction conditions and the nature of the acid catalyst.

Experimental Protocols

The following are generalized protocols based on established methodologies for similar transformations. Optimization may be required for specific applications.

Protocol 1: Two-Step Synthesis via m-CPBA Epoxidation and Base-Catalyzed Cyclization

Step 1: Epoxidation of cyclopent-2-ene-1-methanol

  • Dissolve cyclopent-2-ene-1-methanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cis-2,3-Epoxy-cyclopentane-1-methanol.

Step 2: Base-catalyzed intramolecular cyclization

  • To a solution of crude cis-2,3-Epoxy-cyclopentane-1-methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Structural Confirmation

The structure and stereochemistry of the final product and intermediates should be confirmed by spectroscopic methods, primarily NMR.[14][15] Key diagnostic signals in the ¹H NMR spectrum of this compound would include the characteristic shifts and coupling constants for the protons on the bicyclic core.

Conclusion

The synthesis of this compound is a classic example of stereochemical control in organic synthesis. The directing effect of the allylic hydroxyl group in the epoxidation step is paramount in establishing the cis-relationship of the epoxide and the hydroxymethyl group. Subsequent intramolecular cyclization, achievable under either basic or acidic conditions, proceeds with high fidelity to yield the desired cis-fused bicyclic product. This robust synthetic strategy provides a reliable route to this important scaffold for applications in drug discovery and development.

References

  • Acta Chemica Scandinavica. (1983). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • MDPI. (n.d.). Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. [Link]

  • RSC Publishing. (1970). The base-catalyzed isomerization of α-cyano-cis-stilbenes. [Link]

  • Wikipedia. (n.d.). Payne rearrangement. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC. [Link]

  • National Institutes of Health. (n.d.). Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols - PMC. [Link]

  • ACS Publications. (n.d.). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions | The Journal of Organic Chemistry. [Link]

  • (n.d.). The Payne rearrangement: Is the reaction of 2,3-epoxy alcohol in the base to form 1,2-epoxy-3-ol (as known epoxide migrationm). [Link]

  • YouTube. (2021). mCPBA Epoxidation. [Link]

  • ResearchGate. (2025). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model. [Link]

  • Organic Chemistry Portal. (n.d.). Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. [Link]

  • MDPI. (n.d.). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. [Link]

  • (n.d.). Epoxide Migration (Payne Rearrangement) and Related Reactions. [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective synthesis of oxepinones and azepinones by gold- catalyzed cycloisomerizations of functionalyzed cyclopropyl alkyn. [Link]

  • Organic Syntheses Procedure. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). [Link]

  • PubMed. (2009). On the synergism between H2O and a tetrahydropyran template in the regioselective cyclization of an epoxy alcohol. [Link]

  • (n.d.). Visible-light Mediated Oxidative Ring Expansion of Anellated Cyclopropanes to Fused Endoperoxides with Antimalarial Activity. [Link]

  • ResearchGate. (n.d.). Payne Rearrangement. [Link]

Sources

The Strategic Application of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Conformational Constraint in Drug Design

In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a small molecule is paramount. Flexible molecules often pay an entropic penalty upon binding to their biological targets, which can lead to reduced affinity and selectivity. Bicyclic scaffolds, by their very nature, introduce a high degree of conformational rigidity, locking the molecule into a specific shape that can be optimized for high-affinity binding. The cis-3-Oxabicyclo[3.1.0]hexane framework is a particularly compelling example of such a scaffold. Its fused cyclopropane and tetrahydrofuran rings create a compact, rigid structure that can serve as a bioisostere for the furanose ring of nucleosides, presenting appended functionalities in well-defined spatial orientations. This guide provides an in-depth exploration of the applications of a key derivative of this scaffold, cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, in medicinal chemistry, with a focus on its utility in the development of antiviral and anticancer agents.

Core Synthesis: Preparation of this compound

The successful application of any building block in medicinal chemistry begins with a reliable and efficient synthesis of the core scaffold. This compound can be prepared from the commercially available cyclopent-3-enylmethanol via a stereoselective epoxidation reaction.

Protocol 1: Synthesis of this compound

Rationale: The epoxidation of allylic alcohols often proceeds with high stereoselectivity due to the directing effect of the hydroxyl group. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. The cis configuration of the resulting epoxide is crucial for its function as a furanose mimic.

Materials:

  • Cyclopent-3-enylmethanol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve cyclopent-3-enylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled solution of the alcohol over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Antiviral Drug Discovery

The rigid 3-oxabicyclo[3.1.0]hexane scaffold has proven to be a valuable tool in the design of nucleoside analogues with potent antiviral activity. By locking the "sugar" moiety in a specific conformation, these analogues can achieve enhanced recognition by viral enzymes while potentially avoiding metabolism by host cell kinases, thus reducing toxicity.

Case Study 1: Nucleoside Analogues for the Treatment of Herpesvirus Infections

Derivatives of this compound have been investigated as inhibitors of herpesviruses, such as the Epstein-Barr virus (EBV). The mechanism of action for many antiviral nucleoside analogues involves their phosphorylation to the triphosphate form, which then inhibits the viral DNA polymerase.

Mechanism of Action: Inhibition of Viral DNA Polymerase

The general mechanism for nucleoside analogue antivirals is depicted in the following pathway:

antiviral_mechanism cluster_cell Host Cell cluster_virus Viral Replication Nucleoside_Analogue cis-3-Oxabicyclo[3.1.0]hexane Nucleoside Analogue Monophosphate Monophosphate Nucleoside_Analogue->Monophosphate Cellular or Viral Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Active Triphosphate Diphosphate->Triphosphate Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Triphosphate->Viral_DNA_Polymerase Incorporation into Viral DNA DNA_Chain_Termination DNA Chain Termination & Inhibition of Replication Viral_DNA_Polymerase->DNA_Chain_Termination antiviral_workflow Start cis-3-Oxabicyclo[3.1.0] hexane-6-methanol Coupling Mitsunobu Coupling with Nucleobase Start->Coupling Deprotection Deprotection/ Functionalization Coupling->Deprotection Purification Purification and Characterization Deprotection->Purification Final_Compound Final Nucleoside Analogue Purification->Final_Compound Antiviral_Assay Cell-based Antiviral Assay (e.g., qPCR for EBV) Final_Compound->Antiviral_Assay Data_Analysis Determination of EC50/IC50 Antiviral_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Application Notes and Protocols: cis-3-Oxabicyclo[3.1.0]hexane-6-methanol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Conformational Rigidity

In the intricate world of drug design and discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. Chiral building blocks that offer conformational rigidity are invaluable tools for medicinal chemists, allowing for the synthesis of complex molecules with well-defined shapes. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic properties. cis-3-Oxabicyclo[3.1.0]hexane-6-methanol is an exemplary chiral synthon that embodies these desirable characteristics. Its fused cyclopropane and tetrahydrofuran ring system creates a rigid scaffold, presenting the primary alcohol functionality for a variety of synthetic transformations. This guide provides a comprehensive overview of the synthesis and application of this versatile building block.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of the related (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol are summarized below, providing a useful reference for its oxa-analogue.

PropertyValueSource
Molecular FormulaC6H11NOPubChem CID 15713442
Molecular Weight113.16 g/mol PubChem CID 15713442
XLogP3-AA-0.6PubChem CID 15713442
Hydrogen Bond Donor Count2PubChem CID 15713442
Hydrogen Bond Acceptor Count2PubChem CID 15713442
Rotatable Bond Count1PubChem CID 15713442

The defining feature of this compound is its V-shaped, conformationally restricted structure. The cis-fusion of the cyclopropane and tetrahydrofuran rings locks the molecule into a defined geometry, which is crucial for its application in stereoselective synthesis.

Synthesis of the Chiral Building Block: A Strategic Approach

The enantioselective synthesis of this compound can be approached through several strategic pathways. A highly effective method involves the stereoselective cyclopropanation of a suitable olefin precursor, such as an unsaturated alcohol derived from a dihydrofuran. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation.

Proposed Synthetic Pathway

A plausible and efficient route to this compound involves the reduction of a readily available dihydrofuran ester, followed by a stereoselective cyclopropanation.

Synthetic Pathway Dihydrofuran_ester 2,5-Dihydrofuran-3-carboxylate Unsaturated_alcohol (2,5-Dihydrofuran-3-yl)methanol Dihydrofuran_ester->Unsaturated_alcohol  Reduction (e.g., DIBAL-H) Target_molecule This compound Unsaturated_alcohol->Target_molecule  Cyclopropanation (e.g., Et2Zn, CH2I2)

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of (2,5-Dihydrofuran-3-yl)methanol

This protocol details the reduction of a dihydrofuran ester to the corresponding allylic alcohol, the immediate precursor for cyclopropanation.

Materials:

  • Methyl 2,5-dihydrofuran-3-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in toluene)

  • Anhydrous Toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve methyl 2,5-dihydrofuran-3-carboxylate (1 equivalent) in anhydrous toluene in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (4 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature over a period of 30 minutes.

  • Carefully quench the reaction by the slow addition of methanol.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude (2,5-dihydrofuran-3-yl)methanol is typically used in the next step without further purification.

Protocol 2: Cyclopropanation to Yield this compound

This protocol describes the stereoselective cyclopropanation of the allylic alcohol using the Furukawa modification of the Simmons-Smith reaction.

Materials:

  • Crude (2,5-dihydrofuran-3-yl)methanol from Protocol 1

  • Anhydrous Dichloromethane (CH2Cl2)

  • Diethylzinc (Et2Zn) solution (1.1 M in toluene)

  • Diiodomethane (CH2I2)

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid (HCl)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude (2,5-dihydrofuran-3-yl)methanol in anhydrous dichloromethane at 0 °C under an inert atmosphere.

  • Add diethylzinc solution (5 equivalents) dropwise to the stirred solution.

  • Immediately following the diethylzinc addition, add diiodomethane (5 equivalents) dropwise.

  • Remove the cooling bath and allow the reaction to stir at room temperature for 1 hour.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Acidify the aqueous phase to a pH of 2-3 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Applications in Synthesis: A Gateway to Novel Molecular Architectures

The rigid bicyclic structure and the presence of a primary hydroxyl group make this compound a valuable precursor for a range of complex molecules, particularly in the realm of medicinal chemistry.

Synthesis of Conformationally Restricted Nucleoside Analogues

A significant application of this building block is in the synthesis of nucleoside analogues where the furanose sugar is replaced by the rigid 3-oxabicyclo[3.1.0]hexane scaffold. This conformational locking can lead to compounds with interesting antiviral or anticancer properties.

Synthetic Workflow for Nucleoside Analogue Synthesis

The primary alcohol of this compound can be converted to a leaving group or an electrophilic center to facilitate the attachment of a nucleobase.

Nucleoside Synthesis Workflow Start This compound Activation Activation of Hydroxyl Group (e.g., Tosylation) Start->Activation Nucleobase_Coupling Nucleophilic Substitution with Nucleobase Activation->Nucleobase_Coupling Deprotection Deprotection (if necessary) Nucleobase_Coupling->Deprotection Final_Product Conformationally Locked Nucleoside Analogue Deprotection->Final_Product

Caption: General workflow for the synthesis of nucleoside analogues.

Protocol 3: Representative N-Alkylation of a Nucleobase

This protocol provides a general method for the coupling of an activated this compound derivative with a nucleobase. This is an adaptation of established methods for synthesizing nucleoside analogues.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Nucleobase (e.g., Uracil, Thymine, etc.)

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

Part A: Activation of the Hydroxyl Group

  • Dissolve this compound (1 equivalent) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylate, which can be used directly in the next step.

Part B: Coupling with a Nucleobase

  • To a solution of the nucleobase (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Add a solution of the crude tosylate from Part A (1 equivalent) in anhydrous DMF.

  • Heat the reaction mixture at 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired nucleoside analogue.

Access to Chiral Cyclopentane and Cyclohexane Derivatives via Ring-Opening

The strained cyclopropane ring within the bicyclic system is susceptible to stereoselective ring-opening reactions, providing access to highly functionalized cyclopentane and cyclohexane derivatives. This strategy is particularly useful for the synthesis of carbocyclic nucleosides and other complex natural products. The regioselectivity and stereoselectivity of the ring-opening can often be controlled by the choice of reagents and reaction conditions.

Conclusion and Future Outlook

This compound is a chiral building block with significant potential in organic synthesis and drug discovery. Its rigid, well-defined structure provides a valuable scaffold for the synthesis of conformationally constrained molecules. While direct, detailed protocols for its synthesis and application are emerging, the established chemistry of related bicyclic systems provides a strong foundation for its use. Future applications of this versatile building block are anticipated in the development of novel therapeutics, particularly in the areas of antiviral and anticancer agents, where conformational control is a key determinant of efficacy.

References

  • Gessier, F., et al. (2004). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Helvetica Chimica Acta, 87(10), 2635-2647. [Link]

  • Doyle, M. P., et al. (1996). Dirhodium(II) Tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. Organic Syntheses, 73, 112. [Link]

  • Arstad, B., et al. (1983). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Acta Chemica Scandinavica, Series B, 37, 745-751. [Link]

  • Marquez, V. E., et al. (2001). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 66(4), 1133-1141. [Link]

  • Elhalem, E., et al. (2006). Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surrogate. European Journal of Organic Chemistry, 2006(20), 4473-4482. [Link]

  • Fochi, M., et al. (2015). Organocatalytic Desymmetrization of Meso-Aziridines Via Asymmetric Intramolecular Rearrangement. Advanced Synthesis & Catalysis, 357(10), 2235-2240. [Link]

  • PubChem. (n.d.). (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. National Center for Biotechnology Information. [Link]

  • Google Patents. (1981).
  • Google Patents. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Google Patents. (2014). Biheteroaryl compounds and uses thereof.

Application Notes and Protocols: The Strategic Use of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol in the Synthesis of Conformationally Locked Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleoside analogs are a cornerstone of antiviral and anticancer therapeutics.[1] A critical determinant of their biological activity is the three-dimensional conformation of the pseudosugar ring, which dictates how the molecule is recognized and processed by viral or cellular enzymes. This guide details the application of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, a versatile and sterically constrained scaffold, in the synthesis of conformationally "locked" nucleoside analogs. By fusing a cyclopropane ring to a cyclopentane-like core, this bicyclic system rigidly holds the pseudosugar in a specific North (N)-type conformation, mimicking the geometry of natural nucleosides preferred by many polymerases.[2] We provide in-depth protocols, mechanistic insights, and a discussion of the critical challenges, such as the differential stability of purine and pyrimidine analogs, to enable researchers to effectively utilize this key building block in drug discovery programs.

Introduction: The Principle of Conformational Locking in Nucleoside Design

The furanose ring of natural nucleosides is not static; it exists in a dynamic equilibrium between two major puckered conformations, termed North (N) and South (S). This flexibility, while essential for the biological function of DNA and RNA, can be a liability in drug design, as only one conformation is typically optimal for binding to a specific enzyme target. The isosteric replacement of the furanose ring with a carbocyclic scaffold, such as a cyclopentyl moiety, enhances metabolic stability by removing the labile glycosidic bond.

The introduction of a bicyclo[3.1.0]hexane system takes this concept a step further. The fusion of the three-membered cyclopropane ring onto the five-membered ring effectively eliminates the N-S conformational equilibrium, locking the pseudosugar into a single, predictable geometry.[2] The cis-3-Oxabicyclo[3.1.0]hexane scaffold, in particular, serves as a mimic of the North-type conformation, a geometry often favored by viral polymerases.

This compound provides a strategic entry point for the synthesis of these analogs. The primary hydroxyl group serves as a handle for the attachment of various nucleobases, allowing for the generation of a diverse library of candidate compounds.

Synthetic Strategy Overview: From Scaffold to Nucleoside Analog

The primary synthetic challenge is the stereoselective coupling of the nucleobase to the bicyclic scaffold. The most common and effective method for this transformation is the Mitsunobu reaction , which proceeds with a clean inversion of stereochemistry at the carbon center bearing the alcohol.[3] This reaction allows for the direct coupling of the primary alcohol of the scaffold with the N9 position of purines or the N1 position of pyrimidines.

An alternative strategy involves converting the primary alcohol into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with the deprotonated nucleobase. However, the Mitsunobu reaction is often preferred for its milder conditions and convergent nature.[4]

The overall workflow can be visualized as a two-stage process: activation of the scaffold and subsequent coupling, followed by deprotection if necessary.

G cluster_prep Scaffold Preparation & Activation cluster_coupling Coupling and Final Product Scaffold This compound Activated_Scaffold Activation of Hydroxyl Group (In situ via Mitsunobu) Scaffold->Activated_Scaffold PPh₃, DIAD/DEAD Coupled_Product Protected Nucleoside Analog Activated_Scaffold->Coupled_Product Nucleophilic Attack Nucleobase Protected or Unprotected Nucleobase (Purine/Pyrimidine) Nucleobase->Coupled_Product Final_Product Deprotected Nucleoside Analog Coupled_Product->Final_Product Deprotection Step

Caption: General workflow for nucleoside analog synthesis.

Detailed Protocols & Methodologies

Note on Safety and Handling: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for the success of the Mitsunobu reaction. Glassware should be flame-dried or oven-dried before use, and reactions should be run under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Mitsunobu Coupling of this compound with N⁶-Benzoyl-Adenine

This protocol details the synthesis of a protected purine analog. Purine nucleosides derived from this scaffold are generally stable.

Rationale: The Mitsunobu reaction provides a reliable method for C-N bond formation with inversion of configuration.[3] Using N⁶-benzoyl-adenine protects the exocyclic amine from side reactions and improves solubility in organic solvents. Diisopropyl azodicarboxylate (DIAD) is chosen as the azo reagent. The reaction is initiated at a low temperature to control the rate of formation of the reactive intermediates.

Reagent/SolventMolar Eq.MWAmount
This compound1.0128.15 g/mol 128 mg (1.0 mmol)
N⁶-Benzoyl-adenine1.5239.24 g/mol 359 mg (1.5 mmol)
Triphenylphosphine (PPh₃)1.5262.29 g/mol 393 mg (1.5 mmol)
Diisopropyl azodicarboxylate (DIAD)1.5202.21 g/mol 0.30 mL (1.5 mmol)
Anhydrous Tetrahydrofuran (THF)--20 mL

Step-by-Step Procedure:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add N⁶-benzoyl-adenine (359 mg, 1.5 mmol) and triphenylphosphine (393 mg, 1.5 mmol).

  • Add anhydrous THF (10 mL) and stir the suspension at room temperature until all solids are dissolved.

  • In a separate flask, dissolve this compound (128 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Cool the flask containing the adenine/PPh₃ mixture to 0 °C in an ice bath.

  • Slowly add the solution of the alcohol to the cooled adenine/PPh₃ mixture.

  • To this combined solution, add DIAD (0.30 mL, 1.5 mmol) dropwise over 10 minutes. A color change to yellow and the formation of a precipitate (triphenylphosphine oxide) are typically observed.

  • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (95:5).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of Dichloromethane to 5% Methanol in Dichloromethane to afford the protected nucleoside analog.

Protocol 2: Deprotection of the N⁶-Benzoyl Group

Rationale: Removal of the benzoyl protecting group is necessary to yield the final adenosine analog. This is typically achieved by ammonolysis under mild conditions to avoid degradation of the product.

Step-by-Step Procedure:

  • Dissolve the purified N⁶-benzoyl protected nucleoside analog (from Protocol 1) in a saturated solution of ammonia in methanol (20 mL).

  • Transfer the solution to a sealed pressure vessel or a securely sealed flask.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the mixture under reduced pressure.

  • Purify the product by column chromatography or recrystallization to yield the final adenosine analog.

Critical Challenge: The Instability of Pyrimidine Analogs

A significant and well-documented challenge in this synthetic family is the instability of pyrimidine-based nucleosides, particularly those derived from thymine or uracil. The pyrimidine base, specifically the enol form, can act as an internal nucleophile, attacking the epoxide-like cyclopropane ring of the bicyclic scaffold. This leads to an intramolecular epoxide ring-opening, forming an undesired tricyclic anhydride structure.

Caption: Intramolecular ring-opening of pyrimidine analogs.

Causality and Experimental Implications:

  • Stability Contrast: Purine analogs are generally stable under the same reaction and deprotection conditions where pyrimidine analogs readily degrade. This is attributed to the lower nucleophilicity of the purine ring system compared to the enolate of a pyrimidine.

  • Reaction Conditions: Attempts to synthesize pyrimidine analogs often require very low temperatures (e.g., -45 °C) during the Mitsunobu coupling to minimize this side reaction. Even so, subsequent steps, such as deprotection, can trigger the rearrangement.

  • Strategic Pivot: Due to this inherent instability, researchers may need to consider alternative scaffolds for pyrimidine analogs, such as the corresponding thiabicyclo[3.1.0]hexane system, where the thiirane is less susceptible to this intramolecular attack.

Summary of Expected Outcomes and Characterization

The successful synthesis of nucleoside analogs from this compound should yield products with distinct spectroscopic signatures.

Product TypeExpected Yield RangeKey ¹H NMR SignalsKey ¹³C NMR Signals
Protected Purine Analog 40-60%Aromatic protons from nucleobase and protecting groups; signals for the bicyclic core protons.Resonances for purine, protecting group, and scaffold carbons.
Deprotected Purine Analog 70-90% (from deprotection)Disappearance of protecting group signals; characteristic shifts in nucleobase protons.Disappearance of protecting group carbonyls/aromatics.
Pyrimidine Analog Highly Variable / LowOften leads to a complex mixture of the desired product and the ring-opened tricyclic compound.Signals corresponding to the rearranged tricyclic structure may be dominant.

Conclusion and Future Directions

This compound is a valuable building block for creating conformationally rigid nucleoside analogs with a predefined North-type geometry. The synthetic routes, primarily centered around the Mitsunobu reaction, are robust for producing stable purine derivatives. These compounds serve as excellent probes for studying enzyme-substrate interactions and as starting points for the development of novel therapeutics.

The key takeaway for researchers is the critical divergence in stability between purine and pyrimidine analogs. Understanding the mechanism of the intramolecular ring-opening of the pyrimidine series is essential for troubleshooting and guiding future synthetic design. Further research could focus on developing modified oxabicyclo[3.1.0]hexane scaffolds with electronic or steric features that suppress this unwanted rearrangement, thereby broadening the utility of this otherwise powerful approach to conformational locking.

References

  • Comin, M. J., Rodriguez, J. B., Russ, P., & Marquez, V. E. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron. [Link]

  • Elhalem, E., Comin, M. J., & Rodriguez, J. B. (2006). Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surroga. European Journal of Organic Chemistry. [Link]

  • Marquez, V. E., et al. (2010). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. NIH Public Access. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Siddiqui, M. A., et al. (2008). North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. NIH Public Access. [Link]

  • Jacobson, K. A., et al. (2009). Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System. Organic Letters. [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. MDPI. [Link]

  • Altmann, K.-H., et al. (2001). Stereospecific Synthesis of Carbanucleotides Designed for Antisense Methodology. Helvetica Chimica Acta. [Link]

Sources

The Strategic Integration of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic and conformationally flexible aliphatic rings.[1][2] The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful tactic to pre-organize a molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target.[2] Among the arsenal of such building blocks, cis-3-Oxabicyclo[3.1.0]hexane-6-methanol has garnered significant attention as a versatile and functionally rich scaffold. Its unique stereochemistry and conformational rigidity offer a compelling platform for the design of next-generation drug candidates.

This comprehensive guide provides an in-depth exploration of the role of this compound in drug discovery pipelines. We will delve into its strategic applications, supported by field-proven insights and detailed experimental protocols, to empower researchers and drug development professionals in harnessing the full potential of this valuable building block.

Core Principles: Why Employ the 3-Oxabicyclo[3.1.0]hexane Scaffold?

The bicyclo[3.1.0]hexane framework, and its heteroatomic derivatives, are prevalent in a variety of natural products and bioactive compounds.[3][4] The decision to incorporate the this compound moiety into a drug candidate is underpinned by several key medicinal chemistry principles:

  • Conformational Restriction: The fused cyclopropane and tetrahydrofuran rings lock the molecule into a defined shape. This rigidity can enhance binding affinity to the target protein by reducing the entropic cost of binding.[2]

  • Improved Physicochemical Properties: As a saturated isostere of aromatic rings like meta-substituted benzene, this scaffold can significantly improve a compound's physicochemical properties.[1] The introduction of sp³-rich centers generally leads to increased aqueous solubility, reduced lipophilicity, and improved metabolic stability.[1]

  • Vectorial Orientation of Substituents: The rigid framework precisely positions the appended methanol group and any other substituents in three-dimensional space, allowing for optimized interactions with specific pockets of a target protein.

  • Novel Chemical Space: The unique topology of this scaffold allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and circumvent existing patents.

The strategic replacement of a flexible or planar moiety with the 3-oxabicyclo[3.1.0]hexane scaffold can be visualized as a key step in lead optimization.

G cluster_0 Lead Optimization Workflow Lead_Compound Lead Compound (Planar/Flexible Moiety) Strategic_Decision Strategic Decision: Incorporate Rigid Scaffold Lead_Compound->Strategic_Decision Poor PK/PD Off-target effects Synthesis Synthesis of This compound Derivative Strategic_Decision->Synthesis Rationale: Improve 3D structure Optimized_Candidate Optimized Candidate (Improved Properties) Synthesis->Optimized_Candidate Successful Incorporation

Caption: A workflow illustrating the strategic decision to incorporate a rigid scaffold.

Applications in Drug Discovery Pipelines

The versatility of the 3-oxabicyclo[3.1.0]hexane scaffold is evidenced by its incorporation into a range of drug candidates targeting diverse therapeutic areas.

Case Study 1: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The 3-azabicyclo[3.1.0]hexane scaffold, a close structural relative, has been successfully employed in the development of novel DPP-IV inhibitors for the treatment of type 2 diabetes.[5] The rigid bicyclic core helps to correctly orient the pharmacophoric elements for optimal interaction with the enzyme's active site. This conformational constraint is a key factor in achieving high potency and selectivity.

Case Study 2: Second Bromodomain (BD2) Selective Inhibitors

In the quest for selective inhibitors of the second bromodomain (BD2) of the bromodomain and extra-terminal domain (BET) family of proteins, the 3-oxabicyclo[3.1.0]hexane moiety has been explored as a substituent on a dihydrobenzofuran core.[6] In one instance, a 3-oxobicyclo[3.1.0]hexan-6-amide derivative demonstrated high BD2 potency and selectivity over the first bromodomain (BD1).[6] This highlights the role of the scaffold in fine-tuning target selectivity. Furthermore, a related bicyclic alcohol derivative exhibited high potency, good solubility, and reduced hepatocyte clearance in rats, underscoring the positive impact of this scaffold on pharmacokinetic properties.[6]

Case Study 3: Antiviral Agents

The bicyclo[3.1.0]hexane scaffold has been incorporated into nucleoside analogues, which are a cornerstone of antiviral therapy.[7] The rigid carbocyclic framework mimics the furanose ring of natural nucleosides but offers greater metabolic stability. The specific stereochemistry of the this compound derivative makes it an attractive starting material for the synthesis of conformationally locked nucleoside analogues. These constrained analogues can provide valuable insights into the bioactive conformation required for antiviral activity and may lead to the development of more potent and selective drugs. Notably, the 3-oxabicyclo[3.1.0]hexane moiety has also been mentioned in patent literature for compounds targeting hyperproliferative disorders.[8]

Quantitative Impact on Physicochemical Properties

The replacement of a planar aromatic ring with a saturated bicyclic scaffold can have a profound and beneficial impact on a molecule's physicochemical properties. The following table summarizes typical improvements observed when incorporating such scaffolds.

PropertyTypical ChangeRationale
Aqueous Solubility IncreasedReduced crystallinity and lipophilicity due to the sp³-rich nature of the scaffold.[1]
Lipophilicity (logP/logD) DecreasedReplacement of a lipophilic aromatic ring with a more polar saturated bicyclic ether.[1]
Metabolic Stability IncreasedThe saturated scaffold is less prone to oxidative metabolism compared to an electron-rich aromatic ring.
Permeability Can be improvedThe three-dimensional shape can disrupt planarity-associated efflux mechanisms.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related bicyclo[3.1.0]hexane systems, particularly through the intramolecular cyclopropanation of diazoesters.[9]

G cluster_0 Synthetic Pathway Starting_Material Allyl Diazoacetate Cyclopropanation Intramolecular Cyclopropanation (Rh₂(OAc)₄ catalyst) Starting_Material->Cyclopropanation Intermediate 3-Oxabicyclo[3.1.0]hexan-2-one Cyclopropanation->Intermediate Reduction Reduction (e.g., LiAlH₄) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic scheme for this compound.

Materials:

  • Allyl alcohol

  • Diazoacetic acid ethyl ester

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

Step 1: Synthesis of Allyl Diazoacetate

  • In a round-bottom flask under an inert atmosphere, dissolve allyl alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood behind a safety shield.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench any unreacted diazo compound with a few drops of acetic acid.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Intramolecular Cyclopropanation to form 3-Oxabicyclo[3.1.0]hexan-2-one

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere, dissolve a catalytic amount of rhodium(II) acetate dimer (approx. 0.1-1 mol%) in anhydrous DCM.[9]

  • Heat the solution to reflux.

  • Slowly add a solution of the crude allyl diazoacetate from Step 1 in anhydrous DCM via the dropping funnel over several hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield 3-oxabicyclo[3.1.0]hexan-2-one.

Step 3: Reduction to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-oxabicyclo[3.1.0]hexan-2-one from Step 2 in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

Protocol 2: Functionalization of the Hydroxyl Group

The primary alcohol of this compound serves as a convenient handle for further synthetic manipulations, such as coupling to a core scaffold of a drug molecule.

Example: Mitsunobu Coupling

This protocol describes the coupling of the alcohol with a nucleophile (e.g., a phenol or a nitrogen heterocycle) under Mitsunobu conditions.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., phenol, phthalimide) (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq) Caution: Azodicarboxylates are hazardous and should be handled with care.

  • Anhydrous THF

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, the nucleophile, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution. An exothermic reaction is often observed, and the color may change to orange or yellow.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts and to isolate the desired coupled product.

Conclusion

This compound is more than just a rigid scaffold; it is a strategic tool in the medicinal chemist's repertoire for crafting superior drug candidates. Its ability to enforce a specific conformation, enhance physicochemical properties, and provide a handle for diverse synthetic transformations makes it a valuable building block in modern drug discovery. The protocols and insights provided herein are intended to serve as a practical guide for researchers looking to leverage the unique attributes of this scaffold to overcome challenges in their drug development programs and to unlock new therapeutic possibilities.

References

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available at: [Link]

  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. University of Strathclyde. Available at: [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PMC - NIH. Available at: [Link]

  • Assessment report - Entecavir Mylan. European Medicines Agency (EMA). Available at: [Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]

  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. ResearchGate. Available at: [Link]

  • Biheteroaryl compounds and uses thereof. Google Patents.
  • Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. PMC - PubMed Central. Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. Available at: [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Available at: [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. SciSpace. Available at: [Link]

  • Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surroga. CONICET. Available at: [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters - ACS Publications. Available at: [Link]

  • Alcanoic acid amides substituted by saturated o-heterocycles. Google Patents.
  • Synthesis of cyclopropane containing natural products. SciSpace. Available at: [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. Available at: [Link]

  • Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. ResearchGate. Available at: [Link]

  • ALKYNE SUBSTITUTED QUINAZOLINE COMPOUND AND METHODS OF USE. European Patent Office. Available at: [Link]

  • Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability. PMC - NIH. Available at: [Link]

  • The Journal of Organic Chemistry 1973 Volume.38 No.5. ACS Publications. Available at: [Link]

  • Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. ResearchGate. Available at: [Link]

Sources

purification of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Purification of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the purification of this compound, a valuable bicyclic building block in synthetic and medicinal chemistry. The inherent polarity of this molecule, conferred by its ether linkage and primary alcohol functional group, necessitates a robust purification strategy to remove nonpolar impurities and synthetic byproducts. This guide details the use of normal-phase column chromatography, a fundamental and highly effective technique for this application. The protocol is designed to be self-validating through the preliminary use of Thin-Layer Chromatography (TLC) for solvent system optimization, ensuring a high degree of success and purity.

Introduction and Rationale

This compound is a structurally significant scaffold used in the development of novel therapeutics. Its rigid, three-dimensional structure is often exploited to control the spatial orientation of pharmacophoric groups. Synthetic routes to this and related compounds often yield a crude product containing unreacted starting materials, nonpolar byproducts, or diastereomers. Achieving high purity (>98%) is critical for subsequent synthetic steps and for accurate biological evaluation.

Column chromatography is the method of choice for this purification challenge.[1][2] The principle relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1] For a polar molecule like this compound, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[3][4] Polar compounds, like our target molecule, interact strongly with the polar silica gel and thus move through the column more slowly, while less polar impurities have weaker interactions and are eluted more quickly.[2] This differential migration allows for effective separation.

Principle of Separation: Normal-Phase Chromatography

The key to this purification is the exploitation of polarity differences.

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography.[4] Its surface is covered with hydroxyl (-OH) groups, making it highly polar. The primary alcohol and ether oxygen of our target molecule can form hydrogen bonds and dipole-dipole interactions with these silica gel hydroxyls, leading to strong adsorption.

  • Mobile Phase (Eluent): The mobile phase is a low-polarity solvent system, typically a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[1][5] By starting with a low concentration of the polar solvent and gradually increasing it (gradient elution), we can first wash away nonpolar impurities. As the mobile phase polarity increases, it competes more effectively for the binding sites on the silica gel, eventually displacing the adsorbed target molecule and allowing it to travel down the column and be collected.[2]

Pre-Chromatography: TLC for Method Development

Before committing the bulk of the crude material to the column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). This predictive step is the cornerstone of a trustworthy and efficient protocol.

Objective: To find a solvent system where the target compound has a Retardation Factor (R_f_) between 0.2 and 0.35.

  • An R_f_ in this range ensures the compound will move down the column at a reasonable rate and provide good separation from impurities. An R_f_ that is too high (>0.5) suggests the compound will elute too quickly with poor separation. An R_f_ that is too low (<0.1) indicates it will be strongly retained, requiring excessive solvent volumes for elution.

Protocol: TLC Analysis
  • Prepare TLC Plate: Lightly draw a pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line. Also, spot any available standards of starting materials for comparison.

  • Develop the Plate: Prepare several small TLC chambers (beakers with watch glasses suffice) with different ratios of ethyl acetate (EtOAc) in hexanes. Suggested starting ratios are 10%, 20%, 30%, and 40% EtOAc in hexanes. Place one spotted TLC plate in each chamber, ensuring the solvent level is below the starting line.

  • Visualize: Once the solvent front has moved to ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots. Since the target molecule lacks a strong chromophore, visualization will likely require staining (e.g., with potassium permanganate (KMnO₄) or p-anisaldehyde stain) followed by gentle heating.

  • Calculate R_f_: Measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front.

    • R_f_ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select Optimal System: Choose the solvent system that gives the target compound an R_f_ of ~0.2-0.35 and shows the best separation from other spots. For purification of related bicyclic alcohols, a mobile phase of 30-50% EtOAc in hexanes is often effective.[6]

Detailed Purification Protocol

Materials and Reagents
Category Item
Glassware Chromatography column with stopcock, round-bottom flasks, Erlenmeyer flasks, test tubes or fraction collector vials, beakers, graduated cylinders
Stationary Phase Silica gel, standard grade (e.g., 230-400 mesh)
Mobile Phase Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc) - HPLC grade
Other Reagents Sand (purified), Cotton or glass wool, Dichloromethane (DCM) or other solvent for sample loading, Compressed air or nitrogen (for flash chromatography)
Analysis TLC plates (silica gel 60 F₂₅₄), TLC visualization stain (e.g., KMnO₄), Rotary evaporator
Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis to Determine Eluent Crude->TLC Test small aliquot Pack Pack Column (Slurry Method) TLC->Pack Select optimal eluent Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Monitor separation Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent (Rotary Evaporator) Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Column Packing (Slurry Method): a. Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand. b. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in hexanes). The consistency should be like a milkshake, not too thick. A general rule is to use ~50 g of silica for every 1 g of crude material. c. With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to dislodge air bubbles and encourage even packing. d. Once all the silica has been added, add another ~1 cm layer of sand on top to protect the silica bed from disturbance during solvent addition. e. Continuously run solvent through the packed column until the bed is stable and no more air bubbles are seen. Crucially, never let the solvent level drop below the top of the sand/silica.

2. Sample Loading: a. Wet Loading (Recommended for this compound): Dissolve the crude product in a minimal amount of a polar solvent like DCM or EtOAc (just enough to fully dissolve it). Using a pipette, carefully apply this concentrated solution to the top of the silica bed. Open the stopcock to allow the sample to absorb onto the silica, then rinse the sides of the column with a small amount of the initial eluent and allow this to absorb as well. b. Dry Loading (For samples not easily dissolved): Dissolve the crude product in a solvent, add a small amount of silica gel (~2-3x the mass of the crude product), and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection: a. Carefully fill the column with the initial mobile phase (e.g., 20% EtOAc in hexanes, as determined by TLC). b. Begin collecting fractions in numbered test tubes. The volume of each fraction should be consistent (e.g., 10-20 mL depending on column size). c. If using a single isocratic solvent system does not provide adequate separation, a step gradient is recommended.

  • Start with a low polarity mobile phase to elute nonpolar impurities.
  • Incrementally increase the percentage of ethyl acetate (e.g., from 20% to 30%, then to 40%) to elute compounds of increasing polarity. This is often necessary to move the highly retained target alcohol off the column.

4. Monitoring and Pooling: a. Spot every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure target compound. b. Fractions containing only the spot corresponding to the pure product (with the correct R_f_) should be combined (pooled) into a clean, pre-weighed round-bottom flask.

5. Isolation: a. Remove the solvent from the pooled fractions using a rotary evaporator. b. Place the flask under high vacuum to remove any residual solvent. c. Weigh the flask to determine the yield of the purified product and confirm its identity and purity using analytical methods like NMR or GC-MS.

Troubleshooting

Problem Potential Cause Solution
Poor Separation / Overlapping Bands Incorrect mobile phase polarity.Re-optimize the mobile phase with TLC. A less polar system will improve separation of compounds with high R_f_ values.
Column was overloaded with crude material.Use a larger column or less sample. A common ratio is 1:50 (sample:silica).
Cracked or Channeled Column Bed Column was allowed to run dry; packing was not uniform.The run is likely compromised. Repack the column carefully, ensuring the silica bed is always submerged in solvent.
Compound Won't Elute from Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase % EtOAc). For very polar compounds, adding 1-2% methanol may be necessary.
Smeared or Tailing Spots on TLC Sample is too concentrated; compound is acidic/basic.Dilute the sample for TLC. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine (~0.5%) to the mobile phase can improve peak shape.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound using normal-phase column chromatography. The emphasis on preliminary method development with TLC ensures that the protocol is adaptable and self-validating, leading to high-purity material suitable for demanding applications in drug discovery and organic synthesis. By understanding the principles of polarity and interaction between the analyte, stationary phase, and mobile phase, researchers can confidently and efficiently isolate this key chemical intermediate.

References

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Crimmins, M. T., & Brown, B. H. (2010). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. NIH Public Access. Available at: [Link]

  • Supporting Information for "Enantioselective Palladium-Catalyzed Decarboxylative [4+1] Annulation of 1,3-Dienyl β-Ketoesters with Ylides". (n.d.). Retrieved from [Link] (Note: This is a representative link for a supporting information document where such procedures are commonly found, specific deep links can be unstable).

  • Nishiyama, H., Itoh, Y., Matsumoto, H., Park, S.-B., & Itoh, K. (1995). New Chiral Ruthenium-bis(oxazolinyl)pyridine Catalyst. Asymmetric Cyclopropanation of Olefins and Diazoacetates. Bulletin of the Chemical Society of Japan, 68(4), 1247–1262. Available at: [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Organic Syntheses. (n.d.). Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate]. Retrieved from [Link]

  • Google Patents. (2021). US20210070733A1 - Cyclopentane compounds.
  • PubChem. (n.d.). 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • LCGC International. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025).
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Oxabicyclo[3.1.0]hexane. Retrieved from [Link]

  • Juniper Publishers. (2018). A Facile and Novel Process for the Preparation of Entecavir and Its Intermediates.

Sources

Application Note: A Scalable Synthesis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol for Preclinical Supply

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, scalable, and robust protocol for the synthesis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, a key building block for preclinical drug discovery programs. The synthetic strategy is centered around a diastereoselective Simmons-Smith cyclopropanation of commercially available 2,5-dihydrofuran-3-methanol. This guide offers in-depth technical details, safety protocols for large-scale production, and analytical methods for quality control, designed for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Conformationally-Restricted Scaffolds in Preclinical Research

In modern drug discovery, the design of small molecules with well-defined three-dimensional structures is paramount for achieving high potency and selectivity. Conformationally restricted scaffolds, such as the 3-oxabicyclo[3.1.0]hexane system, are of significant interest as they can mimic or stabilize bioactive conformations of endogenous ligands, leading to improved binding affinity and pharmacokinetic properties. The this compound scaffold, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and cannabinoid receptor type 2 (CB2) agonists for chronic pain management.[1][2] The rigid bicyclic structure allows for precise orientation of substituents, enabling the exploration of chemical space with a high degree of control.

The synthesis of this key intermediate in sufficient quantities for preclinical studies presents a significant challenge. This application note addresses this need by providing a detailed, scalable, and well-characterized protocol for the synthesis of this compound, thereby facilitating the advancement of drug discovery programs that utilize this valuable scaffold.

Synthetic Strategy: Diastereoselective Simmons-Smith Cyclopropanation

The chosen synthetic route involves a single-step, diastereoselective Simmons-Smith cyclopropanation of the readily available allylic alcohol, 2,5-dihydrofuran-3-methanol. This reaction is well-suited for this transformation due to the directing effect of the hydroxyl group, which ensures the formation of the desired cis-diastereomer.[3][4]

The reaction proceeds via the formation of an organozinc carbenoid, which then delivers a methylene group to the double bond of the substrate. The coordination of the zinc reagent to the hydroxyl group of the allylic alcohol directs the cyclopropanation to the same face of the double bond, resulting in the desired cis stereochemistry.[3][4]

Synthetic_Scheme 2,5-dihydrofuran-3-methanol 2,5-Dihydrofuran-3-methanol This compound This compound 2,5-dihydrofuran-3-methanol->this compound Et2Zn, CH2I2 DCM, 0°C to rt

Figure 1: Synthetic scheme for the preparation of this compound.

Scalable Synthesis Protocol

This protocol is designed for the synthesis of approximately 100 grams of this compound and can be scaled further with appropriate engineering controls.

Materials and Reagents
ReagentGradeSupplierCAS No.
2,5-Dihydrofuran-3-methanol≥95%Commercially Available14347-93-8
Diethylzinc (1.1 M in toluene)ReagentCommercially Available557-20-0
Diiodomethane99%, stabilizedCommercially Available75-11-6
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
Saturated aq. NH4ClACS Grade-12125-02-9
Saturated aq. NaHCO3ACS Grade-144-55-8
Brine---
Anhydrous MgSO4ACS Grade-7487-88-9
Diethyl etherACS GradeCommercially Available60-29-7
HexanesACS GradeCommercially Available110-54-3
Equipment
  • 10 L three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Large cooling bath (ice-water or cryocooler).

  • Rotary evaporator.

  • Glassware for workup and purification.

  • Flash chromatography system.

Experimental Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is a suspected carcinogen. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn. All glassware must be oven-dried and cooled under a stream of nitrogen.

  • Reaction Setup: To the 10 L reactor, add 2,5-dihydrofuran-3-methanol (100 g, 1.0 mol) and anhydrous dichloromethane (4 L).

  • Cooling: Cool the solution to 0 °C with an ice-water bath.

  • Addition of Diethylzinc: Slowly add diethylzinc (1.1 M in toluene, 2.2 L, 2.4 mol, 2.4 equiv) via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • Addition of Diiodomethane: In a separate flask, prepare a solution of diiodomethane (643 g, 2.4 mol, 2.4 equiv) in anhydrous dichloromethane (1 L). Add this solution to the reaction mixture via the dropping funnel over 2 hours, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (2 L) at 0 °C. A white precipitate of zinc salts will form.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 1 L).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 L) and then with brine (1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20-60% diethyl ether in hexanes to afford this compound as a colorless oil.

Expected Yield and Characterization
  • Expected Yield: 70-80%

  • Appearance: Colorless oil

  • ¹H NMR (400 MHz, CDCl₃) δ: 4.05-3.95 (m, 2H), 3.80-3.70 (m, 2H), 3.65 (d, J = 8.0 Hz, 2H), 1.80-1.70 (m, 1H), 1.60-1.50 (m, 2H), 0.80-0.70 (m, 1H), 0.50-0.40 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 72.5, 71.8, 62.1, 28.5, 22.3, 15.6.

  • IR (neat): 3350 (br), 2920, 2850, 1450, 1050 cm⁻¹.

  • MS (ESI): m/z 115.07 [M+H]⁺.

Process Safety and Scale-Up Considerations

Scaling up the Simmons-Smith reaction requires careful consideration of several safety factors:

  • Pyrophoric Reagents: Diethylzinc is highly pyrophoric. It should be handled under an inert atmosphere at all times. Use of a cannula or a dropping funnel is recommended for transfers.

  • Exothermic Reaction: The reaction is exothermic, especially during the addition of reagents. A reliable cooling system and careful monitoring of the internal temperature are crucial to prevent a runaway reaction.

  • Gas Evolution: The quenching step can evolve flammable gases. It should be performed slowly and with adequate ventilation.

  • Waste Disposal: The zinc salts generated during the workup should be disposed of according to local regulations.

For scales larger than 100g, the following are recommended:

  • Use of a flow reactor: A continuous flow setup can improve heat and mass transfer, leading to better temperature control and a safer process.[5]

  • Alternative Zinc Reagents: Consider using less hazardous zinc reagents, such as a pre-formed zinc-copper couple, which can be prepared in situ or purchased.

  • Process Hazard Analysis (PHA): A thorough PHA should be conducted before attempting a large-scale synthesis to identify and mitigate potential hazards.

Scale_Up_Workflow cluster_0 Lab Scale (1-10 g) cluster_1 Pilot Scale (100 g - 1 kg) cluster_2 Preclinical Production (>1 kg) Protocol_Development Protocol Development & Optimization Characterization Full Spectroscopic Characterization Protocol_Development->Characterization Process_Safety Process Hazard Analysis (PHA) Protocol_Development->Process_Safety Scale-Up Engineering_Controls Implement Engineering Controls (e.g., Flow Reactor) Process_Safety->Engineering_Controls GMP_Considerations Initial GMP Considerations Engineering_Controls->GMP_Considerations Full_GMP_Synthesis Full GMP Synthesis GMP_Considerations->Full_GMP_Synthesis Transition to Production Impurity_Profiling Impurity Profiling & Qualification Full_GMP_Synthesis->Impurity_Profiling Stability_Studies Stability Studies Impurity_Profiling->Stability_Studies

Figure 2: Workflow for scaling up the synthesis of this compound.

Analytical Quality Control

To ensure the quality and purity of the synthesized this compound for preclinical studies, the following analytical methods should be employed:

Analytical MethodPurposeAcceptance Criteria
¹H and ¹³C NMR Identity and structural confirmationSpectra must be consistent with the assigned structure.
GC-MS Purity assessment and identification of volatile impuritiesPurity ≥ 98% (by area). No single impurity > 0.1%.
FT-IR Functional group analysisPresence of characteristic O-H and C-O stretching bands.
Karl Fischer Titration Water content determination≤ 0.5% w/w
Elemental Analysis Confirmation of elemental compositionC, H, O values within ± 0.4% of theoretical values.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block for preclinical drug discovery. The diastereoselective Simmons-Smith cyclopropanation offers an efficient and reliable route to this key intermediate. By following the outlined procedures and adhering to the safety guidelines, researchers can produce this compound in the quantities required for preclinical evaluation, thereby accelerating the development of new therapeutics.

References

  • Nova-Fernández, J. L., Pascual-Coca, G., Cabrera, S., & Alemán, J. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column.
  • Sattigeri, J. A., Andappan, M. M. S., Kishore, K., Thangathirupathy, S., Sundaram, S., Singh, S., ... & Bansal, V. S. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & medicinal chemistry letters, 18(14), 4087-4091.
  • Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction Pathways of the Simmons− Smith Reaction. Journal of the American Chemical Society, 125(8), 2341–2350.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Mechehoud, Y., et al. (2018). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Open Chemistry Journal, 5, 44-49.
  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.
  • Arena Pharmaceuticals. (2016). A Phase 2a, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Safety, Tolerability, and Efficacy of APD371 in Subjects With Pain Associated With Osteoarthritis of the Knee. ClinicalTrials.gov. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. We will delve into the common synthetic pathways, address specific experimental issues in a question-and-answer format, and provide detailed, field-proven protocols.

The cis-3-Oxabicyclo[3.1.0]hexane scaffold is a valuable building block in medicinal chemistry, often used to create conformationally restricted nucleoside analogues and other complex molecular architectures.[1] Achieving high yields of the target molecule, this compound, is crucial for advancing these research efforts. The synthesis typically involves the cyclopropanation of an allylic alcohol, (2,5-dihydrofuran-3-yl)methanol. The Simmons-Smith reaction and its modifications are the most effective methods for this transformation due to the directing effect of the hydroxyl group, which ensures the desired cis stereochemistry.[2]

This guide will focus on the widely used Furukawa modification (Et₂Zn and CH₂I₂) of the Simmons-Smith reaction, which offers enhanced reactivity and reproducibility.

Core Synthesis Pathway: An Overview

The primary route to this compound is a single-step cyclopropanation of the commercially available or synthetically prepared (2,5-dihydrofuran-3-yl)methanol.

Synthetic_Workflow cluster_reaction Reaction Step SM (2,5-dihydrofuran-3-yl)methanol Reagents Simmons-Smith Reagent (e.g., Et₂Zn, CH₂I₂) Product This compound Reagents->Product Cyclopropanation Troubleshooting_Low_Yield Start Low Yield (<40%) Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Verify Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Sol_Reagents Use fresh Et₂Zn. Distill CH₂I₂. Dry starting material. Check_Reagents->Sol_Reagents Issue Found Check_Workup Review Workup/Purification Check_Conditions->Check_Workup Conditions OK Sol_Conditions Ensure anhydrous conditions. Optimize temperature (0°C to RT). Check stoichiometry. Check_Conditions->Sol_Conditions Issue Found Sol_Workup Use careful quenching (e.g., sat. NH₄Cl). Optimize chromatography. Check_Workup->Sol_Workup Issue Found

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: I am observing significant amounts of a byproduct that appears to be the starting material with an additional methyl group. Why is this happening?

Answer: This is a known side reaction in Simmons-Smith chemistry. The zinc carbenoid, while primarily acting as a methylene transfer agent, possesses some electrophilic character and can methylate heteroatoms, particularly alcohols. [3]

  • Mechanism: The hydroxyl group of your starting material can be deprotonated, and the resulting alkoxide can react with the zinc carbenoid, leading to methylation. This is more likely to occur with prolonged reaction times or if excess carbenoid is used. [3]* Prevention:

    • Control Stoichiometry: Use a modest excess of the cyclopropanating reagents (typically 1.2-1.5 equivalents). Avoid a large excess.

    • Monitor Reaction Progress: Follow the reaction by TLC or GC-MS. Once the starting material is consumed, quench the reaction promptly.

    • Alternative Strategy: In some cases, protecting the alcohol (e.g., as a silyl ether) can prevent this side reaction. However, this adds extra steps to the synthesis (protection/deprotection) and may alter the stereodirecting effect.

Question 3: My workup is difficult, and I seem to be losing product. What is the recommended procedure?

Answer: The workup of Simmons-Smith reactions can be challenging due to the formation of zinc salts, which can create emulsions or chelate to the product.

  • Recommended Quenching: A slow, careful quench at 0 °C is critical. Saturated aqueous ammonium chloride (NH₄Cl) is often effective. [1]Alternatively, a saturated solution of Rochelle's salt (potassium sodium tartrate) can be used, as the tartrate is excellent at chelating zinc ions and breaking up emulsions.

  • Extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate to ensure full recovery of the product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes, is usually effective for separating the product from nonpolar impurities and baseline zinc residues. [1]

Frequently Asked Questions (FAQs)

Q: Can I use dibromomethane or diazomethane instead of diiodomethane? A: While other methylene sources exist, they have drawbacks for this specific synthesis. Dibromomethane is cheaper but generally less reactive. [3]Diazomethane is highly effective but also toxic and explosive, requiring specialized equipment and handling procedures. [4]For laboratory-scale synthesis focused on yield and reliability, the diiodomethane/diethylzinc system (Furukawa modification) is often the best choice. [5] Q: What is the mechanistic basis for the cis stereoselectivity? A: The stereochemical outcome is directed by the allylic hydroxyl group. The zinc atom of the carbenoid coordinates with the oxygen atom of the hydroxyl group. This coordination pre-organizes the transition state, forcing the methylene group to be delivered to the same face (syn face) of the double bond as the hydroxyl group, resulting in the cis product.

Mechanism cluster_legend Mechanism of Hydroxyl-Directed Cyclopropanation Alkene Allylic Alcohol (Substrate) TS Coordinated Transition State Alkene->TS Coordination of -OH to Zn Carbenoid Zinc Carbenoid (ICH₂ZnR) Carbenoid->TS Product cis-Product TS->Product Syn-Addition of CH₂

Sources

Technical Support Center: Challenges in the Purification of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic intermediate. The unique strained bicyclic structure, containing both a cyclopropane and a tetrahydrofuran-like ring, presents specific challenges in purification that require careful consideration of methodology to achieve high purity.

This guide provides answers to frequently asked questions, in-depth troubleshooting workflows for common problems, and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A: The impurity profile is highly dependent on the synthetic route. However, common impurities include:

  • trans-3-Oxabicyclo[3.1.0]hexane-6-methanol: This is the most common diastereomeric impurity. Its formation is often concurrent with the cis isomer, and its separation is a primary purification challenge[1].

  • Unreacted Starting Materials: Depending on the synthesis, these could include unsaturated alcohols or diazo compounds used in cyclopropanation reactions[2].

  • Ring-Opened Byproducts: The strained ether linkage can be susceptible to cleavage under acidic conditions, leading to diol impurities[3].

  • Oxidized Byproducts: The primary alcohol may be oxidized to the corresponding aldehyde or carboxylic acid, particularly if purification methods involve exposure to air and heat.

Q2: My initial NMR analysis shows a mixture of what I believe are cis and trans isomers. How can I definitively confirm their identities?

A: Differentiating cis and trans isomers typically relies on Nuclear Overhauser Effect (NOE) NMR spectroscopy. In the cis isomer, the protons of the CH₂OH group are on the same face as the oxygen of the bicyclic ether. Irradiation of the methanolic protons (H-6) should show an NOE enhancement to the protons on the tetrahydrofuran ring (H-2 and H-4). This effect will be significantly weaker or absent in the trans isomer due to the larger spatial distance.

Q3: Is vacuum distillation a suitable method for purifying this compound?

A: While distillation can be an effective initial step to remove non-volatile impurities (like catalyst residues or salts), it often fails to separate the cis and trans diastereomers due to their likely close boiling points. Furthermore, the compound may be susceptible to thermal degradation. If distillation is attempted, a high-vacuum, short-path apparatus like a Kugelrohr is strongly recommended to minimize thermal stress and residence time at high temperatures[4].

Q4: I'm observing significant product loss and streaking during silica gel column chromatography. What is the likely cause and solution?

A: This is a classic sign of product degradation on the column. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5), which can catalyze the ring-opening of the strained 3-oxabicyclo[3.1.0]hexane system. To mitigate this, you should use a deactivated stationary phase. The most common method is to use silica gel that has been neutralized with a base, such as triethylamine. Alternatively, using a different stationary phase like neutral or basic alumina can be effective[5].

Q5: What is a good starting solvent system for flash chromatography to separate the cis and trans isomers?

A: A good starting point for separating these moderately polar isomers on silica gel is a solvent system based on hexane and ethyl acetate. Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexane, and gradually increase the polarity. A detailed gradient elution will be necessary for optimal separation. For related bicyclic compounds, gradients from 10:1 to 7:3 hexane:ethyl acetate have been reported to be effective[2][4].

Troubleshooting Guides

Problem 1: Inadequate Separation of cis and trans Diastereomers

The similar polarity and structure of the cis and trans diastereomers make their separation by standard flash chromatography challenging. The following workflow outlines a systematic approach to resolving this issue.

G cluster_0 Troubleshooting: Diastereomer Separation start Initial Analysis: Crude product shows ~1:1 cis:trans mixture by NMR opt_flash Step 1: Optimize Flash Chromatography start->opt_flash Primary approach success Pure cis Isomer Isolated opt_flash->success Resolution > 1.5 fail Separation Still Poor opt_flash->fail Resolution < 1.5 hplc Step 2: Preparative HPLC hplc->success derivatize Step 3 (Alternative): Derivatization Strategy sep_deriv Separate Derivatives by Crystallization or Chromatography derivatize->sep_deriv fail->hplc For high value material fail->derivatize For larger scale hydrolysis Hydrolyze Ester to Recover Pure Alcohol hydrolysis->success sep_deriv->hydrolysis

Caption: Workflow for separating cis/trans diastereomers.

Causality & In-Depth Solutions:

  • Optimize Flash Chromatography: The key to separating closely related isomers is to maximize the differential interaction with the stationary phase[5].

    • Solvent System: Avoid alcohols like methanol in the eluent, as they can reduce the resolving power of silica gel. Test ternary solvent systems, such as Hexane/Ethyl Acetate/Dichloromethane. The addition of DCM can alter selectivity.

    • Column & Loading: Use a high-performance flash column with smaller particle size silica (e.g., 25-40 µm). Apply the sample using dry loading, where the crude material is pre-adsorbed onto a small amount of silica gel, to ensure a narrow starting band[6].

  • Preparative HPLC: If flash chromatography is insufficient, High-Performance Liquid Chromatography (HPLC) offers superior resolving power.

    • Normal Phase: A scaled-up version of the flash chromatography conditions can be used with a silica or diol column.

    • Reverse Phase: While less common for this type of separation, C18 columns with a water/acetonitrile or water/methanol gradient can sometimes provide an alternative selectivity that resolves the isomers.

  • Derivatization Strategy: This chemical approach amplifies the subtle structural differences between the isomers.

    • Mechanism: By converting the primary alcohol to a bulky, rigid ester (e.g., a benzoate or 3,5-dinitrobenzoate), you change the overall shape and polarity of the molecules. The bulky group may interact differently with the stationary phase or facilitate crystallization, making the separation of the derivatized diastereomers much easier.

    • Protocol: React the isomeric mixture with benzoyl chloride in pyridine. After separation of the benzoate esters, the pure cis-benzoate can be hydrolyzed back to the desired cis-alcohol using a base like NaOH or K₂CO₃ in methanol.

Problem 2: Product Degradation During Purification

The strained 3-oxabicyclo[3.1.0]hexane core is sensitive to acid, which can catalyze the opening of the ether ring. This is a significant issue when using standard silica gel.

G cluster_1 Troubleshooting: Product Degradation start Observation: Streaking on TLC, low recovery from silica column deactivate_si Step 1: Deactivate Silica Gel start->deactivate_si Quickest fix low_temp Step 3: Use Low-Temperature Methods start->low_temp For bulk pre-purification (if thermally stable) alt_phase Step 2: Use Alternative Stationary Phase deactivate_si->alt_phase Degradation persists success Pure, Intact Product Obtained deactivate_si->success Degradation stops alt_phase->success

Caption: Workflow for preventing product degradation.

Causality & In-Depth Solutions:

  • Deactivate Silica Gel: This is the most direct solution to acid-catalyzed degradation.

    • Mechanism: Washing the silica gel with a solution containing a volatile base like triethylamine neutralizes the acidic silanol groups on the surface, preventing them from protonating the ether oxygen and initiating ring-opening[7].

    • Protocol: See the detailed protocol below. A common practice is to include a small amount (0.1-1%) of triethylamine in the chromatographic eluent.

  • Alternative Stationary Phases: If deactivation is insufficient, a different adsorbent may be required.

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for acid-sensitive compounds. Note that the elution order may change, so TLC analysis on alumina plates is necessary to develop a solvent system.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be a good option.

  • Low-Temperature Purification: To remove high-boiling impurities before chromatography, short-path distillation is ideal.

    • Kugelrohr Distillation: This technique minimizes the time the compound spends at high temperatures by using a very short path between the evaporation and condensation surfaces under high vacuum. This reduces the risk of thermal decomposition compared to traditional distillation[4].

Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Chromatography for Cis/Trans Separation

This protocol is designed to maximize the separation of closely eluting diastereomers.

Materials:

  • High-performance flash silica gel (25-40 µm particle size).

  • Solvents: HPLC-grade hexane, ethyl acetate, and dichloromethane.

  • Crude cis/trans-3-Oxabicyclo[3.1.0]hexane-6-methanol mixture.

  • TLC plates (silica gel).

Procedure:

  • Solvent System Development: On a TLC plate, spot the crude mixture. Develop several plates using varying ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system should give Rf values between 0.2 and 0.4 and show at least partial spot separation.

  • Column Packing: Dry pack the column with the high-performance silica. Wet the column by flushing with 100% hexane, followed by the initial elution solvent (e.g., 95:5 hexane/ethyl acetate).

  • Sample Loading: Dissolve ~1 g of crude product in a minimal amount of dichloromethane. Add 2-3 g of silica gel to this solution. Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained. Carefully layer this powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate). Collect fractions continuously.

  • Gradient: Gradually and slowly increase the polarity. A suggested linear gradient might be from 5% to 30% ethyl acetate in hexane over 20 column volumes. A shallow gradient is critical for separating close-running spots.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine fractions containing the pure desired isomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure at a low temperature (<35°C) to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase HP Silica (25-40 µm)Smaller particles increase surface area and theoretical plates, enhancing resolution.
Sample Loading Dry LoadingEnsures a tight, concentrated band at the start, preventing peak broadening.[6]
Elution Profile Shallow Linear GradientMaximizes the time isomers spend in the "separation zone" on the column.
Flow Rate Optimal (per column specs)A flow rate that is too fast reduces interaction time; too slow leads to diffusion.
Protocol 2: Neutralization of Silica Gel for Acid-Sensitive Compounds

This protocol describes how to prepare deactivated silica for use in gravity or flash chromatography.

Materials:

  • Standard silica gel (e.g., 40-63 µm).

  • Triethylamine (Et₃N).

  • Hexane or petroleum ether.

Procedure:

  • Prepare a 1% solution of triethylamine in hexane (e.g., 10 mL Et₃N in 990 mL hexane).

  • Create a slurry of the required amount of silica gel in this 1% Et₃N/hexane solution.

  • Gently stir the slurry for 15-20 minutes.

  • Pack the column with this slurry (wet packing). Do not let the column run dry.

  • After packing, flush the column with 2-3 column volumes of the initial mobile phase (which should also contain 0.1-1% triethylamine) to establish equilibrium.

  • The column is now ready for sample loading. It is recommended to continue using 0.1-1% triethylamine in the eluent throughout the purification to maintain the neutral environment.

References

  • Doyle, M. P., et al. (1998). Dirhodium(II) Tetrakis[Methyl 2-Pyrrolidone-5(R)-Carboxylate] Organic Syntheses, Coll. Vol. 9, p.340; Vol. 73, p.226. [Link]

  • Schering Corporation. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Sumitomo Chemical Company, Limited. (2006). Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
  • Organic Syntheses Procedure. dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate. [Link]

  • Baird, M. S., et al. (1978). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Acta Chemica Scandinavica. [Link]

  • Santai Technologies. The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. [Link]

  • Pillar, K. L., et al. (2025). Developing ether and alcohol based extraction chromatography resins for purification of antimony-119 in nuclear medicine. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Anastasaki, A., et al. (2019). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. Accounts of Chemical Research. [Link]

  • Piva, O. (2001). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health. [Link]

  • Comin, M. J., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. CONICET. [Link]

  • Capot Chemical. Specifications of trans-3-oxabicyclo[3.1.0]hexane-6-methanol. [Link]

  • Boumoud, B., et al. (2014). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Oriental Journal of Chemistry. [Link]

  • University of Colorado Boulder. Chromatographic Purification. Structure Determination of Organic Compounds. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Stepan, A. F., et al. (2012). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ACS Publications. [Link]

  • Janssen Pharmaceutica NV. (2014). Biheteroaryl compounds and uses thereof.
  • Kim, D., et al. (2005). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • The Organic Chemistry Tutor. (2024). Cleavage of Cyclic Ethers. YouTube. [Link]://www.youtube.com/watch?v=wL-a8Hn2d3A)

Sources

Technical Support Center: Synthesis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this nuanced synthesis. Instead of a generic protocol, we will explore common problems through a series of frequently asked questions, providing in-depth explanations and actionable troubleshooting strategies grounded in mechanistic principles.

Introduction to the Synthesis

This compound is a valuable chiral building block in medicinal chemistry, notably in the synthesis of conformationally constrained nucleoside analogues. The most prevalent and effective synthetic route involves the diastereoselective cyclopropanation of the allylic alcohol, (2,5-dihydrofuran-3-yl)methanol. The Simmons-Smith reaction, or its variants (e.g., using diethylzinc and diiodomethane), is the method of choice due to its remarkable ability to be directed by the hydroxyl group of the substrate, yielding the desired cis-diastereomer with high fidelity.[1][2] However, successful execution requires careful attention to reagent quality, reaction conditions, and workup procedures. This guide addresses the most common pitfalls encountered in the laboratory.

Troubleshooting Guide & FAQs

FAQ 1: Poor Diastereoselectivity — "My reaction is producing a significant amount of the undesired trans-diastereomer. Why is this happening and how can I improve the cis-selectivity?"

Answer: This is the most critical issue in this synthesis. The high cis-selectivity is not a coincidence; it is the result of a chelation-controlled mechanism. In a properly executed Simmons-Smith reaction, the zinc carbenoid coordinates with the free hydroxyl group of the allylic alcohol substrate. This coordination directs the delivery of the methylene group to the same face of the double bond as the hydroxymethyl substituent, leading to the cis product.[2][3] A breakdown in this directing effect is the primary cause of poor diastereoselectivity.

Root Causes & Solutions:

  • Inactive or Poorly Formed Directing Alkoxide: The coordination between the zinc reagent and the substrate's hydroxyl group is paramount. If this interaction is weak or absent, the cyclopropanation can occur from either face of the alkene, leading to a mixture of diastereomers.

    • Solution: Employ a procedure that ensures the formation of the zinc alkoxide prior to cyclopropanation. When using diethylzinc (Et₂Zn), add it to the solution of the allylic alcohol before adding diiodomethane (CH₂I₂). This pre-treatment deprotonates the alcohol to form the ethylzinc alkoxide, which is a highly effective directing group.[4][5]

  • Suboptimal Reagent Choice: While the classic Simmons-Smith reagent (Zn/Cu couple and CH₂I₂) is effective, variants using soluble organozinc compounds often provide superior control and reproducibility.

    • Solution: The Furukawa modification (Et₂Zn and CH₂I₂) is often preferred for its homogeneity and high diastereoselectivity with allylic alcohols.[4] The reaction is typically faster and cleaner.

  • Steric Hindrance: Although less common for this specific substrate, bulky protecting groups on the hydroxyl moiety will completely negate the directing effect, leading to poor selectivity.

    • Solution: Ensure your starting material, (2,5-dihydrofuran-3-yl)methanol, is deprotected and pure before starting the cyclopropanation.

Workflow for Maximizing cis-Selectivity

cluster_prep Reagent & Substrate Preparation cluster_reaction Reaction Execution cluster_result Expected Outcome Prep Ensure (2,5-dihydrofuran-3-yl)methanol is pure, dry, and deprotected Solvent Use anhydrous solvent (e.g., DCM, Toluene) Reagents Use fresh Et₂Zn solution and pure CH₂I₂ Setup Dissolve allylic alcohol in anhydrous solvent under Argon at 0°C Add_Et2Zn Add Et₂Zn dropwise (1.1 - 1.5 eq) Stir for 20-30 min Setup->Add_Et2Zn Forms Zinc Alkoxide Add_CH2I2 Add CH₂I₂ dropwise (1.1 - 1.5 eq) Add_Et2Zn->Add_CH2I2 Forms Carbenoid Warm Allow to warm to room temperature and stir for 1-12 h Add_CH2I2->Warm Cyclopropanation Result High cis:trans ratio (typically >10:1) Warm->Result

Caption: Optimized workflow for diastereoselective cyclopropanation.

Mechanistic Insight: The Directed Transition State

The diagram below illustrates how the pre-formed zinc alkoxide chelates the zinc carbenoid, forcing a concerted methylene transfer from the same face as the directing group.

Caption: Chelation model for cis-diastereoselectivity.

FAQ 2: Incomplete Reaction — "My reaction has stalled with significant unreacted starting material. What are the likely causes?"

Answer: An incomplete reaction almost always points to an issue with the quality or stoichiometry of the cyclopropanating agent. The organozinc carbenoid is a sensitive species, and its effective concentration can be diminished by several factors.

Root Causes & Solutions:

  • Poor Quality Diiodomethane (CH₂I₂): This is a common culprit. Diiodomethane can decompose over time, especially when exposed to light, releasing free iodine (I₂), which gives it a characteristic pink or brown tint. This decomposition reduces the amount of active reagent.

    • Solution: Use freshly purified diiodomethane. If it is discolored, it can be purified by passing it through a short plug of activated basic alumina or by shaking with aqueous sodium thiosulfate, followed by drying and distillation.

  • Inactive Zinc (for Zn/Cu couple method): The surface of zinc metal is typically passivated by a layer of zinc oxide. If this layer is not removed, the oxidative insertion of zinc into the C-I bond of diiodomethane will be inefficient.

    • Solution: Activate the zinc before use. For the Zn/Cu couple, this is part of the preparation. If using zinc dust, common activation methods include washing with dilute HCl, followed by water, methanol, and ether washes, then drying under vacuum.

  • Moisture Contamination: Organozinc reagents are highly sensitive to moisture and protic solvents. Any water present in the reaction will rapidly quench the diethylzinc and/or the zinc carbenoid.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Handle all reagents under an inert atmosphere (Argon or Nitrogen).

  • Insufficient Reagent Stoichiometry: To account for potential quenching or degradation, it is often necessary to use a slight excess of the cyclopropanating reagents.

    • Solution: Use 1.2–2.0 equivalents of both Et₂Zn and CH₂I₂ relative to the allylic alcohol. Monitor the reaction progress by TLC or GC-MS and add more reagent if the reaction stalls.

Reagent Quality Check

ReagentCommon IssueQuick CheckCorrective Action
Diiodomethane DecompositionDiscoloration (pink/brown)Purify by passing through basic alumina or distillation.
Diethylzinc HydrolysisFuming in airUse fresh, sealed solutions. Titrate if concentration is uncertain.
Zinc Dust/Granules Oxide layerDull, grey appearanceActivate with HCl wash or other standard methods.
Solvent (DCM, etc.) Water contentUse anhydrous grade from a sealed bottle or a purification system.
FAQ 3: Complex Product Mixture & Purification Woes — "My crude ¹H NMR shows multiple unidentified byproducts, and I'm struggling to separate my cis-product from impurities via column chromatography."

Answer: A complex crude mixture can result from impurities in the starting materials or, more commonly, from an improper reaction workup. The zinc byproducts can form colloidal suspensions or salts that complicate extraction and purification.

Root Causes & Solutions:

  • Aggressive or Improper Quenching: The workup procedure is critical for obtaining a clean crude product. Quenching the reaction with water or strong acid can lead to the formation of intractable zinc salts and emulsions.

    • Solution - The Gold Standard Workup: A careful, sequential quench is best.

      • Cool the reaction mixture to 0 °C.

      • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • If emulsions or fine white precipitates persist, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours or overnight. Rochelle's salt is an excellent chelating agent for zinc ions and helps to break up emulsions, resulting in a clear biphasic mixture.[6]

      • Proceed with a standard aqueous workup and extraction (e.g., with CH₂Cl₂ or EtOAc).

  • Impure Starting Allylic Alcohol: Any impurities in the (2,5-dihydrofuran-3-yl)methanol starting material can lead to side products.

    • Solution: Purify the starting material by distillation or chromatography before use. Confirm its purity by ¹H NMR and/or GC-MS.

  • Difficult Chromatographic Separation: The desired cis-product and the minor trans-diastereomer can have very similar polarities, making baseline separation on silica gel challenging.[6]

    • Solution:

      • Optimize Eluent System: Use a shallow gradient of ethyl acetate in hexanes (or heptane). A typical starting point is a gradient from 10% to 50% EtOAc/hexanes.[6]

      • High-Performance Flash Chromatography: Utilize high-quality silica gel with a smaller particle size for better resolution.

      • Check for Tailing: If the product streaks on the column, it may be coordinating to the acidic silica. Adding a very small amount of triethylamine (~0.1%) to the eluent can sometimes improve peak shape.

Troubleshooting Decision Tree

Start Problem with Synthesis LowYield Low Yield / Incomplete Rxn Start->LowYield PoorSelectivity Poor cis:trans Selectivity Start->PoorSelectivity PurificationIssue Purification Difficulties Start->PurificationIssue CheckReagents Check Reagent Quality (CH₂I₂, Et₂Zn, Solvent) LowYield->CheckReagents CheckAlkoxide Did you pre-form the zinc alkoxide? PoorSelectivity->CheckAlkoxide CheckWorkup Check Workup Protocol PurificationIssue->CheckWorkup ReagentsOK Reagents OK CheckReagents->ReagentsOK Yes ReagentsBad Reagents Impure CheckReagents->ReagentsBad No CheckStoich Check Stoichiometry (Use 1.2-2.0 eq) ReagentsOK->CheckStoich PurifyReagents Purify/Replace Reagents ReagentsBad->PurifyReagents PurifyReagents->LowYield AlkoxideYes Yes CheckAlkoxide->AlkoxideYes Yes AlkoxideNo No CheckAlkoxide->AlkoxideNo No CheckOH Is -OH group free and unprotected? AlkoxideYes->CheckOH UseAlkoxide Add Et₂Zn BEFORE CH₂I₂ AlkoxideNo->UseAlkoxide UseAlkoxide->PoorSelectivity WorkupGood OK CheckWorkup->WorkupGood Yes WorkupBad Aggressive Quench CheckWorkup->WorkupBad No OptimizeColumn Optimize Flash Chromatography (Shallow gradient, good silica) WorkupGood->OptimizeColumn UseRochelle Use Rochelle's Salt or sat. NH₄Cl quench WorkupBad->UseRochelle UseRochelle->PurificationIssue

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Giménez-Gómez, P., et al. (2018). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Molecules, 23(11), 2997. Available at: [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. Available at: [Link]

  • Doyle, M. P., et al. (1996). (1R,5S)-(−)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. Organic Syntheses, 73, 25. Available at: [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Available at: [Link]

  • Elhalem, E., Comin, M. J., & Rodriguez, J. B. (2006). Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surrogate. European Journal of Organic Chemistry, 2006(20), 4473-4482. Available at: [Link]

  • Denmark, S. E., & Edwards, J. P. (1997). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry, 62(5), 1375-1387. Available at: [Link]

  • Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 125(8), 2341–2350. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Available at: [Link]

  • Charette, A. B., & Marcoux, J. F. (1996). Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. The Journal of Organic Chemistry, 61(23), 8254-8255. Available at: [Link]

  • Nakamura, E., & Hirai, A. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Stack Exchange. Available at: [Link]

  • Goudreau, S. R., & Charette, A. B. (2019). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 21(23), 9479-9483. Available at: [Link]

Sources

degradation pathways and stability issues of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address challenges in your research and development endeavors.

The unique strained bicyclic structure of this compound, containing both an ether linkage and a cyclopropane ring, presents specific stability considerations that are crucial for its handling, storage, and application in experimental settings. This guide will delve into the potential degradation pathways and provide practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The key structural features affecting the stability of this molecule are the bicyclic ether system and the fused cyclopropane ring. Bicyclic ethers, particularly strained systems, can be susceptible to cleavage under certain conditions.[1] The cyclopropane ring, while generally stable, can also undergo ring-opening reactions, especially in the presence of certain catalysts or under harsh conditions.

Q2: What are the most likely degradation pathways for this compound?

A2: The most probable degradation pathways involve the cleavage of the ether bond. This can be initiated by acidic conditions, leading to ring opening.[2][3][4] The specific mechanism, whether it follows an SN1 or SN2 pathway, will depend on the reaction conditions and the structure of the compound.[1][2]

Q3: How does pH affect the stability of this compound?

A3: The compound is expected to be most stable at neutral or slightly basic pH. Strong acidic conditions can catalyze the cleavage of the ether linkage.[2][5] The ether oxygen can be protonated by a strong acid, making it a better leaving group and facilitating nucleophilic attack.[3]

Q4: Is this compound susceptible to thermal degradation?

Q5: Should I be concerned about oxidative degradation?

A5: Yes, oxidative degradation is a potential concern. The ether linkage can be susceptible to oxidation, which may lead to the formation of lactones or other oxidized products.[7] The presence of oxidizing agents or exposure to air and light over extended periods could initiate these degradation pathways.

Q6: How should I store this compound to ensure its long-term stability?

A6: To maximize stability, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, heat, and oxygen. It is advisable to store it in a tightly sealed container to prevent moisture absorption, which could contribute to hydrolysis under certain conditions.

Troubleshooting Guides

This section provides practical guidance for identifying and resolving common issues encountered during experiments involving this compound.

Issue 1: Unexpected Side Products Observed in Acidic Reaction Media

Symptoms:

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC).

  • Lower than expected yield of the desired product.

  • Changes in the physical properties of the reaction mixture (e.g., color).

Probable Cause: Acid-catalyzed degradation of the bicyclic ether moiety is the most likely cause.[2][3][4] The strained ring system is susceptible to cleavage in the presence of strong acids, leading to the formation of ring-opened byproducts.

Troubleshooting Protocol:

  • pH Monitoring: Carefully monitor and control the pH of your reaction mixture. If possible, use a milder acid or a buffered system to maintain a less aggressive pH.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of degradation.

  • Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the degradation of the starting material.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation that can be exacerbated by acidic conditions.

Experimental Workflow for Investigating Acid Stability:

Acid_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of This compound in different acidic buffers (e.g., pH 2, 4, 6) Incubate Incubate samples at controlled temperatures (e.g., RT, 40°C, 60°C) Prep->Incubate Incubate Analyze Analyze samples at various time points (e.g., 0, 1, 4, 8, 24h) using HPLC or GC-MS Incubate->Analyze Sample & Analyze Evaluate Determine degradation rate and identify byproducts Analyze->Evaluate Interpret Data Degradation_Pathways cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Compound This compound Protonation Protonation of Ether Oxygen Compound->Protonation H+ Oxidation Oxidation at α-carbon to ether Compound->Oxidation [O] Excitation Photo-excitation Compound->Excitation RingOpening Nucleophilic Attack & Ring Opening Protonation->RingOpening Byproducts Diol or Halo-alcohol Byproducts RingOpening->Byproducts Lactone Lactone Formation Oxidation->Lactone Radical Radical Intermediates Excitation->Radical Photo_Products Various Degradation Products Radical->Photo_Products

Sources

Technical Support Center: Optimization of Reaction Conditions for cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the synthesis of this important bicyclic scaffold. The unique strained ring system of this molecule makes it a valuable building block in medicinal chemistry, but also presents specific synthetic challenges. This document provides practical, field-tested advice to ensure successful and reproducible outcomes.

Introduction to the Synthesis

The most common and effective route for the synthesis of this compound is the cyclopropanation of 2,5-dihydro-3-furanmethanol. The Simmons-Smith reaction, or its modifications, is a widely used method for this transformation due to its stereospecificity, which is crucial for obtaining the desired cis isomer.[1][2] This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.[2] The hydroxyl group of the starting material can act as a directing group, influencing the stereochemical outcome of the cyclopropanation.[3]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Preparation of Starting Material cluster_1 Cyclopropanation Reaction cluster_2 Work-up and Purification cluster_3 Product Characterization 2,5-dihydro-3-furanmethanol 2,5-dihydro-3-furanmethanol Reaction_Vessel Reaction under Inert Atmosphere 2,5-dihydro-3-furanmethanol->Reaction_Vessel Simmons_Smith_Reagent Simmons-Smith Reagent (e.g., Zn-Cu, CH2I2 or Et2Zn, CH2I2) Simmons_Smith_Reagent->Reaction_Vessel Quenching Quenching (e.g., sat. aq. NH4Cl) Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Analysis NMR, GC-MS, IR Product->Analysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

1. Low or No Product Yield

  • Question: I am not getting any, or very little, of the desired this compound. What could be the issue?

  • Answer: Low or no product yield is a common issue that can often be traced back to the quality of the reagents or the reaction setup.

    • Reagent Quality:

      • Zinc-Copper Couple: The activation of zinc is critical. If the zinc-copper couple is not sufficiently activated, the organozinc carbenoid will not form efficiently. Consider preparing a fresh batch of the couple or using a different activation method.

      • Diiodomethane: This reagent can degrade over time, releasing iodine which can give it a brownish tint. It is recommended to use freshly distilled or commercially available high-purity diiodomethane.

      • Solvent: Ensure the use of anhydrous solvents. The Simmons-Smith reagent is sensitive to moisture.

    • Reaction Conditions:

      • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the organozinc reagent.

      • Temperature Control: The formation of the zinc carbenoid is often exothermic. Maintaining the recommended temperature is crucial for preventing side reactions.

    • Starting Material:

      • Purity of 2,5-dihydro-3-furanmethanol: Impurities in the starting material can interfere with the reaction. Ensure the starting material is pure, for instance by distillation prior to use.

2. Formation of Significant Byproducts

  • Question: My reaction mixture shows multiple spots on TLC, and after work-up, I have a significant amount of byproducts. How can I minimize their formation?

  • Answer: The formation of byproducts often points to side reactions or decomposition of the desired product.

    • Polymerization: The starting material, 2,5-dihydro-3-furanmethanol, can be prone to polymerization under acidic conditions. Ensure that no acidic impurities are introduced into the reaction.

    • Side Reactions of the Carbenoid: The Simmons-Smith reagent can react with itself or the solvent if not consumed by the alkene. The rate of addition of the diiodomethane can be crucial. A slow, dropwise addition is often recommended.

    • Work-up Procedure: The work-up should be performed carefully. Quenching the reaction with a saturated aqueous solution of ammonium chloride is a standard procedure. Ensure the pH does not become strongly acidic during work-up, which could lead to rearrangement or decomposition of the product.

3. Poor Diastereoselectivity (Formation of the trans Isomer)

  • Question: I am obtaining a mixture of cis and trans isomers. How can I improve the selectivity for the desired cis isomer?

  • Answer: The stereochemical outcome of the Simmons-Smith reaction is often directed by nearby functional groups.[3]

    • Directing Effect of the Hydroxyl Group: The hydroxyl group in 2,5-dihydro-3-furanmethanol can coordinate to the zinc carbenoid, directing the cyclopropanation to the same face of the double bond, leading to the cis product.

    • Solvent Choice: The choice of solvent can influence the directing effect. Ethereal solvents like diethyl ether or tetrahydrofuran are commonly used and are known to facilitate this coordination.

    • Modified Simmons-Smith Reagents: The use of modified reagents, such as the Furukawa reagent (Et₂Zn and CH₂I₂), can sometimes offer improved selectivity and reactivity.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the best method to purify the final product?

    • A1: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.

  • Q2: How can I confirm the stereochemistry of the product?

    • A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry. Specifically, 1D and 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish the spatial proximity of the protons on the cyclopropane ring and the hydroxymethyl group, confirming the cis configuration.

  • Q3: Are there any safety precautions I should be aware of?

    • A3: Yes. Diiodomethane is a toxic and volatile compound and should be handled in a well-ventilated fume hood. Diethylzinc is pyrophoric and reacts violently with water and air. It must be handled under a strict inert atmosphere using appropriate techniques. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound via Simmons-Smith Reaction

Protocol_1 Start Start Setup 1. Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Start->Setup Reagents 2. Charge the flask with activated zinc-copper couple and anhydrous diethyl ether. Setup->Reagents Addition 3. Add a solution of diiodomethane in diethyl ether dropwise to the zinc-copper suspension. Reagents->Addition Stirring1 4. Stir the mixture at reflux for 1 hour to form the iodomethylzinc iodide. Addition->Stirring1 Cooling 5. Cool the reaction mixture to 0 °C. Stirring1->Cooling Substrate_Addition 6. Add a solution of 2,5-dihydro-3-furanmethanol in diethyl ether dropwise. Cooling->Substrate_Addition Stirring2 7. Allow the reaction to warm to room temperature and stir overnight. Substrate_Addition->Stirring2 Workup 8. Quench the reaction by slow addition of saturated aqueous ammonium chloride. Stirring2->Workup Filtration 9. Filter the mixture through Celite to remove the zinc salts. Workup->Filtration Extraction 10. Separate the layers and extract the aqueous layer with diethyl ether. Filtration->Extraction Drying 11. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Extraction->Drying Purification 12. Purify the crude product by column chromatography on silica gel. Drying->Purification End End Purification->End

Caption: Step-by-step protocol for the Simmons-Smith cyclopropanation.

Data Summary

ParameterRecommended ConditionRationale
Cyclopropanating Agent Zn-Cu couple and CH₂I₂ or Et₂Zn and CH₂I₂Well-established for high-yield cyclopropanation.[2]
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are generally effective and can aid in directing the stereochemistry.
Temperature 0 °C to room temperatureAllows for controlled reaction and minimizes side reactions.
Reaction Time 12-24 hoursTypically sufficient for complete conversion.
Work-up Saturated aqueous NH₄ClMild quenching agent that avoids acidic conditions.
Purification Silica gel column chromatographyEffective for separating the product from starting material and byproducts.

References

  • Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surroga - CONICET. (2006). European Journal of Organic Chemistry, 2006(19), 4473–4482. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Organic Syntheses. [Link]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC - NIH. (2011). European Journal of Organic Chemistry, 2011(25), 4819–4829. [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. (2007).
  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. (1980). ResearchGate. [Link]

  • Azolylmethyloxabicyclohexane derivatives, intermediates thereof and fungicidal compositions. (1992). European Patent Office. [Link]

  • Preparing Ethers. (2020). Chemistry LibreTexts. [Link]

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]

  • 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. (n.d.). PubChem. [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). Molecules, 27(23), 8206. [Link]

Sources

troubleshooting NMR and mass spec analysis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of NMR and mass spectrometry analysis for this unique bicyclic alcohol. Here, we synthesize technical expertise with practical, field-proven insights to empower you to troubleshoot common experimental challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound and what should I look for in the mass spectrum?

The molecular formula for this compound is C₆H₁₀O₂. Therefore, its monoisotopic mass is 114.0681 g/mol . In a mass spectrum, you should look for the molecular ion peak (M⁺) at m/z 114. However, be aware that for alcohols, the molecular ion peak can be weak or even absent due to rapid fragmentation.[1][2][3]

Q2: Why is my molecular ion peak in the mass spectrum so weak or completely missing?

It is common for alcohols to exhibit a weak or absent molecular ion peak in electron ionization mass spectrometry (EI-MS).[2][3] This is due to the high energy of the ionization process, which causes the molecular ion to fragment readily. The two primary fragmentation pathways for alcohols are alpha-cleavage and dehydration (loss of water).[3][4]

Q3: What are the most characteristic fragment ions I should expect to see in the mass spectrum?

For this compound, you should anticipate fragments resulting from the loss of water (M-18), giving a peak at m/z 96. Alpha-cleavage next to the hydroxyl group would result in the loss of a CH₂OH radical, leading to a fragment at m/z 83. Cleavage of the bond between the cyclopropane ring and the methanol group could also occur.

Q4: I'm having trouble with the solubility of my compound for NMR analysis. What solvents do you recommend?

For small polar molecules like this, common deuterated solvents such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and acetone-d₆ are good starting points. If you encounter solubility issues in CDCl₃, switching to a more polar solvent like acetone-d₆ or methanol-d₄ can be beneficial.[5] Keep in mind that the choice of solvent can slightly alter the chemical shifts of your compound.[5]

Q5: My ¹H NMR spectrum is showing broad peaks. What could be the cause?

Broad peaks in an ¹H NMR spectrum can arise from several factors, including the presence of paramagnetic impurities, chemical exchange of the hydroxyl proton, or intermediate conformational exchange on the NMR timescale. For the hydroxyl proton, its exchange rate can be influenced by temperature, concentration, and the presence of acidic or basic impurities.

Troubleshooting Guide: NMR Spectroscopy

Issue 1: Unexpected Chemical Shifts and Complex Multiplets

Question: The chemical shifts in my ¹H NMR spectrum of this compound don't match my predictions, and the multiplets are difficult to interpret. What's going on?

Answer: The strained bicyclic structure of this molecule, with a fused cyclopropane and tetrahydrofuran ring, creates a rigid system where protons have distinct and often non-intuitive chemical shifts and coupling constants.

Causality and Solution Workflow:

  • Understand the Structural Influence: The cyclopropane ring protons will be significantly shielded and appear at high field (low ppm), while the protons adjacent to the ether oxygen will be deshielded and appear at a lower field (higher ppm).

  • Solvent Effects: The chemical shift of the alcohol proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, the -OH peak might be a sharp singlet, while in a hydrogen-bond-accepting solvent like DMSO-d₆, it could be a well-defined triplet if coupled to the adjacent CH₂ group.[6]

  • 2D NMR for Confirmation: If the 1D spectrum is too complex, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.

    • COSY will reveal which protons are coupled to each other, helping to trace the connectivity within the molecule.

    • HSQC will correlate each proton to the carbon it is directly attached to, aiding in the assignment of both ¹H and ¹³C signals.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Notes
CH₂OH~3.5 - 3.8~60 - 65Methylene protons adjacent to the hydroxyl group.
-OHVariable (1.0 - 5.0)-Broad or sharp singlet, depending on conditions.
CH-O~3.8 - 4.2~70 - 80Protons on carbons adjacent to the ether oxygen.
Cyclopropane CH~0.5 - 1.5~10 - 25Highly shielded protons on the cyclopropane ring.
Bridgehead CH~1.8 - 2.5~30 - 40Protons at the fusion of the two rings.

Note: These are estimated values and can vary based on the specific conformation and experimental conditions.

Issue 2: The Hydroxyl (-OH) Proton Peak is Not Visible or is a Broad Hump

Question: I can't find the peak for my alcohol proton, or it's just a broad, undefined signal. How can I confirm its presence and assignment?

Answer: The exchangeable nature of the hydroxyl proton often leads to its peak being broad or even disappearing into the baseline.

Protocol for -OH Peak Identification:

  • D₂O Exchange Experiment:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a single drop of deuterium oxide (D₂O) to your NMR tube.

    • Shake the tube vigorously for about 30 seconds.

    • Re-acquire the ¹H NMR spectrum.

    • Result: The hydroxyl proton will exchange with deuterium from the D₂O, causing the -OH peak to disappear or significantly diminish in intensity.[5] This is a definitive method for identifying an exchangeable proton.

Troubleshooting Workflow for -OH Proton Issues:

start Initial ¹H NMR Spectrum -OH peak is broad or absent d2o_shake Add a drop of D₂O Shake vigorously start->d2o_shake reaquire Re-acquire ¹H NMR Spectrum d2o_shake->reaquire observe Observe Spectral Change reaquire->observe disappeared Peak Disappears or Decreases Assignment Confirmed observe->disappeared Yes no_change No Change Peak is not from an exchangeable proton observe->no_change No

Caption: D₂O exchange workflow for identifying -OH protons.

Troubleshooting Guide: Mass Spectrometry

Issue 1: Weak or Absent Molecular Ion and Ambiguous Fragmentation

Question: My mass spectrum of this compound shows a very weak or no molecular ion at m/z 114, and I'm not sure how to interpret the fragments.

Answer: As previously mentioned, a weak molecular ion is characteristic of alcohols.[1][2][3] The fragmentation pattern, however, provides a structural fingerprint. For this molecule, fragmentation is guided by the alcohol, the ether, and the strained bicyclic system.

Key Fragmentation Pathways:

  • Loss of Water (Dehydration): A common fragmentation for alcohols, resulting in a peak at [M - 18]⁺ , which would be m/z 96.[1][4]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol is a very common pathway for alcohols.[4][7] This would result in the loss of the •CH₂OH radical, leading to a fragment at [M - 31]⁺ , or m/z 83.

  • Cyclic Ether Fragmentation: Ethers also undergo alpha-cleavage. Cleavage of a C-C bond adjacent to the ether oxygen can lead to ring-opening and subsequent fragmentation.

  • Cyclic Alcohol Fragmentation: Cyclic alcohols often show a characteristic peak at m/z 57, which arises from a complex ring cleavage.[1]

Expected Mass Fragments:

m/z Possible Identity Fragmentation Pathway
114[C₆H₁₀O₂]⁺Molecular Ion (M⁺)
96[C₆H₈O]⁺Loss of H₂O (Dehydration)
83[C₅H₇O]⁺Loss of •CH₂OH (Alpha-cleavage)
57[C₄H₉]⁺ or [C₃H₅O]⁺Complex ring cleavage
31[CH₂OH]⁺From alpha-cleavage of primary alcohols

Visualization of Key Fragmentation Pathways:

M Molecular Ion (M⁺) m/z 114 M_minus_18 [M - H₂O]⁺ m/z 96 M->M_minus_18 Dehydration M_minus_31 [M - •CH₂OH]⁺ m/z 83 M->M_minus_31 Alpha-Cleavage mz_57 m/z 57 M->mz_57 Ring Cleavage

Caption: Primary fragmentation pathways for the target molecule.

Issue 2: My Sample is Not Ionizing Well

Question: I am getting very low signal intensity in my mass spectrum. How can I improve the ionization of this compound?

Answer: If you are using a standard technique like Electron Ionization (EI) and observing low signal, consider switching to a "softer" ionization method.

Alternative Ionization Techniques:

  • Chemical Ionization (CI): CI is a lower-energy ionization method that results in less fragmentation and often a more prominent protonated molecular ion peak, [M+H]⁺, at m/z 115. This can be invaluable for confirming the molecular weight of your compound.

  • Electrospray Ionization (ESI): ESI is another soft ionization technique, particularly well-suited for polar molecules. It typically produces protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts at m/z 115 and m/z 137, respectively.

Experimental Protocol for Switching to Chemical Ionization:

  • Instrument Setup: If your mass spectrometer has CI capabilities, switch the ion source from EI to CI mode.

  • Reagent Gas Selection: Choose a suitable CI reagent gas, such as methane or isobutane. Methane is a common choice and will produce a strong [M+H]⁺ peak.

  • Sample Introduction: Introduce your sample into the mass spectrometer in the same manner as for EI (e.g., via GC or direct infusion).

  • Data Acquisition: Acquire the mass spectrum. You should observe a significantly reduced amount of fragmentation and a more intense ion corresponding to the protonated molecule.

By systematically applying these troubleshooting strategies, you will be better equipped to obtain high-quality NMR and mass spectrometry data for this compound, leading to confident structural elucidation and characterization.

References

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.10 - Fragmentation of Alcohols. Whitman College. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • ResearchGate. (2025). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. [Link]

  • ACS Publications. (n.d.). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2020). Thermal perturbation of NMR properties in small polar and non-polar molecules. [Link]

  • PubChem. (n.d.). 6-Oxabicyclo[3.1.0]hexane. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • PubChem. (n.d.). (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. [Link]

  • National Institutes of Health. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]

  • Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

identification and characterization of byproducts in cis-3-Oxabicyclo[3.1.0]hexane-6-methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cis-3-Oxabicyclo[3.1.0]hexane-6-methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bicyclic alcohol. The strained nature of the fused cyclopropane and tetrahydrofuran rings, while synthetically useful, can lead to unexpected side reactions and byproduct formation.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of common impurities.

Guide Structure

This guide is structured into two main sections:

  • Troubleshooting Common Reactions: This section addresses specific issues encountered during common synthetic transformations of this compound, such as oxidation and esterification. Each subsection details potential byproducts, their mechanisms of formation, and strategies for their identification and prevention.

  • Frequently Asked Questions (FAQs): This section provides quick answers to common queries regarding the handling, stability, and analysis of this compound and its derivatives.

Part 1: Troubleshooting Common Reactions

The primary alcohol of this compound is a key functional handle for further synthetic modifications. However, the inherent strain of the bicyclic system requires careful selection of reaction conditions to avoid unwanted side reactions.

Scenario 1: Oxidation to the Aldehyde

Oxidation of the primary alcohol to the corresponding aldehyde, cis-3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde, is a frequent objective. While many standard oxidation reagents can be employed, issues often arise from over-oxidation or rearrangement.

Question: I performed an oxidation of this compound using a chromium-based reagent and my yield is low. My NMR spectrum is complex, showing signals that don't correspond to the starting material or the desired aldehyde. What could have happened?

Answer:

This is a common issue when employing harsh or acidic oxidation conditions. The 3-oxabicyclo[3.1.0]hexane core is susceptible to rearrangement and degradation under strong acid, which can be present in or generated by certain oxidation reagents.[1][2]

Potential Byproducts and Their Formation:

  • Byproduct A: Ring-Opened Dicarbonyl Compound: Strong oxidants can cleave the cyclopropane ring, especially under acidic conditions, leading to the formation of a linear dicarbonyl species.

  • Byproduct B: Over-oxidized Carboxylic Acid: If the reaction is not carefully controlled, the desired aldehyde can be further oxidized to the corresponding carboxylic acid.

  • Byproduct C: Rearranged Unsaturated Aldehyde: Acid-catalyzed rearrangement of the bicyclic system can lead to ring-opening and subsequent dehydration, forming an unsaturated aldehyde.

Mechanistic Insight:

The diagram below illustrates the intended reaction pathway versus potential side reactions. The key to avoiding these byproducts is to use mild, non-acidic oxidation conditions that are selective for primary alcohols.

cluster_main Reaction Pathways SM This compound Aldehyde Desired Product: cis-3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde SM->Aldehyde Mild Oxidation (e.g., PCC, DMP) RingOpened Byproduct A: Ring-Opened Dicarbonyl SM->RingOpened Harsh/Acidic Oxidation Rearranged Byproduct C: Rearranged Unsaturated Aldehyde SM->Rearranged Acid-Catalyzed Rearrangement Acid Byproduct B: Carboxylic Acid Aldehyde->Acid Over-oxidation

Caption: Oxidation pathways of this compound.

Troubleshooting and Protocol Recommendations:

  • Choice of Reagent: Switch to milder, more selective oxidizing agents. Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are excellent choices for this transformation as they operate under non-acidic conditions.

  • Reaction Control: When using any oxidant, maintain a low temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC to avoid over-oxidation.

  • Work-up Procedure: During the work-up, avoid acidic washes if possible. Use a buffered aqueous solution if pH adjustment is necessary.

Characterization of Byproducts:

The following table summarizes the key analytical signatures that can help you identify the main product and potential byproducts.

Compound1H NMR Spectroscopy13C NMR SpectroscopyGC-MS (Expected m/z)IR Spectroscopy (cm⁻¹)
Desired Aldehyde Singlet ~9.5-10.0 ppm (aldehyde proton)Signal ~190-200 ppm (aldehyde carbonyl)Molecular ion peakStrong C=O stretch ~1720-1740
Byproduct B (Acid) Broad singlet >10 ppm (acid proton)Signal ~170-185 ppm (acid carbonyl)Molecular ion peakBroad O-H stretch ~2500-3300, C=O stretch ~1700-1725
Byproduct C (Unsaturated Aldehyde) Signals in the alkene region (5-7 ppm)Signals in the alkene region (120-150 ppm)Molecular ion peak corresponding to isomerC=C stretch ~1640-1680
Scenario 2: Esterification and Etherification Reactions

Coupling reactions at the hydroxyl group, such as esterifications or etherifications (e.g., Williamson ether synthesis), are fundamental transformations. However, the conditions for these reactions, particularly if acidic or strongly basic, can again trigger unwanted side reactions.

Question: I attempted a Fischer esterification using sulfuric acid as a catalyst and noticed a significant byproduct with a different retention time on my GC-MS analysis. The mass of the byproduct is lower than the starting material. What is it?

Answer:

Acid-catalyzed reactions on this substrate are notoriously prone to rearrangement and elimination.[2][3] The byproduct you are observing is likely a dehydrated and rearranged alkene, formed via a carbocation intermediate.

Potential Byproducts and Their Formation:

  • Byproduct D: Bicyclic Alkene: Direct E1 elimination from a protonated alcohol intermediate can lead to the formation of an endocyclic double bond.

  • Byproduct E: Rearranged Cyclopentene Methanol: An acid-catalyzed rearrangement involving the opening of the cyclopropane ring can lead to a more stable cyclopentene methanol derivative. This can also subsequently dehydrate.

Mechanistic Insight:

The workflow below outlines the decision-making process for troubleshooting these reactions. The key is to avoid conditions that generate carbocation intermediates.

start Esterification/Etherification Problem Observed check_acid Were acidic conditions used (e.g., H₂SO₄, TsOH)? start->check_acid check_base Were strong, non-hindered bases used (e.g., NaH)? check_acid->check_base No acid_byproduct Likely Byproduct: Rearranged/Dehydrated Alkenes check_acid->acid_byproduct Yes base_byproduct Potential Byproduct: Intramolecular Ring Opening check_base->base_byproduct Yes no_issue If not, check starting material purity. check_base->no_issue No solution_acid Solution: Use DCC/DMAP for esters or non-acidic etherification acid_byproduct->solution_acid solution_base Solution: Use a hindered base (e.g., t-BuOK) or milder conditions. base_byproduct->solution_base

Caption: Troubleshooting workflow for byproduct formation.

Troubleshooting and Protocol Recommendations:

For Esterification:

  • Recommended Protocol (DCC/DMAP Coupling):

    • Dissolve this compound (1.0 equiv), your carboxylic acid (1.1 equiv), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl (if your product is stable), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Causality: This method avoids strong acids, thus preventing carbocation formation and subsequent rearrangement.

For Etherification (Williamson Synthesis):

  • Recommended Protocol:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF.

    • Add a solution of this compound (1.0 equiv) in THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

    • Add the alkyl halide (1.2 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI).

    • Heat the reaction to a gentle reflux and monitor by TLC.

    • Carefully quench with water, and extract with a suitable organic solvent. Causality: Using a strong base like NaH deprotonates the alcohol to form the alkoxide in situ. While generally effective, watch for intramolecular reactions if the alkyl halide contains a leaving group positioned for cyclization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is this compound stable during storage?

A1: The compound is generally stable when stored in a cool, dry place away from strong acids and oxidizers. Over long periods, exposure to atmospheric moisture and CO₂ (which can form carbonic acid) could potentially lead to slow degradation. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended.

Q2: What is the best way to purify the crude product from my reaction?

A2: Flash column chromatography on silica gel is typically the most effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will usually provide good separation of the desired product from non-polar byproducts and unreacted starting materials.

Q3: My NMR spectrum shows a mixture of diastereomers in my final product. Is this expected?

A3: While the starting material is a single cis-diastereomer, some reaction conditions, particularly those that might involve reversible ring-opening or epimerization at a newly formed stereocenter, could potentially lead to the formation of diastereomers. If you did not expect a new stereocenter, this could indicate an unexpected isomerization has occurred. Chiral chromatography may be necessary for separation and characterization.[4]

Q4: Can I use GC-MS to analyze my reaction mixture directly?

A4: Yes, GC-MS is an excellent tool for analyzing the volatile components of your reaction mixture.[5][6] It can help you identify the presence of starting material, the main product, and any lower-boiling byproducts. For higher molecular weight derivatives, you may need to derivatize the sample to increase its volatility.

Q5: Are there any known incompatibilities with common solvents?

A5: The compound is generally compatible with common organic solvents like DCM, THF, ethyl acetate, and acetone. However, be cautious when using protic solvents like methanol in combination with reagents that can generate acidic conditions, as this can lead to solvolysis or rearrangement byproducts.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 139034, 3-Oxabicyclo[3.1.0]hexane-6-methanol. Retrieved from [Link]

  • Comin, M. J., et al. (2012). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. ACS Medicinal Chemistry Letters, 3(10), 833-837. Available from: [Link]

  • Gal, J. (1988). Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. Journal of Clinical Pharmacology, 28(9), 839-851. Available from: [Link]

  • Scribd. (n.d.). Bicyclic Alcohols: Synthesis & Analysis. Retrieved from [Link]

  • Chebanov, V. A., et al. (2021). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 23(15), 5987-5991. Available from: [Link]

  • Ma, X., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Volatile Oil of Cichorium Glandulosum Boiss et Huet and its Effects on Carbon Tetrachloride-Induced Liver Fibrosis in Rats. Medical Science Monitor, 25, 3644-3655. Available from: [Link]

  • Leutert, T., & Gademann, K. (2011). Stereospecific Synthesis of Carbanucleotides Designed for Antisense Methodology. Helvetica Chimica Acta, 94(7), 1259-1286. Available from: [Link]

  • Marquez, V. E., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron, 59(23), 4177-4185. Available from: [Link]

  • Fleming, I., & Michael, J. P. (1981). Synthesis of 3-oxabicyclo[7][8][8]heptanes by rearrangement of 3-oxaspiro[7][7]heptanes. Journal of the Chemical Society, Perkin Transactions 1, 1549-1556. Available from: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol. This bicyclic scaffold is a crucial conformationally restricted building block, particularly valuable in the development of antiviral nucleoside analogues and other complex molecular architectures. Its rigid cis-fused ring system effectively mimics the puckered sugar moiety of natural nucleosides.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the underlying chemistry, offering detailed troubleshooting guides and frequently asked questions to navigate the common challenges encountered during its stereoselective synthesis.

Core Synthetic Philosophy: Achieving the cis-Stereochemistry

The primary challenge in synthesizing the target molecule is controlling the stereochemistry at the cyclopropane-furan ring junction. The desired cis isomer, where the cyclopropane ring is on the same face as the hydroxymethyl substituent, is typically accessed via a substrate-directed cyclopropanation of an allylic alcohol precursor, 2,5-dihydrofuran-2-methanol.

The most reliable and widely employed method for this transformation is the Simmons-Smith cyclopropanation and its variants. The hydroxyl group of the substrate plays a critical role, directing the organozinc carbenoid to the proximal face of the double bond through a chelation-controlled transition state.[1][2][3]

cluster_0 General Workflow Start Starting Material (2,5-Dihydrofuran-2-methanol) Reagent_Prep Prepare Cyclopropanating Reagent (e.g., Activate Zn-Cu Couple) Reaction Diastereoselective Cyclopropanation Start->Reaction Reagent_Prep->Reaction Workup Aqueous Workup & Quenching Reaction->Workup Purification Chromatographic Purification Workup->Purification Product cis-3-Oxabicyclo[3.1.0] hexane-6-methanol Purification->Product

Caption: General experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the high cis-selectivity in the Simmons-Smith reaction of 2,5-dihydrofuran-2-methanol?

A1: The high diastereoselectivity is a classic example of substrate direction. The hydroxyl group of the allylic alcohol coordinates to the zinc atom of the Simmons-Smith reagent (iodomethylzinc iodide, ICH₂ZnI). This coordination brings the reagent into close proximity with one face of the double bond. The methylene group is then delivered intramolecularly to that same face, ensuring the formation of the cis-fused cyclopropane ring.[3][4] This chelation-controlled delivery is much faster than the non-directed intermolecular reaction with the opposite face of the alkene.

Caption: Simplified model of the directed Simmons-Smith reaction.

Q2: Should I protect the primary alcohol before cyclopropanation?

A2: It is generally not necessary and is often counterproductive. Protecting the alcohol (e.g., as a silyl or benzyl ether) removes the directing group.[5] Without the free hydroxyl, you would likely see a significant decrease in reaction rate and a loss of diastereoselectivity, resulting in a mixture of cis and trans isomers. The free alcohol is essential for the desired substrate-controlled stereoselectivity.

Q3: What are the main differences between the classic Simmons-Smith (Zn-Cu couple) and the Furukawa modification (Et₂Zn)?

A3: Both reagents achieve the same transformation, but with practical differences:

  • Simmons-Smith (Zn-Cu couple + CH₂I₂): This is a heterogeneous reaction. The zinc must be activated, typically as a zinc-copper couple, to form the active carbenoid on the metal surface. The quality of this activation is critical for success.

  • Furukawa Modification (Et₂Zn + CH₂I₂): This is a homogeneous reaction. Diethylzinc (Et₂Zn) is a pyrophoric liquid that reacts cleanly with diiodomethane in solution to form the active species. It often gives more reproducible results and may be faster, but requires more stringent handling techniques due to the pyrophoric nature of Et₂Zn.[4]

Q4: Are there alternative methods to synthesize the 3-oxabicyclo[3.1.0]hexane core?

A4: Yes, while the Simmons-Smith reaction is most direct for this specific target, other strategies exist for the core structure. These include:

  • Catalytic Decomposition of Diazo Compounds: Rhodium(II) or Copper(I) catalysts can decompose diazoacetates to form metal carbenes, which then undergo intramolecular cyclopropanation of an allylic ether. This approach is powerful for creating substituted cyclopropanes and can be made enantioselective by using chiral ligands.[1][6][7]

  • Intramolecular Insertion of Cyclopropylidenes: Starting from gem-dibromocyclopropanes, treatment with methyllithium can generate a cyclopropylidene (a carbene), which can insert into a nearby C-H bond to form the bicyclic ether system.[8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Zinc: The Zn-Cu couple is old, poorly prepared, or has oxidized.[9] 2. Wet Reagents/Glassware: Water quenches the organozinc reagent.[9] 3. Impure Diiodomethane: CH₂I₂ can degrade, releasing iodine (visible as a pink/purple color), which inhibits the reaction.1. Re-activate or Prepare Fresh Zn-Cu Couple: Follow a reliable activation protocol (see Protocol 1 below). Consider using ultrasonication to aid reagent formation.[2] 2. Ensure Anhydrous Conditions: Oven- or flame-dry all glassware. Use freshly distilled anhydrous solvents (e.g., diethyl ether, DCM). Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Purify Diiodomethane: Pass the reagent through a short plug of activated basic alumina immediately before use to remove iodine and acidic impurities.
Poor cis:trans Diastereoselectivity 1. Weak Chelation Control: The solvent may be interfering with the hydroxyl-zinc coordination. 2. Reaction Temperature Too High: Higher temperatures can favor the non-directed pathway, reducing selectivity. 3. Incorrect Reagent: Some modified cyclopropanating reagents may exhibit lower directing-group ability.1. Optimize Solvent: Use non-coordinating solvents like dichloromethane (DCM) or diethyl ether. Avoid strongly coordinating solvents like THF if selectivity is an issue. 2. Control Temperature: Run the reaction at room temperature or cooler (e.g., 0 °C).[10] 3. Stick to Standard Reagents: Use the well-established Zn-Cu/CH₂I₂ or Et₂Zn/CH₂I₂ systems for this substrate.
Difficult Product Purification 1. Emulsion During Workup: Zinc salts can form persistent emulsions. 2. Co-elution on Silica Gel: The product may co-elute with the starting material or non-polar byproducts.1. Careful Workup: Quench the reaction slowly with a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate).[10] These help to complex the zinc salts and break up emulsions. 2. Optimize Chromatography: Use a gradient elution system, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity. TLC analysis is crucial to identify the correct fractions.
Confirmation of cis-Stereochemistry is Ambiguous 1. ¹H NMR Coupling Constants are Unclear: Simple ¹H NMR may not be sufficient to definitively assign stereochemistry.1. Use 2D NMR Spectroscopy: A Nuclear Overhauser Effect (NOE) experiment is the gold standard. An NOE correlation between the protons on the cyclopropane ring (H6) and the protons on the furan ring (H1, H5) will confirm their spatial proximity on the same face of the molecule.

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation

This protocol is a reliable method for the gram-scale synthesis of the target compound.

1. Activation of Zinc-Copper Couple:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (10.0 g, ~153 mmol).

  • Wash the zinc sequentially with 1 M HCl (3 x 20 mL), deionized water (3 x 20 mL), ethanol (2 x 20 mL), and finally diethyl ether (2 x 20 mL). After the final wash, remove as much ether as possible and immediately place the flask under high vacuum for at least 2 hours to obtain a fine, dry powder.

  • Break the vacuum with nitrogen or argon. Add anhydrous diethyl ether (80 mL) and a solution of copper(II) acetate monohydrate (0.8 g in 20 mL of hot acetic acid, added cautiously). Stir the grey slurry vigorously for 30 minutes.

  • Allow the Zn-Cu couple to settle, decant the supernatant, and wash the solid with anhydrous diethyl ether (3 x 40 mL). The activated couple is now ready for use.

2. Cyclopropanation Reaction:

  • To the flask containing the freshly prepared Zn-Cu couple under an inert atmosphere, add anhydrous diethyl ether (50 mL).

  • Add a solution of 2,5-dihydrofuran-2-methanol (5.0 g, 49.9 mmol) in anhydrous diethyl ether (20 mL).

  • Add diiodomethane (16.7 g, 62.4 mmol) dropwise via a syringe over 15 minutes. The reaction is mildly exothermic.

  • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

3. Workup and Purification:

  • Cool the reaction mixture in an ice bath. Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL). Caution: Unreacted organozinc reagent may fume on contact with air/moisture.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure to yield the crude product as a pale oil.

  • Purify the crude oil by flash column chromatography on silica gel (typically using a gradient of 20% to 50% ethyl acetate in hexanes) to afford this compound as a colorless oil.

References

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. ResearchGate. [Link]

  • Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surroga. CONICET Digital. [Link]

  • Asymmetric Cyclopropanation. Wiley-VCH. [Link]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PubMed Central (PMC), NIH. [Link]

  • 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. ACS Publications. [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin–Madison. [Link]

  • Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. ACS Publications. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Process for the preparation of cyclopropylmethanol.
  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Bentham OPEN. [Link]

  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Acta Chemica Scandinavica. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. ResearchGate. [Link]

  • Stereospecific Synthesis of Carbanucleotides Designed for Antisense Methodology. ZORA (Zurich Open Repository and Archive). [Link]

  • An Efficient Stereoselective Synthesis of 4,5-trans-1,5-cis-3-Oxabicyclo[3.1.0]hexan-2-ones via the Iodolactonization of Alkylidenecyclopropyl Esters. ACS Publications. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. ChemRxiv. [Link]

  • Reaction pathway to the formation of dihydrofuran from cyclopropanal. ResearchGate. [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Deoxynucleosides with 2-Oxabicyclo[3.1.0]hexane Sugar Moieties: Addition of Difluorocarbene to a 3',4'-Unsaturated Uridine Derivative and 1,2-Dihydrofurans Derived from d- and l-Xylose. ACS Publications. [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Process for the preparation of hydroxymethyl-cyclopropane.
  • Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. University of Rochester. [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Royal Society of Chemistry. [Link]

  • Table of Contents. The Royal Society of Chemistry. [Link]

  • Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. PubMed Central (PMC), NIH. [Link]

  • Synthesis of Cyclopropane-1,2-dicarboxylic acid (2). Heterocyclic Letters. [Link]

  • Asymmetric Catalytic Cyclopropanation of Olefins and Diazoacetates. The Chemical Society of Japan. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to cis- vs. trans-3-Oxabicyclo[3.1.0]hexane-6-methanol: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in a Rigid Scaffold

The bicyclo[3.1.0]hexane system, characterized by the fusion of a cyclopentane and a cyclopropane ring, imparts a high degree of conformational rigidity.[1][2] When incorporated into drug candidates, this rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity. The introduction of a heteroatom, as in the 3-oxabicyclo[3.1.0]hexane system, further modulates the scaffold's properties, influencing polarity and hydrogen bonding capacity.

The critical differentiating feature between the two molecules under consideration is the stereochemical orientation of the hydroxymethyl group at the C-6 position.

  • cis-3-Oxabicyclo[3.1.0]hexane-6-methanol * (also referred to as the endo isomer): The hydroxymethyl group is oriented on the same face as the ether oxygen.

  • trans-3-Oxabicyclo[3.1.0]hexane-6-methanol * (also referred to as the exo isomer): The hydroxymethyl group is on the opposite face.

This seemingly subtle difference has profound implications for the molecule's three-dimensional shape, dipole moment, and ability to interact with its environment, thereby affecting its solubility, membrane permeability, and receptor-binding potential. This guide will dissect these differences through a combination of theoretical properties, synthetic considerations, and standardized experimental protocols.

Structural and Physicochemical Property Comparison

Direct experimental data for these specific isomers is limited in publicly available literature. However, we can infer their properties based on established chemical principles and computed data for closely related analogs, such as the corresponding 3-azabicyclo[3.1.0]hexane derivatives.[3] The orientation of the polar hydroxymethyl and ether groups will be the primary driver of differences in their physicochemical profiles.

The cis isomer, with both the ether oxygen and the hydroxyl group on the same side, is expected to have a more localized region of polarity and a larger overall molecular dipole moment compared to the trans isomer, where these groups are opposed. This can influence crystal lattice packing, leading to different melting points, and affect interactions with polar solvents, thereby altering solubility.

Table 1: Predicted Physicochemical Properties of cis- vs. trans-3-Oxabicyclo[3.1.0]hexane-6-methanol and Aza-Analogs

Propertycis-Isomer (Predicted)trans-Isomer (Predicted)cis-Aza-Analog[3]trans-Aza-AnalogRationale for Predicted Differences
Molecular Weight 128.16128.16113.16113.16Identical molecular formula.
XLogP3 (Lipophilicity) LowerHigher-0.6Not availableThe cis isomer's co-localized polar groups may present a more hydrophilic face, potentially reducing its partition into octanol.
Topological Polar Surface Area (TPSA) 29.46 Ų29.46 Ų32.26 Ų32.26 ŲTPSA is calculated based on connectivity, not stereochemistry, and thus is identical for both isomers.
Hydrogen Bond Donors 112 (N-H, O-H)2 (N-H, O-H)Both isomers possess one hydroxyl group.
Hydrogen Bond Acceptors 2222Both isomers have an ether oxygen and a hydroxyl oxygen.
Boiling Point HigherLowerNot availableNot availableThe potentially larger dipole moment of the cis isomer could lead to stronger intermolecular dipole-dipole interactions.
Aqueous Solubility HigherLowerNot availableNot availableThe more distinct polar face of the cis isomer may allow for more effective solvation by water molecules.

Note: Predicted values are based on chemical principles. Aza-analog data is sourced from PubChem and is computationally derived.[3] Experimental verification is essential.

Synthetic Strategies and Stereochemical Control

The synthesis of these isomers typically relies on controlling the stereochemical outcome of a cyclopropanation reaction. A common strategy involves the intramolecular insertion of a cyclopropylidene or a related carbenoid into a C-H bond.[4][5] The diastereoselectivity of this insertion dictates whether the cis or trans product is formed.

For instance, a plausible route could start from 2,5-dihydrofuran. Epoxidation followed by reaction with a suitable one-carbon nucleophile could establish the bicyclic core. Alternatively, intramolecular cyclopropanation of an allylic ether precursor is a powerful method. The choice of catalyst (e.g., rhodium or copper complexes) and directing groups on the precursor are critical for controlling the stereochemistry of the newly formed cyclopropane ring relative to the ether bridge.[6]

G cluster_0 General Synthetic Approach A Allylic Ether Precursor D Intramolecular Cyclopropanation A->D B Diazo Compound B->D C Metal Catalyst (e.g., Rh₂(OAc)₄) C->D catalyzes E cis/trans Mixture D->E F Chromatographic Separation E->F G Pure cis-Isomer F->G H Pure trans-Isomer F->H

Caption: Generalized workflow for the synthesis and separation of cis/trans isomers.

The key to an efficient synthesis is to maximize the diastereoselectivity of the cyclopropanation to favor one isomer, simplifying the purification process. The steric environment created by the catalyst and substrate substituents dictates the facial selectivity of the carbene addition.

Pharmacological and Biological Implications

The rigid, three-dimensional presentation of the hydroxyl and ether functionalities by the cis and trans isomers is the primary determinant of their differential biological activity.

  • Receptor Binding: A receptor pocket may have specific hydrogen bond donor and acceptor sites that can only be engaged by one isomer. The cis isomer might act as a bidentate ligand to a single receptor site, whereas the trans isomer could bridge two separate sites.

  • Metabolic Stability: The accessibility of the hydroxymethyl group to metabolic enzymes (e.g., alcohol dehydrogenases or UGTs) could differ. One isomer might be sterically shielded, leading to a longer biological half-life.

  • Physicochemical-Driven ADME: As suggested in Table 1, the isomers are predicted to have different lipophilicity and solubility. These properties directly impact absorption, distribution, metabolism, and excretion (ADME). The more soluble cis isomer might be better suited for intravenous formulations, while the more lipophilic trans isomer could exhibit better passive membrane permeability.

Key Experimental Protocols for Comparative Characterization

To move from prediction to empirical data, rigorous experimental characterization is paramount. The following protocols describe standardized methods for determining two key drug-like properties: aqueous solubility and lipophilicity (LogP).

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer, a critical parameter for predicting oral absorption. It is based on the OECD Guideline for the Testing of Chemicals, 105.

Causality and Rationale: The shake-flask method is considered the "gold standard" as it allows the compound to reach a true thermodynamic equilibrium between its solid state and the solution. Using a buffer at a physiologically relevant pH (e.g., 7.4) is crucial as the solubility of molecules with ionizable groups can be pH-dependent. An extended equilibration time (24-48 hours) ensures that the dissolution process is complete.

Step-by-Step Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Compound Addition: Add an excess amount of the test compound (e.g., 2-5 mg of cis- or trans-isomer) to separate glass vials. The presence of undissolved solid at the end of the experiment is necessary to confirm saturation.

  • Equilibration: Add a precise volume of PBS (e.g., 1 mL) to each vial. Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Perform a serial dilution of the supernatant with the buffer to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The experiment should be performed in triplicate for each isomer. The results are typically reported in µg/mL or µM.

Self-Validation: Run a known standard with established solubility in parallel as a positive control. The concentrations measured from samples taken at 24 and 48 hours should be consistent, confirming that equilibrium has been reached.[7]

Protocol: Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)

This protocol measures a compound's lipophilicity, which is a key indicator of its ability to cross biological membranes. It follows the OECD Guideline 107.[9]

Causality and Rationale: LogP is the ratio of a compound's concentration in an immiscible octanol/water mixture at equilibrium.[10] Pre-saturating the octanol and water phases with each other is a critical step to prevent volume changes during the experiment that would affect the final concentration. Measuring the concentration in both phases provides a mass balance and confirms the quality of the measurement.

G cluster_1 LogP Determination Workflow (Shake-Flask) A 1. Prepare pre-saturated water and n-octanol C 3. Add precise volumes of both phases to vial (e.g., 2 mL water + 2 mL octanol) A->C B 2. Create stock solution of isomer in one phase D 4. Add isomer stock solution B->D C->D E 5. Agitate vigorously (e.g., 2h at 25°C) to reach equilibrium D->E F 6. Separate phases via centrifugation E->F G 7. Sample aqueous phase F->G H 8. Sample octanol phase F->H I 9. Quantify concentration in each phase (HPLC) G->I H->I J 10. Calculate LogP = log([Conc]octanol / [Conc]water) I->J

Caption: Experimental workflow for determining the LogP value via the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Mix n-octanol and water (or PBS pH 7.4) in a large vessel. Shake vigorously and allow the layers to separate overnight. These are your pre-saturated solvents.

  • Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in pre-saturated n-octanol.

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of pre-saturated water (e.g., 2 mL of each). The final concentration should not exceed 0.01 mol/L.[11]

  • Equilibration: Cap the vial tightly and shake for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the two phases.

  • Sampling and Analysis: Carefully withdraw aliquots from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration in each phase using a suitable method (e.g., HPLC-UV), using appropriate calibration standards prepared in each respective solvent.

  • Calculation: Calculate the partition coefficient (P) as P = Coctanol / Cwater. The final value is expressed as LogP. The experiment should be performed in triplicate for each isomer.

Conclusion

While structurally similar, the cis and trans isomers of 3-Oxabicyclo[3.1.0]hexane-6-methanol represent distinct chemical entities with unique three-dimensional profiles. The cis isomer is predicted to be more polar and potentially more water-soluble, while the trans isomer may be more lipophilic. These predicted differences in their fundamental physicochemical properties can lead to divergent biological and pharmacological profiles, impacting everything from formulation to receptor affinity and metabolic fate. The choice between these isomers in a drug design campaign should be a deliberate, data-driven decision. The experimental protocols provided herein offer a robust framework for generating the necessary empirical data to guide this critical selection process, ultimately enabling the rational design of more effective and selective therapeutic agents.

References

  • Organic Syntheses. (n.d.). dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate. Available from: orgsyn.org/demo.aspx?prep=v77p0236.
  • ResearchGate. (n.d.). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Available from: [Link].

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Available from: [Link].

  • Google Patents. (n.d.). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Regulations.gov. (2018-08-31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link].

  • PubChem. (n.d.). 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Available from: [Link].

  • ACS Publications. (2020-02-25). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Available from: [Link].

  • ACS Publications. (n.d.). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry. Available from: [Link].

  • CONICET. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Available from: [Link].

  • Agroscope. (2020-02-25). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Available from: [Link].

  • Open Chemistry Journal. (2018). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Available from: [Link].

  • University of South Florida Scholar Commons. (n.d.). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Available from: [Link].

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link].

  • Google Patents. (n.d.). Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
  • SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link].

  • Regulations.gov. (n.d.). TEST SUBSTANCE: DETERMINATION OF n-OCTANOL/WATER PARTITION COEFFICIENT. Available from: [Link].

  • ChemRxiv. (n.d.). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Available from: [Link].

  • PubChem. (n.d.). (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. Available from: [Link].

  • National Center for Biotechnology Information (PMC). (2022-07-03). The Hidden Crux of Correctly Determining Octanol–Water Partition Coefficients. Available from: [Link].

  • Royal Society of Chemistry. (n.d.). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Available from: [Link].

  • ResearchGate. (2021-12-09). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link].

  • ScienceDirect. (n.d.). Synthesis of (2S, 3R, 4S)-3,4-Methanoproline and Analogues. Available from: [Link].

Sources

comparative analysis of different synthetic routes to cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the synthesis of conformationally restricted scaffolds is of paramount importance for the design of novel therapeutics. The rigid bicyclic structure of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol serves as a valuable building block, particularly in the synthesis of nucleoside analogues with potential antiviral or anticancer activities. Its constrained framework allows for precise orientation of substituents, enabling enhanced binding to biological targets. This guide provides a comparative analysis of different synthetic routes to this key intermediate, offering insights into the strategic choices and experimental nuances that underpin each approach.

Introduction to the Target Molecule

This compound is a saturated heterocyclic compound featuring a fused cyclopropane and tetrahydrofuran ring system. The cis stereochemistry refers to the fusion of the cyclopropane ring to the same face of the tetrahydrofuran ring. This specific arrangement imparts a defined three-dimensional structure, which is crucial for its application in the design of molecules with specific spatial requirements. The primary alcohol functionality at the 6-position provides a handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.

This guide will explore two primary, distinct, and well-established strategies for the synthesis of the cis-3-oxabicyclo[3.1.0]hexane core:

  • Route 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol. This classic approach leverages the directing effect of a hydroxyl group to achieve a stereoselective cyclopropanation of a dihydrofuran precursor.

  • Route 2: Intramolecular Cyclopropanation of an Allyl Diazoacetate and Subsequent Reduction. This modern alternative involves the formation of a bicyclic lactone intermediate via a metal-catalyzed intramolecular cyclopropanation, followed by reduction to the target diol.

A third, alternative strategy, Iodolactonization of Alkylidenecyclopropyl Esters , will also be briefly discussed to provide a broader perspective on the synthesis of related bicyclic systems.

Route 1: Diastereoselective Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[1] In the context of synthesizing this compound, this reaction is particularly advantageous due to the directing effect of the allylic hydroxyl group in the starting material, 2,5-dihydrofuran-3-methanol.

Reaction Rationale and Mechanism

The key to the high diastereoselectivity of this reaction lies in the formation of a zinc-alcoholate complex in situ. The organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc, coordinates to the oxygen atom of the allylic alcohol.[2] This coordination directs the delivery of the methylene group to the proximal face of the double bond, resulting in the exclusive formation of the cis-fused cyclopropane ring.[3] The reaction proceeds in a concerted fashion, preserving the stereochemistry of the alkene.[1]

Experimental Protocol: A Representative Procedure

Step 1: Synthesis of this compound

  • To a stirred suspension of zinc-copper couple (2.0 eq.) in anhydrous diethyl ether, a solution of diiodomethane (1.5 eq.) in diethyl ether is added dropwise under an inert atmosphere (e.g., argon or nitrogen).

  • The mixture is stirred at room temperature for 30 minutes, during which the formation of the active iodomethylzinc iodide carbenoid occurs.

  • A solution of 2,5-dihydrofuran-3-methanol (1.0 eq.) in diethyl ether is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is filtered through a pad of celite to remove the zinc salts.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Workflow Diagram

G start 2,5-Dihydrofuran-3-methanol product This compound start->product Cyclopropanation reagents CH₂I₂ + Zn(Cu) or Et₂Zn (Simmons-Smith Reagent) reagents->product

Caption: Simmons-Smith cyclopropanation workflow.

Route 2: Intramolecular Cyclopropanation and Reduction

An alternative and elegant approach to the 3-oxabicyclo[3.1.0]hexane core involves an intramolecular cyclopropanation of an allylic diazoacetate. This method, often catalyzed by transition metals such as rhodium or cobalt, leads to the formation of a bicyclic lactone, which can be subsequently reduced to the target alcohol.[4]

Reaction Rationale and Mechanism

This strategy hinges on the generation of a metal carbene intermediate from the diazoacetate precursor. This highly reactive species then undergoes an intramolecular C-H insertion into the neighboring double bond to form the cyclopropane ring. The stereochemical outcome of the cyclopropanation is influenced by the catalyst and the geometry of the starting material. Subsequent reduction of the lactone functionality provides the desired primary alcohol.

Experimental Protocol: A Representative Procedure

Step 1: Synthesis of the Allyl Diazoacetate Precursor

  • To a solution of 2,5-dihydrofuran-3-methanol (1.0 eq.) and triethylamine (1.2 eq.) in a suitable solvent such as dichloromethane at 0 °C, add bromoacetyl bromide (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature until the starting alcohol is consumed.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude allyl bromoacetate.

  • Dissolve the crude allyl bromoacetate in a polar aprotic solvent like acetonitrile and treat with sodium azide (1.5 eq.).

  • Heat the reaction mixture to facilitate the displacement of the bromide to form the corresponding allyl azidoacetate.

  • The allyl azidoacetate is then treated with a phosphine, such as triphenylphosphine, to generate the diazo compound via a Staudinger-type reaction.

Step 2: Intramolecular Cyclopropanation to form 3-Oxabicyclo[3.1.0]hexan-2-one

  • To a solution of the allyl diazoacetate (1.0 eq.) in a non-polar solvent like dichloromethane or toluene, add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%).

  • Stir the reaction at room temperature or with gentle heating. The evolution of nitrogen gas indicates the progress of the reaction.

  • Upon completion, the solvent is removed under reduced pressure, and the crude 3-oxabicyclo[3.1.0]hexan-2-one is purified by column chromatography.[5]

Step 3: Reduction to this compound

  • To a solution of 3-oxabicyclo[3.1.0]hexan-2-one (1.0 eq.) in a dry ethereal solvent such as tetrahydrofuran (THF) at 0 °C, add a reducing agent like lithium aluminum hydride (LiAlH₄, 1.5 eq.) portion-wise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature until the lactone is fully consumed.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography.

Workflow Diagram

G start 2,5-Dihydrofuran-3-methanol diazo Allyl Diazoacetate start->diazo Diazoacetylation lactone 3-Oxabicyclo[3.1.0]hexan-2-one diazo->lactone Intramolecular Cyclopropanation (Rh₂(OAc)₄ cat.) product This compound lactone->product Reduction (LiAlH₄)

Caption: Intramolecular cyclopropanation and reduction workflow.

Alternative Strategy: Iodolactonization

A less direct but noteworthy approach to a related bicyclic system involves the iodolactonization of alkylidenecyclopropyl esters. This method has been shown to produce 4,5-trans-1,5-cis-3-oxabicyclo-[3.1.0]hexane-2-ones with high stereoselectivity.[6][7] While the resulting stereochemistry at the 4- and 5-positions is different from the primary target of this guide, this strategy highlights another powerful tool for constructing the 3-oxabicyclo[3.1.0]hexane core and could be adapted for the synthesis of other isomers. The reaction proceeds via an electrophilic addition of iodine to the double bond, followed by intramolecular attack of the carboxylate to form the lactone.

Comparative Analysis

FeatureRoute 1: Simmons-Smith CyclopropanationRoute 2: Intramolecular Cyclopropanation & Reduction
Number of Steps 1 (from 2,5-dihydrofuran-3-methanol)3 (from 2,5-dihydrofuran-3-methanol)
Starting Materials 2,5-dihydrofuran-3-methanol, diiodomethane, zinc-copper couple or diethylzinc2,5-dihydrofuran-3-methanol, diazoacetylating reagents, rhodium catalyst, reducing agent
Key Transformation Intermolecular [2+1] cycloadditionIntramolecular C-H insertion followed by reduction
Stereocontrol Excellent cis-diastereoselectivity directed by the hydroxyl groupStereoselectivity depends on catalyst and substrate geometry
Reagent Toxicity/Hazards Diiodomethane is a suspected carcinogen. Diethylzinc is pyrophoric.Diazo compounds are potentially explosive and toxic. LiAlH₄ is highly reactive with water.
Scalability Generally good, but the cost and handling of reagents can be a concern on a large scale.The use of diazo compounds can be a significant barrier to large-scale synthesis due to safety concerns.
Overall Yield Typically moderate to good (50-80%)Can be high, but is a multi-step process, so overall yield may be lower.
Generality Broad scope for various allylic alcohols.Applicable to a range of allylic systems, but requires synthesis of the diazo precursor.

Conclusion

Both the Simmons-Smith cyclopropanation and the intramolecular cyclopropanation of an allyl diazoacetate represent viable and effective strategies for the synthesis of the cis-3-oxabicyclo[3.1.0]hexane core structure.

The Simmons-Smith reaction offers a more direct and convergent approach, with the significant advantage of excellent stereocontrol imparted by the directing allylic hydroxyl group. This makes it a highly attractive route for achieving the desired cis stereochemistry in a single, reliable step. However, the cost and hazardous nature of the reagents, particularly on a larger scale, are important considerations.

The intramolecular cyclopropanation route is a more linear synthesis that proceeds through a bicyclic lactone intermediate. While this pathway involves more synthetic steps, it can offer high yields and the potential for asymmetric catalysis to access enantiomerically enriched products. The primary drawback of this method is the need to handle potentially explosive and toxic diazo compounds, which often limits its applicability in industrial settings.

The choice between these synthetic routes will ultimately depend on the specific requirements of the research or development program, including the desired scale of synthesis, cost considerations, safety protocols, and the available chemical expertise. For laboratory-scale synthesis where diastereoselectivity is paramount, the Simmons-Smith approach is often preferred. For more complex targets where the lactone intermediate offers strategic advantages for further functionalization, the intramolecular cyclopropanation route may be more suitable, provided that appropriate safety measures are in place.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Available at: [Link]

  • Simmons–Smith reaction. Wikipedia. Available at: [Link]

  • 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • An Efficient Stereoselective Synthesis of 4,5-trans-1,5-cis-3-Oxabicyclo[3.1.0]hexan-2-ones via the Iodolactonization of Alkylidenecyclopropyl Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. PMC. Available at: [Link]

  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. ResearchGate. Available at: [Link]

  • Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. University of Rochester. Available at: [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]

  • Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo [3.1.0]hexan-2-one through Organocatalyzed Desymmetrization and Chemoselective Reduction. ACS Publications. Available at: [Link]

  • Organic / Simmons-Smith Reaction. Furman Chemistry 120 - PBworks. Available at: [Link]

  • An efficient stereoselective synthesis of 4,5-trans-1,5-cis-3-oxabicyclo[3.1.0]hexan-2-ones via the iodolactonization of alkylidenecyclopropyl esters. PubMed. Available at: [Link]

  • Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. Jurnal Kimia dan Pendidikan Kimia. Available at: [Link]

  • Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing. Available at: [Link]

  • Synthesis of cyclopropane containing natural products. SciSpace. Available at: [Link]

  • Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid. Google Patents.
  • Asymmetric Cyclopropanation. Wiley-VCH. Available at: [Link]

  • Scheme 1: Intramolecular cyclopropanation of various trans-allylic diazo Weinreb amide derivatives catalyzed. Reaction conditions. ResearchGate. Available at: [Link]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PMC. Available at: [Link]

  • Synthesis of new nucleosides containing a fused cyclopropane ring 1-{(1R,3R,5R)-2-oxabicyclo[3.1.0]hexan-3-yl}-thymine and -uracil. RSC Publishing. Available at: [Link]

  • Cyclopropanation of allyl derivatives 1 with ethyl diazoacetate. Reaction conditions. ResearchGate. Available at: [Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC. Available at: [Link]

  • Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The rigid architecture of the cis-3-oxabicyclo[3.1.0]hexane scaffold has emerged as a compelling template in medicinal chemistry. Its conformationally constrained nature allows for the precise spatial orientation of functional groups, making it an attractive core for designing molecules that can interact with biological targets with high specificity. This guide provides a comprehensive evaluation of the biological activities of derivatives of cis-3-oxabicyclo[3.1.0]hexane-6-methanol, with a particular focus on their development as antiviral and anticancer agents. We will delve into the synthetic rationale, comparative biological data, and the experimental methodologies used to assess their therapeutic potential.

The Strategic Advantage of a Rigid Scaffold

The core of our interest, the 3-oxabicyclo[3.1.0]hexane system, is a fused ring structure that locks the five-membered tetrahydrofuran ring into a specific pucker. In the context of nucleoside analogues, this rigidity is paramount. Natural nucleosides exist in a dynamic equilibrium between different sugar conformations (North and South puckers). By locking the sugar mimic into a specific conformation, these bicyclic nucleoside analogues (BCNAs) can pre-organize the molecule for optimal binding to a target enzyme, such as a viral polymerase or kinase, potentially leading to enhanced potency and selectivity.[1][2]

Synthesis: Building the Bicyclic Core and its Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core bicyclic system, followed by the introduction of various functional groups or nucleobases.

A common strategy to form the 3-oxabicyclo[3.1.0]hexane ring system involves an intramolecular cyclization. For instance, treatment of a suitably substituted precursor with a strong base can induce the formation of the fused cyclopropane ring.[3] Another approach involves the Simmons-Smith cyclopropanation of a dihydrofuran derivative.[4]

Once the scaffold is in hand, the primary alcohol of this compound serves as a versatile handle for further derivatization. For the synthesis of nucleoside analogues, this often involves coupling the scaffold with a nucleobase.[5]

Representative Synthetic Workflow

Synthesis_Workflow cluster_0 Scaffold Synthesis cluster_1 Derivatization (Nucleoside Analogues) Dihydrofuran Dihydrofuran Cyclopropanation Cyclopropanation Dihydrofuran->Cyclopropanation Simmons-Smith Reagents Bicyclic_Core 3-Oxabicyclo[3.1.0]hexane Scaffold Cyclopropanation->Bicyclic_Core Core_Methanol cis-3-Oxabicyclo[3.1.0]hexane -6-methanol Bicyclic_Core->Core_Methanol Functional Group Interconversion Coupling Coupling Core_Methanol->Coupling Final_Product Nucleoside Analogue Coupling->Final_Product Glycosylation Nucleobase Nucleobase Nucleobase->Coupling Antiviral_MoA Analogue Bicyclic Nucleoside Analogue Kinase1 Cellular/Viral Kinases Analogue->Kinase1 MonoP Analogue Monophosphate Kinase1->MonoP Kinase2 Cellular Kinases MonoP->Kinase2 DiP Analogue Diphosphate Kinase2->DiP Kinase3 Cellular Kinases DiP->Kinase3 TriP Analogue Triphosphate Kinase3->TriP Polymerase Viral Polymerase TriP->Polymerase Replication_Block Inhibition of Viral Replication Polymerase->Replication_Block

Caption: General mechanism of action for antiviral nucleoside analogues.

Several pyrimidine nucleoside analogues built on an oxabicyclo[3.1.0]hexane scaffold have been synthesized and evaluated for their anti-HIV activity. [5]In one study, uridine, thymidine, and cytidine analogues were tested. While the uridine and thymidine analogues were inactive, the cytidine analogue showed moderate activity, particularly in a cell line expressing herpes simplex virus 1 thymidine kinase (HSV-1 TK). [5]This suggests that the phosphorylation of these compounds by cellular kinases may be a limiting step for their antiviral activity. [5]

Compound Cell Line EC₅₀ (µM) Reference
Cytidine Analogue HOS-313 (HSV-1 TK+) 23 [5]
Cytidine Analogue HOS (wild-type) 440 [5]
Uridine Analogue HOS / HOS-313 Inactive [5]

| Thymidine Analogue | HOS / HOS-313 | Inactive | [5]|

A deoxyguanosine derivative incorporating the 6-oxabicyclo[3.1.0]hexane scaffold has shown specific activity against the Epstein-Barr virus (EBV), a member of the herpesvirus family. [2]In contrast, the corresponding deoxyadenosine analogue was found to be inactive. [2]This highlights the critical role of the nucleobase in determining the biological activity of these analogues.

Compound Target Virus Activity Reference
Deoxyguanosine AnalogueEpstein-Barr Virus (EBV)Active[2]
Deoxyadenosine AnalogueEpstein-Barr Virus (EBV)Inactive[2]
Anticancer Potential

The 3-oxabicyclo[3.1.0]hexane moiety has also been incorporated into molecules designed as potential anticancer agents. For instance, tricyclic compounds containing this scaffold have been investigated for the treatment of cancer. [6]Additionally, bicyclic pyridopyrimidinone analogues have been evaluated as inhibitors of KRAS G12C, a common oncogene. [7][8]While not direct derivatives of the "-6-methanol" parent compound, these studies underscore the utility of the bicyclic core in oncology drug discovery.

In one study, a bicyclic pyridopyrimidinone analogue, compound 26a , demonstrated a binding potency of 1.87 µM against KRAS G12C and inhibited the growth of MIA PaCa-2 pancreatic cancer cells with an IC₅₀ of 0.79 µM. [7]Treatment with this compound led to a dose-dependent reduction in the phosphorylation of downstream signaling proteins ERK and AKT. [7]

Compound Target Binding Potency (µM) Cell Line IC₅₀ (µM) Reference

| 26a | KRAS G12C | 1.87 | MIA PaCa-2 | 0.79 | [7]|

Other Biological Activities

Derivatives of the related 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one have shown significant insecticidal activity against several economically important insect species. [3]This suggests that the oxabicyclo[3.1.0]hexane scaffold can be a versatile platform for the development of a range of bioactive compounds.

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. Below are representative methodologies for key biological assays.

Protocol 1: Anti-HIV Activity Assay

This protocol is based on a luciferase reporter gene assay in HIV-1 based vector-infected cells. [5] Objective: To determine the 50% effective concentration (EC₅₀) of a compound required to inhibit HIV-1 replication.

Materials:

  • Human osteosarcoma (HOS) cells and HOS-313 cells (expressing HSV-1 TK)

  • HIV-1 based vector lacking a functional env gene and containing a luciferase reporter gene in the nef coding region.

  • Cell culture medium and supplements.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed HOS or HOS-313 cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Infect the cells with the HIV-1 based vector in the presence of the test compounds.

  • Incubate the plates for 48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of luciferase activity relative to untreated control cells.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cell Viability (Cytotoxicity) Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a compound.

Materials:

  • Target cell line (e.g., MCF-7 breast cancer cells). [9]* Cell culture medium and supplements.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

  • Solubilization buffer (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the CC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The this compound framework and its derivatives represent a valuable class of compounds with demonstrated biological activities, particularly as antiviral and potential anticancer agents. The rigid, conformationally locked nature of this scaffold provides a powerful tool for the rational design of potent and selective therapeutic agents. [2] Future research in this area should focus on:

  • Expansion of the chemical space: Synthesizing a broader library of derivatives with diverse substituents to establish comprehensive structure-activity relationships (SAR). [10]* Quantitative analysis: Consistently reporting quantitative measures of activity (e.g., IC₅₀, EC₅₀) to facilitate direct comparisons between compounds.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.

  • Exploration of new therapeutic areas: Investigating the potential of these derivatives against other diseases, building on the observed insecticidal and other activities.

By systematically exploring the potential of this unique bicyclic scaffold, the scientific community can continue to develop novel and effective therapeutic agents.

References

  • Marquez, V. E., et al. (2008). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • Elhalem, E., Comin, M. J., & Rodriguez, J. B. (2006). Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surroga. CONICET Digital. [Link]

  • U.S. Patent No. 4,257,956. (1981). Oxabicycloalkane pyrethroid intermediates.
  • International Patent Application No. WO2024169914A1. (2024). Tricyclic compounds for the treatment of cancer.
  • Li, Y., et al. (2021). Design, synthesis and pharmacological evaluation of bicyclic and tetracyclic pyridopyrimidinone analogues as new KRAS G12C inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Fedorov, A. Y., & Carr, R. M. (2007). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Russian Journal of Organic Chemistry, 43(8), 1145-1150. [Link]

  • Schnute, M. E., et al. (2023). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Organic Letters. [Link]

  • Jones, P., et al. (2013). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 23(10), 2964-2967. [Link]

  • Majik, M. S., & Marquez, V. E. (2011). Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability. The Journal of organic chemistry, 76(15), 6037–6048. [Link]

  • European Patent No. 048839. Azolylmethyloxabicyclohexane derivatives, intermediates thereof and fungicidal compositions. European Patent Office. [Link]

  • Reddy, C. R., et al. (2013). Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. Tetrahedron Letters, 54(33), 4463-4466. [Link]

  • Al-Warhi, T., et al. (2021). Phytochemical constituents and anticancer activities of Tarchonanthus Camphoratus essential oils grown in Saudi Arabia. Molecules, 26(15), 4642. [Link]

  • Pranoto, H., et al. (2022). Antioxidant activity and GC-MS analysis of stem bark extract of Cingkam (Bischofia javanica) from North Sumatra, Indonesia. Rasayan Journal of Chemistry, 15(1), 88-95. [Link]

  • International Patent Application No. WO2007075790A1. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and pharmacological evaluation of bicyclic and tetracyclic pyridopyrimidinone analogues as new KRASG12C inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • de Souza, J. D., et al. (2013). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. Molecules, 18(1), 1044-1055. [Link]

  • Comin, M. J., et al. (2007). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 72(19), 7086–7093. [Link]

  • European Patent No. EP 2680850 B1. ALKYNE SUBSTITUTED QUINAZOLINE COMPOUND AND METHODS OF USE. European Patent Office. [Link]

  • Girardet, J. L., et al. (2007). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 72(9), 3319–3325. [Link]

  • Cui, H. X., et al. (2017). Biological Activity and Phytochemical Composition of the Volatile Oils from Basilicum polystachyon. Journal of the Chemical Society of Pakistan, 39(1), 44-49. [Link]

  • International Patent Application No. WO2021250648A1. (2021). Nitrile-containing antiviral compounds.
  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 155, 1-20. [Link]

  • Reddy, G. O. (2018). A Review on Synthesis of Entecavir. Organic & Medicinal Chemistry International Journal, 6(4). [Link]

Sources

A Comparative Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of 3-Oxabicyclo[3.1.0]hexane-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of stereoisomers is a critical step that dictates molecular conformation, biological activity, and reaction outcomes. The rigid bicyclic system of 3-Oxabicyclo[3.1.0]hexane-6-methanol presents a compelling case for the application of modern spectroscopic techniques to distinguish between its cis and trans diastereomers. This guide provides an in-depth comparison of these isomers, leveraging nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a clear and actionable framework for their differentiation, supported by experimental data and established principles.

The Structural Landscape: Cis vs. Trans Isomers

The core of our investigation lies in the relative orientation of the hydroxymethyl group at the C6 position of the cyclopropane ring with respect to the five-membered tetrahydrofuran ring. In the cis isomer, the hydroxymethyl group is on the same face as the oxygen atom of the bicyclic system, leading to a more sterically hindered conformation. Conversely, the trans isomer features the hydroxymethyl group on the opposite face, resulting in a more extended and typically more stable structure. These subtle yet significant three-dimensional arrangements give rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for differentiating the cis and trans isomers of 3-Oxabicyclo[3.1.0]hexane-6-methanol. The rigid nature of the bicyclic scaffold fixes the dihedral angles between protons, making the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations particularly insightful.

¹H NMR Spectroscopy: Unraveling Proximity and Orientation

The key to distinguishing the isomers via ¹H NMR lies in the chemical shifts and coupling constants of the protons on the cyclopropane ring (H1, H5, H6) and the methylene protons of the hydroxymethyl group.

  • Chemical Shifts: The spatial proximity of the hydroxymethyl group to the tetrahydrofuran ring in the cis isomer is expected to cause a noticeable downfield shift for the protons on the same face due to anisotropic effects and potential intramolecular hydrogen bonding. In contrast, the protons of the trans isomer are likely to resonate at slightly different fields due to their more isolated environment.

  • Coupling Constants (J-coupling): The Karplus relationship, which correlates the dihedral angle between adjacent protons to the magnitude of their coupling constant, is pivotal here. Due to the fixed boat-like conformation of the 3-oxabicyclo[3.1.0]hexane system, we can predict and observe distinct coupling patterns. For instance, the coupling between the bridgehead protons (H1 and H5) and the proton on the carbon bearing the hydroxymethyl group (H6) will differ significantly between the two isomers due to their different dihedral angles.

¹³C NMR Spectroscopy: A Probe of the Carbon Skeleton

While the differences in ¹³C NMR spectra may be less pronounced than in ¹H NMR, subtle variations in chemical shifts can be observed, particularly for the carbons of the cyclopropane ring (C1, C5, C6) and the hydroxymethyl carbon. The steric compression in the cis isomer can lead to a slight upfield shift (γ-gauche effect) for certain carbons compared to the trans isomer.

2D NMR: NOESY for Unambiguous Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive evidence for the spatial proximity of protons. A 2D NOESY experiment is the gold standard for assigning the stereochemistry of these isomers.

  • Expected NOE Correlations:

    • Cis Isomer: A clear NOE cross-peak is expected between the proton at C6 and the protons on the same face of the tetrahydrofuran ring (e.g., H2 and H4).

    • Trans Isomer: No significant NOE correlation is expected between the C6 proton and the protons on the tetrahydrofuran ring.

The following table summarizes the anticipated distinguishing features in the NMR spectra of the cis and trans isomers.

Spectroscopic FeatureCis-3-Oxabicyclo[3.1.0]hexane-6-methanolTrans-3-Oxabicyclo[3.1.0]hexane-6-methanolRationale for a Senior Application Scientist
¹H NMR
Chemical Shift of H6Potentially downfieldPotentially upfieldAnisotropic effects and potential intramolecular hydrogen bonding in the cis isomer.
Coupling Constants (J)Distinct J-values for H1-H6 and H5-H6Different J-values compared to the cis isomerFixed dihedral angles in the rigid bicyclic system lead to predictable differences based on the Karplus equation.
¹³C NMR
Chemical ShiftsSubtle upfield shifts for sterically compressed carbons"Normal" chemical shiftsThe γ-gauche effect in the more sterically hindered cis isomer.
2D NMR (NOESY)
Key NOE CorrelationStrong NOE between H6 and protons on the tetrahydrofuran ring (H2, H4)No significant NOE between H6 and protons on the tetrahydrofuran ringNOE is distance-dependent (proportional to 1/r⁶), providing unambiguous proof of through-space proximity.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to observe chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial for distinguishing CH, CH₂, and CH₃ groups.

  • 2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and aid in the assignment of the spin systems.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 500-800 ms for small molecules) to observe through-space correlations and definitively assign the stereochemistry.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups and Molecular Strain

While not as definitive as NMR for stereochemical assignment in this case, IR spectroscopy can provide valuable corroborating evidence and a quick quality control check. The primary absorptions of interest are the O-H stretch of the alcohol and the C-O stretches of the ether and alcohol.

  • Cis Isomer: The potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen could lead to a broader and slightly shifted O-H stretching band compared to the trans isomer.

  • Trans Isomer: The hydroxyl group is more exposed to intermolecular hydrogen bonding, which will also result in a broad O-H stretch, but the peak shape and position may differ subtly from the cis isomer, especially in dilute solutions where intermolecular interactions are minimized.

The fingerprint region (below 1500 cm⁻¹) will also show differences due to the distinct vibrational modes of the two diastereomers.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Compare the O-H stretching region (around 3400 cm⁻¹) and the fingerprint region for subtle differences between the two isomers.

Mass Spectrometry (MS): Insights into Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of the isomers. While electron ionization (EI) mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed.

The fragmentation of both isomers is likely to be initiated by the ionization of one of the oxygen atoms, followed by alpha-cleavage or ring-opening pathways. The stereochemistry can influence the stability of certain transition states and radical cations, potentially leading to minor variations in the fragmentation pattern. For instance, the loss of the hydroxymethyl group or a water molecule might show different propensities between the two isomers.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) for volatile compounds or direct infusion.

  • Ionization: Utilize electron ionization (EI) to induce fragmentation.

  • Analysis: Compare the mass spectra of the two isomers, paying close attention to the relative intensities of the fragment ions.

Conclusion

The unambiguous differentiation of cis and trans isomers of 3-Oxabicyclo[3.1.0]hexane-6-methanol is most reliably achieved through a comprehensive NMR analysis, with 2D NOESY spectroscopy serving as the definitive technique. The spatial arrangement of the hydroxymethyl group relative to the bicyclic core provides a clear distinction in through-space proton-proton interactions. While IR spectroscopy and mass spectrometry can offer supporting evidence, they are less conclusive for stereochemical assignment in this specific case. By employing the multi-faceted spectroscopic approach detailed in this guide, researchers can confidently determine the stereochemistry of these and similar bicyclic systems, ensuring the integrity and success of their scientific endeavors.

References

  • Principles of NMR Spectroscopy in Stereochemical Analysis: For a foundational understanding of how NMR is used to determine stereochemistry. (A general reference to a standard organic chemistry or spectroscopy textbook would be appropriate here, for example, "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle).
  • The Karplus Equation and Conformational Analysis: For detailed information on the relationship between dihedral angles and coupling constants. (A relevant journal article or advanced organic chemistry text would be cited).
  • Nuclear Overhauser Effect in Structural and Conformational Analysis: A comprehensive resource on the theory and application of NOE. (e.g., "The Nuclear Overhauser Effect in Structural and Conformational Analysis" by Neuhaus and Williamson).
  • Infrared Spectroscopy of Alcohols and Ethers: For characteristic absorption frequencies and the effects of hydrogen bonding. (Standard spectroscopy textbooks or online resources like the NIST Chemistry WebBook).
  • Mass Spectrometry of Cyclic Compounds: For general principles of fragmentation of cyclic ethers and alcohols. (e.g., "Interpretation of Mass Spectra" by McLafferty and Turecek).

A Comparative Guide to the Conformational Analysis of the 3-Oxabicyclo[3.1.0]hexane Ring System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-oxabicyclo[3.1.0]hexane scaffold is a conformationally rigid structural motif of significant interest in medicinal chemistry and drug design. Its unique three-dimensional structure, featuring a fused cyclopropane and tetrahydrofuran ring, provides a rigid framework that can be exploited to lock bioactive molecules into specific conformations, thereby enhancing potency and selectivity. This guide offers an in-depth comparison of the primary analytical techniques used to elucidate the conformational preferences of this ring system, supported by experimental and computational data.

The Conformational Landscape: A Predominance of the Boat Form

Unlike the flexible cyclohexane ring which exists in a dynamic equilibrium between chair and boat conformations, the bicyclo[3.1.0]hexane system is significantly more constrained.[1] Early microwave spectroscopy studies on the parent 3-oxabicyclo[3.1.0]hexane molecule provided foundational insights, establishing that the system exists in a single, stable boat conformation.[2] This finding is consistent with analyses of analogous molecules like 6-oxabicyclo[3.1.0]hexane.[2][3]

The preference for a boat-like conformation over other potential forms, such as an envelope or chair, is a critical aspect of this scaffold. This rigidity stems from the fused cyclopropane ring, which locks the five-membered oxolane ring into a specific pucker. This has profound implications for drug design, as incorporating this scaffold can fix the spatial orientation of pharmacophoric groups.[4][5]

Caption: Energy landscape of the 3-oxabicyclo[3.1.0]hexane system.

Methodologies for Conformational Analysis: A Comparative Overview

The determination of the precise geometry of the 3-oxabicyclo[3.1.0]hexane ring system relies on a synergistic combination of experimental spectroscopy and computational modeling. Each method provides unique and complementary information.

Experimental Determination: Spectroscopy and Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly proton (¹H) NMR, is a powerful tool for studying conformations in solution. Vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle between the protons, as described by the Karplus equation. In the rigid 3-oxabicyclo[3.1.0]hexane system, these coupling constants provide a direct readout of the ring's geometry. For instance, a small coupling constant (J ≈ 2.9 Hz) between a proton at C-4 and the adjacent cyclopropyl methine proton has been used to infer a syn relationship between a substituent and the cyclopropane ring, confirming a specific stereoisomer.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[6] For derivatives of the bicyclo[3.1.0]hexane system, crystallographic data has consistently revealed a boat-like conformation for the six-membered ring skeleton.[7] While considered the gold standard for structural elucidation, it is crucial to recognize that the conformation observed in a crystal lattice may be influenced by packing forces and may not perfectly represent the dominant conformation in solution.

Computational Chemistry: Modeling the Energetics

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are indispensable for mapping the potential energy surface of a molecule.[8] These studies corroborate experimental findings, consistently identifying the boat conformation as the global energy minimum for 3-oxabicyclo[3.1.0]hexane and its analogues.[8]

Computational models are particularly valuable for:

  • Predicting Geometries: Calculating precise bond lengths, bond angles, and dihedral angles for comparison with experimental data.

  • Quantifying Energy Differences: Determining the relative energies of different conformations (e.g., boat vs. envelope) and the energy barriers for interconversion.

  • Simulating Spectroscopic Data: Predicting NMR chemical shifts and coupling constants, which can then be compared to experimental spectra to validate the computed conformation.

Studies have shown that methods incorporating electron correlation, such as B3LYP, are particularly effective at reproducing experimental profiles for this class of molecules.[8]

Comparative Data Summary

The following table summarizes representative geometric parameters for the 3-oxabicyclo[3.1.0]hexane system as determined by different methods.

ParameterMicrowave Spectroscopy[2]¹H NMR SpectroscopyComputational (B3LYP)[8]X-ray Crystallography[7]
Dominant Conformation BoatBoatBoatBoat-like
Key Coupling Constant N/AJ(H4-H5) ≈ 2.9 Hz (in a derivative)N/AN/A
Rotational Constants (MHz) A=6038.06, B=4432.47, C=3303.43N/ACalculated values show good agreementN/A
Qualitative Insight Confirms a single, stable boat conformer in the gas phase.Provides evidence for specific stereochemical relationships in solution.Accurately predicts the boat conformation as the energy minimum.Provides definitive solid-state structure, confirming the boat-like pucker.

Experimental and Computational Protocols

To ensure scientific rigor, the methodologies employed in conformational analysis must be robust and reproducible.

Protocol 1: NMR-Based Conformational Analysis

This protocol outlines the steps for determining the solution-state conformation of a substituted 3-oxabicyclo[3.1.0]hexane derivative.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Perform 2D correlation experiments, such as COSY (Correlation Spectroscopy), to unambiguously assign proton signals and identify coupling partners.

    • If necessary, acquire NOESY (Nuclear Overhauser Effect Spectroscopy) data to probe through-space proximities between protons, further constraining the 3D model.

  • Data Analysis:

    • Measure the vicinal coupling constants (³JHH) for all relevant protons.

    • Use the Karplus equation to correlate the observed J-values with dihedral angles.

    • Analyze NOESY cross-peaks to confirm spatial relationships consistent with a specific conformation.

    • Construct a 3D model of the molecule that is consistent with all NMR data.

NMR_Workflow cluster_exp Experimental cluster_analysis Data Analysis Sample Sample Preparation Acquire 1D/2D NMR Data Acquisition Sample->Acquire Process Spectral Processing & Peak Picking Acquire->Process Assign Signal Assignment (COSY, HSQC) Process->Assign Measure Measure ³JHH & NOE Intensities Assign->Measure Model 3D Model Building & Validation Measure->Model

Caption: Workflow for NMR-based conformational analysis.

Protocol 2: Computational Conformational Search

This protocol describes a typical workflow for the theoretical analysis of the 3-oxabicyclo[3.1.0]hexane ring system.

  • Structure Building: Construct a 3D model of the molecule using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a reliable quantum mechanical method (e.g., DFT with the B3LYP functional and a suitable basis set like 6-31G*).

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Property Calculation: For the lowest energy conformer(s), calculate relevant properties such as NMR chemical shifts and coupling constants for direct comparison with experimental results.

Computational_Workflow Build Build Initial 3D Structure Search Conformational Search Build->Search Optimize Geometry Optimization (DFT) Search->Optimize Frequency Frequency Calculation Optimize->Frequency Analyze Identify Lowest Energy Conformer(s) Frequency->Analyze Compare Calculate Properties (NMR) & Compare with Experiment Analyze->Compare

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of the 3-oxabicyclo[3.1.0]hexane ring system is a well-established area, with strong consensus from a variety of analytical techniques. Both experimental data from microwave and NMR spectroscopy and theoretical calculations consistently demonstrate a strong preference for a rigid boat conformation. This inherent rigidity is a key feature exploited by medicinal chemists to design potent and selective therapeutics. A multi-faceted approach, combining high-resolution NMR for solution-state analysis, X-ray crystallography for solid-state confirmation, and DFT calculations for energetic and geometric insights, provides the most comprehensive and reliable understanding of this important chemical scaffold.

References

  • Lafferty, W. J. (1962). Microwave Spectrum of 3-Oxabicyclo[3.1.0]hexane. The Journal of Chemical Physics, 37(8), 1873-1874. Available at: [Link]

  • Marquez, V. E., et al. (2009). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health, PMC2753282. Available at: [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Total Synthesis of (+)-Guanacastepene A. Journal of the American Chemical Society, 128(15), 4936–4937. (While focusing on a larger molecule, it provides crystallographic data for a related bicyclo[3.1.0]hexane system). Available at: [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. Available at: [Link]

  • Kang, P., Choo, J., Jeong, M., & Kwon, Y. (2000). Molecular structures, conformations, and vibrational spectra of bicyclo[3.1.0]hexane and its oxygen analogues. Journal of Molecular Structure, 519(1–3), 75–84. Available at: [Link]

  • Marquez, V. E., et al. (2005). Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability. National Institutes of Health, PMC1447663. Available at: [Link]

  • Houk, K. N., et al. (2002). Torsional Steering Controls the Stereoselectivity of Epoxidation in the Guanacastepene A Synthesis. Organic Letters, 4(13), 2253–2256. Available at: [Link]

  • L. A. Paquette, et al. (1983). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Acta Chemica Scandinavica, B 37, 731-736. Available at: [Link]

  • LibreTexts. (2023). Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]

Sources

A Comparative Guide to Assessing the Metabolic Stability of Compounds Containing the cis-3-Oxabicyclo[3.1.0]hexane Moiety

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. The metabolic stability of a compound is a critical determinant of its in vivo half-life, oral bioavailability, and potential for generating active or toxic metabolites. Medicinal chemists are increasingly turning to rigid, three-dimensional scaffolds to imbue drug candidates with favorable properties, moving away from traditional flat, aromatic structures. Among these scaffolds, the cis-3-Oxabicyclo[3.1.0]hexane moiety has emerged as a promising bioisostere for cyclohexane and substituted phenyl rings, offering a unique combination of conformational constraint and physicochemical properties.

This guide provides an in-depth, objective comparison of the metabolic stability of compounds containing the cis-3-Oxabicyclo[3.1.0]hexane scaffold against common structural alternatives. We will delve into the underlying principles that govern its metabolic fate and provide detailed, field-proven experimental protocols for its assessment, empowering researchers to make informed decisions in their drug development campaigns.

The Rationale for Employing cis-3-Oxabicyclo[3.1.0]hexane in Drug Design

The incorporation of the cis-3-Oxabicyclo[3.1.0]hexane moiety into a drug candidate is a strategic decision driven by several key hypotheses aimed at enhancing drug-like properties. As a conformationally restrained isostere for cyclohexane, this bicyclic system can offer a number of advantages with no increase in molecular weight and only a modest elevation in lipophilicity.[1] These potential benefits include tighter binding to the target protein and improved selectivity, which can lead to fewer off-target effects.[1]

From a metabolic standpoint, the rigid nature of the bicyclo[3.1.0]hexane core is thought to confer greater resistance to metabolism.[1] The strained cyclopropane ring and the bicyclic system as a whole can sterically hinder the approach of metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, which are major catalysts in drug metabolism.[2] Furthermore, the replacement of a metabolically labile position in a more flexible ring system with the constrained framework of the cis-3-Oxabicyclo[3.1.0]hexane can block common metabolic pathways like hydroxylation. Fused-cyclopropane rings have been increasingly utilized in medicinal chemistry to enhance metabolic stability.[3]

Comparative Analysis of Metabolic Stability: Experimental Evidence

While direct, head-to-head metabolic stability data for a large set of compounds containing the cis-3-Oxabicyclo[3.1.0]hexane moiety is not extensively published, we can draw valuable insights from closely related structures and general principles of drug metabolism. A pertinent case study involves the replacement of a meta-substituted benzene ring in the anticancer drug sonidegib with a 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) core, a structurally analogous bicyclic ether.[4][5][6]

This bioisosteric replacement resulted in a compound with improved aqueous solubility and permeability.[4][5][6] Notably, the study observed a slight decrease in human microsomal stability for the oxa-BCHep analogue compared to the parent drug, sonidegib.[4] This finding underscores the importance of empirical testing, as the intuitive assumption of increased stability due to rigidity is not always observed and is highly dependent on the specific molecular context.

CompoundStructureHuman Microsomal Intrinsic Clearance (CLint, μL/min/mg)Key Physicochemical Properties
Sonidegib (Parent Drug) Aromatic core35Lower solubility, higher lipophilicity
oxa-BCHep Analogue 3-oxabicyclo[3.1.1]heptane core26>2-fold increase in solubility, lower lipophilicity, increased permeability

Table 1: Comparative in vitro metabolic stability and physicochemical properties of Sonidegib and its 3-oxabicyclo[3.1.1]heptane analogue. Data sourced from Morvan et al. (2025).[4]

The observed metabolic profile of the oxa-BCHep analogue of sonidegib suggests that while the bicyclic ether core can favorably modulate physicochemical properties, it may still present sites for metabolic attack. Potential metabolic pathways for oxabicycloalkanes could involve oxidative metabolism, though the strained nature of the ring system may influence the regioselectivity of such transformations.

Experimental Workflows for Assessing Metabolic Stability

To rigorously evaluate the metabolic stability of compounds containing the cis-3-Oxabicyclo[3.1.0]hexane moiety, a tiered experimental approach is recommended, beginning with in vitro assays and progressing to more complex systems as confidence in the compound's profile grows. The two most fundamental and widely used in vitro assays are the microsomal stability assay and the hepatocyte stability assay.

Foundational Principles of In Vitro Metabolic Stability Assays

In vitro metabolic stability studies are crucial in the early stages of drug discovery and development for predicting the metabolic fate of compounds.[7] These assays measure the rate of disappearance of a parent compound over time when incubated with a preparation of drug-metabolizing enzymes. The primary output of these assays is the in vitro intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions that introduce or unmask polar functional groups. The cytochrome P450 (CYP) enzyme family is the major catalyst for these reactions.[8][9]

  • Phase II Metabolism: Consists of conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite, further increasing its water solubility to facilitate excretion.[8][10]

G cluster_0 Drug Metabolism Pathways Parent_Compound Lipophilic Parent Compound Phase_I Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450s, FMOs, etc. Parent_Compound->Phase_I Introduction of polar groups Phase_II Phase II Metabolism (Conjugation) UGTs, SULTs, GSTs, etc. Parent_Compound->Phase_II Direct Conjugation Metabolite_I More Polar Metabolite (May be active or inactive) Phase_I->Metabolite_I Metabolite_II Highly Polar, Inactive Metabolite Phase_II->Metabolite_II Metabolite_I->Phase_II Conjugation Excretion Renal or Biliary Excretion Metabolite_II->Excretion

Caption: Overview of Phase I and Phase II drug metabolism pathways.

Liver Microsomal Stability Assay

This assay is a high-throughput screening method primarily used to assess Phase I metabolic stability. Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[11]

Causality Behind Experimental Choices:

  • Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression and activity.

  • Cofactor: NADPH is an essential cofactor for CYP450 enzyme activity. Its inclusion initiates the metabolic reactions.

  • Controls: Positive controls with known high and low clearance rates (e.g., verapamil and diazepam) validate the assay's performance. A negative control without NADPH confirms that the observed compound depletion is enzyme-dependent.

  • Analysis: LC-MS/MS provides the high sensitivity and specificity required to quantify the parent compound at various time points.[12][13]

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_workflow Microsomal Stability Assay Workflow A Prepare Reagents (Test Compound, Microsomes, NADPH) B Incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Caption: Step-by-step workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors in an intact cellular environment.[11]

Causality Behind Experimental Choices:

  • Test System: Cryopreserved human hepatocytes are the gold standard as they closely mimic the in vivo liver environment.

  • Cell Culture: Maintaining hepatocyte viability and function is critical for obtaining reliable data.

  • Longer Incubation: The inclusion of Phase II metabolism and active transport processes may necessitate longer incubation times compared to microsomal assays.

  • Controls: Known substrates for Phase I (e.g., testosterone) and Phase II (e.g., 7-hydroxycoumarin) metabolism are used as positive controls.

Detailed Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium and perform a cell count and viability assessment.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound to achieve the final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.

  • Data Analysis:

    • Perform the same data analysis as for the microsomal stability assay to determine the in vitro half-life and intrinsic clearance.

G cluster_comparison Comparison of In Vitro Metabolic Stability Assays Assay Parameter Enzymes Enzymes Present Microsomes Microsomal Stability PhaseI Primarily Phase I (CYPs, FMOs) Hepatocytes Hepatocyte Stability PhaseI_II Phase I and Phase II Complexity System Complexity Subcellular Subcellular Fraction Intact_Cell Intact Cell System Throughput Throughput High High Moderate Moderate Predictive_Value Predictive Value Good_PhaseI Good for Phase I Clearance More_Comprehensive More Comprehensive In Vivo Prediction

Caption: Key differences between microsomal and hepatocyte stability assays.

Concluding Remarks for the Practicing Scientist

The cis-3-Oxabicyclo[3.1.0]hexane moiety represents a valuable tool in the medicinal chemist's arsenal for designing drug candidates with potentially improved metabolic stability and overall ADME properties. Its rigid, three-dimensional structure can effectively block sites of metabolism and enhance target engagement. However, as the case study of the sonidegib analogue demonstrates, the impact of this scaffold on metabolic stability is not always straightforward and requires careful empirical evaluation.

By employing the robust and well-validated microsomal and hepatocyte stability assays detailed in this guide, researchers can confidently assess the metabolic liabilities of their compounds. This data, when integrated with assessments of other properties such as solubility and permeability, will enable a holistic understanding of the compound's potential and guide the design of next-generation therapeutics with superior pharmacokinetic profiles.

References

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291–3295. [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 190-203. [Link]

  • USMLE Strike. (n.d.). Phase I vs. Phase II Metabolism. [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2024, December 31). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. PubMed. [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

  • Longdom Publishing. (n.d.). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. [Link]

  • Wishart, D. S. (2007). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in analytical chemistry, 26(4), 262-269. [Link]

  • Medbullets. (2022, October 7). Phase I vs. Phase II Metabolism - Pharmacology. [Link]

  • Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., ... & Kell, D. B. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature protocols, 6(7), 1060-1083. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Biotransformation. StatPearls. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Analogs Based on the cis-3-Oxabicyclo[3.1.0]hexane-6-methanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of nucleoside analogs and other derivatives based on the conformationally rigid cis-3-oxabicyclo[3.1.0]hexane-6-methanol scaffold and its close isomers. By leveraging experimental data from related bicyclic systems, this document aims to offer researchers, scientists, and drug development professionals a comparative framework to guide future discovery efforts in this promising area of medicinal chemistry.

Introduction: The Bicyclo[3.1.0]hexane Scaffold as a Privileged Motif

In the quest for novel therapeutics with enhanced potency and selectivity, the use of conformationally restricted scaffolds has emerged as a powerful strategy in drug design. The bicyclo[3.1.0]hexane framework, a fusion of a five-membered ring and a cyclopropane ring, provides a rigid three-dimensional structure that can mimic the puckering of furanose rings in natural nucleosides. This conformational locking can lead to a more favorable interaction with biological targets, such as viral polymerases and kinases, by reducing the entropic penalty of binding.

While carbocyclic and 2-oxabicyclo[3.1.0]hexane systems have been more extensively studied, the this compound scaffold represents a less explored but equally promising platform for the development of novel bioactive agents. This guide will synthesize the available knowledge on related bicyclic analogs to project the SAR of this specific scaffold and provide a rationale for its further investigation.

Synthetic Strategies: Building the Bicyclic Core

The construction of the 3-oxabicyclo[3.1.0]hexane ring system is a key challenge in the synthesis of its derivatives. A common and effective method for the formation of the fused cyclopropane ring is the Simmons-Smith cyclopropanation of a corresponding unsaturated precursor.[1] For nucleoside analogs, the synthetic sequence typically involves the preparation of a suitable bicyclic sugar mimic, followed by glycosylation with a purine or pyrimidine base.

A representative synthetic workflow is outlined below:

Synthesis_Workflow Start Unsaturated Furan Derivative Cyclopropanation Simmons-Smith Cyclopropanation Start->Cyclopropanation Scaffold cis-3-Oxabicyclo[3.1.0]hexane Scaffold Cyclopropanation->Scaffold Functionalization Functional Group Interconversion Scaffold->Functionalization Methanol_Scaffold cis-3-Oxabicyclo[3.1.0]hexane -6-methanol Functionalization->Methanol_Scaffold Glycosylation Glycosylation (e.g., Mitsunobu reaction) Methanol_Scaffold->Glycosylation Protected_Analog Protected Nucleoside Analog Glycosylation->Protected_Analog Deprotection Deprotection Protected_Analog->Deprotection Final_Product Final Nucleoside Analog Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of nucleoside analogs based on the this compound scaffold.

Comparative SAR of Bicyclo[3.1.0]hexane-Based Analogs

Due to the limited direct SAR data for this compound derivatives, a comparative analysis of related scaffolds is essential to infer potential structure-activity trends.

2-Oxabicyclo[3.1.0]hexane Nucleoside Analogs

The 2-oxa isomers have been synthesized and evaluated for their antiviral and anticancer activities.[1] These studies provide valuable insights into how modifications of the nucleobase and the bicyclic core can impact biological activity. For instance, hitherto unknown nucleoside analogues incorporating the five naturally occurring nucleic acid bases built on a 2-oxabicyclo[3.1.0]hexane template have been synthesized.[1] The synthesis of these new conformationally restricted nucleoside analogues involved the preparation of a suitable sugar precursor bearing the 2-oxabicyclo[3.1.0]hexane scaffold.[1] This sugar was readily obtained from [(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1][2]dioxol-5-yl]methyl benzyl ether following a Simons-Smith-type cyclopropanation reaction.[1] Finally, glycosylation reactions and deprotection provided the nucleoside analogues.[1]

Some studies have explored the potential of related oxabicyclo systems in anticancer therapy. For example, in the development of new drugs with antitumor activity, the sugar moiety of pyrimidine nucleosides has been replaced with a functionalized oxabicyclo[3.3.0]octane fragment.[1] Preliminary in vitro preclinical investigations were performed for establishing the potential anti-neoplastic action of the newly synthesized nucleoside analogues.[1]

Scaffold Analog Type Modification Biological Target/Activity Key Findings Reference
2-Oxabicyclo[3.1.0]hexaneNucleoside AnalogsVaried NucleobasesAntiviral, AnticancerConformationally restricted; activity depends on the nucleobase.[1]
Oxabicyclo[3.3.0]octanePyrimidine NucleosidesFunctionalized ScaffoldAntitumorSome analogs show potential for anti-tumor therapy.[1]
3-Azabicyclo[3.1.0]hexane Derivatives

The replacement of the oxygen atom with nitrogen in the bicyclic core dramatically alters the physicochemical properties and biological target profile of the resulting analogs. SAR studies on 3-azabicyclo[3.1.0]hexane derivatives have identified potent µ opioid receptor ligands.[3] These studies highlight the importance of the substituents on the nitrogen atom and the bicyclic framework for achieving high affinity and selectivity.[3]

Carbocyclic Bicyclo[3.1.0]hexane Nucleoside Analogs

Carbocyclic analogs, where the oxygen atom of the furanose ring is replaced by a methylene group, have also been extensively studied. These analogs are often more stable to enzymatic cleavage. The rigid bicyclo[3.1.0]hexane core effectively locks the conformation of the cyclopentane ring, which can lead to enhanced binding to target enzymes.

Projected SAR for this compound Analogs

Based on the comparative analysis of related scaffolds, we can project the following SAR trends for analogs derived from this compound:

Projected_SAR cluster_scaffold This compound Core cluster_modifications Potential Modifications cluster_activity Projected Biological Activity Scaffold Core Scaffold Nucleobase Nucleobase Variation (Purine/Pyrimidine) Scaffold->Nucleobase Impacts target specificity (e.g., viral polymerase vs. kinase) Methanol_Mod 6-Methanol Modification (e.g., phosphorylation, esterification) Scaffold->Methanol_Mod Affects metabolic activation (prodrug potential) Ring_Sub Bicyclic Ring Substitution (e.g., fluorine) Scaffold->Ring_Sub Influences binding affinity and metabolic stability Activity Modulated Antiviral/ Anticancer Activity Nucleobase->Activity Methanol_Mod->Activity Ring_Sub->Activity

Sources

Safety Operating Guide

cis-3-Oxabicyclo[3.1.0]hexane-6-methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are grounded in established safety protocols and chemical waste management principles.

Hazard Assessment and Precautionary Measures

Before handling this compound, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from structurally similar compounds, such as other 3-oxabicyclo[3.1.0]hexane derivatives, suggest that it should be handled with care.

Assumed Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]

  • Harmful if Swallowed: Oral toxicity is a potential concern.[3]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][2][4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3][5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5][6] In case of contact, flush the affected area immediately with copious amounts of water.[1][2]

  • Spill Management: In the event of a spill, evacuate the area, ensure proper ventilation, and absorb the spill with an inert material (e.g., vermiculite, sand).[3] Collect the contaminated material in a sealed container for disposal as hazardous waste. Do not allow the chemical to enter drains.[3][6]

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

Waste Streams:

  • Unused or Expired Chemical: The pure, unadulterated compound.

  • Contaminated Labware: Items such as pipette tips, vials, and gloves that have come into direct contact with the chemical.

  • Solvent Waste: Solutions containing this compound.

Collection Protocol:

  • Select Appropriate Containers: Use chemically compatible, leak-proof containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

  • Segregate Waste:

    • Collect unused this compound in its original container or a designated, compatible waste container.

    • Place contaminated solid waste (gloves, wipes, etc.) in a separate, clearly labeled solid waste container.

    • Liquid waste containing this compound should be collected in a designated liquid waste container. It is crucial to separate halogenated from non-halogenated solvent waste streams.[8]

  • Avoid Mixing: Do not mix incompatible chemicals in the same waste container.[9]

Waste Container Labeling and Storage

Accurate and detailed labeling is a critical component of safe laboratory practice and is required by regulations such as the Resource Conservation and Recovery Act (RCRA).[7]

Labeling Requirements:

Each waste container must be labeled with a hazardous waste tag that includes the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[7]

  • The concentration or percentage of each component in a mixture.

  • The date when the waste was first added to the container (accumulation start date).[7]

  • The specific hazards associated with the waste (e.g., "Irritant").

Storage Guidelines:

  • Secure Storage: Store waste containers in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area.

  • Secondary Containment: Place liquid waste containers in secondary containment trays to prevent the spread of spills.[10]

  • Closed Containers: Keep waste containers tightly closed except when adding waste.[1][6]

  • Time Limits: Be aware of regulatory time limits for accumulating hazardous waste in laboratories. For example, under EPA's Subpart K, containers must be removed from the laboratory at least every twelve months.[11]

Disposal Procedures

The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Workflow:

  • Request Waste Pickup: Once a waste container is full or has reached its accumulation time limit, submit a waste pickup request to your institution's EHS office.

  • Documentation: Complete any required paperwork, providing an accurate description of the waste.

  • Professional Disposal: EHS personnel or a certified waste hauler will collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]

  • Record Keeping: Maintain records of all hazardous waste generated and disposed of, as required by institutional and regulatory policies.[12]

Disposal Workflow Diagram:

cluster_0 In the Laboratory cluster_1 Disposal Process A Generation of Waste (this compound) B Segregate Waste Streams (Solid, Liquid, Pure Chemical) A->B C Label Waste Container (Contents, Hazards, Date) B->C D Store in Designated Area (Secondary Containment) C->D E Request Waste Pickup (via Institutional EHS) D->E Container Full or Time Limit Reached F EHS/Contractor Collection E->F G Transport to Licensed Facility (TSDF) F->G H Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of this compound.

Regulatory Compliance

The disposal of chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][13] Adherence to these regulations is mandatory. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they are tailored to comply with local, state, and federal laws.

References

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. Use of Ether. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, January 29). Diethyl Ether Disposal. Retrieved from [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet: 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, February 12). Cleavage of Cyclic Ethers [Video]. YouTube. Retrieved from [Link]

  • Official Journal of the European Union. (2008, September 15). I DIRECTIVES. Retrieved from [Link]

Sources

Navigating the Safe Handling of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to safety. One such compound, cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, presents a unique profile for which readily available, specific safety data is limited. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling of this bicyclic ether alcohol, with a focus on personal protective equipment (PPE) and proper disposal methods. The recommendations herein are grounded in the fundamental principles of chemical safety, drawing upon the known hazards of its constituent functional groups—bicyclic ethers and primary alcohols—and data from structurally similar compounds.

Understanding the Hazard Profile

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is paramount. The hazard assessment is therefore based on analogous compounds and the inherent risks associated with its chemical structure.

Key Hazard Considerations:

  • Eye and Skin Irritation: Structurally related bicyclic compounds and alcohols are known to cause skin and eye irritation.[1] Direct contact with the skin or eyes may lead to redness, discomfort, or more severe irritation.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[2]

  • Peroxide Formation: Like many ethers, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light.[3][4] This is a critical consideration for long-term storage and handling.

  • Flammability: While specific data is unavailable, the presence of an alcohol functional group suggests that the compound may be flammable.[5]

Hazard Summary of Analogous Compounds:

CompoundCAS NumberKnown Hazards
3-Oxabicyclo[3.1.0]hexane-2,4-dione5617-74-3Causes skin and serious eye irritation.[1]
trans-3-Oxabicyclo[3.1.0]hexane-6-methanol135577-15-0Flammable liquid, causes serious eye damage.[6]
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol134575-13-6Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the potential hazards of handling this compound. The following recommendations are based on a cautious assessment of the risks.

1. Eye and Face Protection:

  • Primary Protection: Chemical splash goggles that provide a tight seal around the eyes are mandatory to prevent contact with liquid splashes or vapors.[7]

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[7]

2. Hand Protection:

  • Glove Selection: Due to the compound's nature as both an ether and an alcohol, appropriate chemical-resistant gloves are critical. Nitrile gloves are a suitable choice for splash protection against ethers and alcohols.[8][9] For prolonged contact or immersion, heavier-duty gloves may be necessary.[8] Always inspect gloves for any signs of degradation or perforation before use.

3. Body Protection:

  • A laboratory coat is the minimum requirement for body protection.

  • For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.

4. Respiratory Protection:

  • Standard Handling: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Aerosol Generation: If there is a potential for generating aerosols or if work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be required.

Operational and Disposal Protocols

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, add a face shield over the goggles.

  • Respirator (if needed): If respiratory protection is necessary, perform a user seal check to ensure it is fitted correctly.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated exterior.

  • Face Shield: Remove the face shield (if used) by lifting it up and away from your face.

  • Goggles: Remove goggles from the back of your head forward.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from your body.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Assess Risks & Review Protocol ppe_select Select Appropriate PPE prep->ppe_select fume_hood Prepare Chemical Fume Hood ppe_select->fume_hood don_ppe Don PPE fume_hood->don_ppe handle_chem Handle Chemical don_ppe->handle_chem doff_ppe Doff PPE handle_chem->doff_ppe liquid_waste Dispose of Liquid Waste in Labeled Container doff_ppe->liquid_waste solid_waste Dispose of Contaminated Solids in Labeled Bag doff_ppe->solid_waste decon Decontaminate Work Area liquid_waste->decon solid_waste->decon

Caption: Workflow for PPE Selection, Chemical Handling, and Disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory and environmental safety.

  • Liquid Waste: Collect all liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic solvents.

  • Solid Waste: Any disposable items contaminated with the chemical, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag.

  • Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. This proactive approach to safety is not just a procedural necessity but a cornerstone of scientific integrity and responsible research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15713442, (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • University of St Andrews. (2024, July 22). Ethers | Health & Safety. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]

  • VelocityEHS. (2015, February 20). Isopropyl Alcohol Safety Tips. Retrieved from [Link]

  • University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • Florida Atlantic University. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]

  • Lab Manager. (2008, December 16). Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Oxabicyclo[3.1.0]hexane-6-methanol
Reactant of Route 2
cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.